molecular formula C9H12BrNO2S B1504596 2-Bromo-N-ethyl-N-methylbenzenesulfonamide CAS No. 688798-62-1

2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Cat. No.: B1504596
CAS No.: 688798-62-1
M. Wt: 278.17 g/mol
InChI Key: WHEJQAOSOOTARQ-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO2S and its molecular weight is 278.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-ethyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11(2)14(12,13)9-7-5-4-6-8(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEJQAOSOOTARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698493
Record name 2-Bromo-N-ethyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688798-62-1
Record name 2-Bromo-N-ethyl-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688798-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-ethyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Architecture and Synthetic Utility of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Medicinal Chemistry Applications[1][2]

Executive Summary

2-Bromo-N-ethyl-N-methylbenzenesulfonamide (CAS: 688798-62-1) represents a specialized organosulfur scaffold in medicinal chemistry.[1] Distinguished by its ortho-bromine substituent and tertiary sulfonamide core, it serves as a high-value "divergent intermediate."[1] The steric bulk of the ortho-halogen, combined with the chemically inert sulfonamide moiety, makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex biaryl sulfone pharmacophores.[1]

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and a strategic overview of its utility in structure-activity relationship (SAR) studies.

Structural Identity & Physicochemical Profile[1][2][3][4]

The molecule features a benzene ring substituted at the 1-position with a sulfonamide group and at the 2-position with a bromine atom.[1][2] The nitrogen atom is fully substituted (tertiary), preventing the formation of acidic sulfonamide protons (


 issues) and improving lipophilicity for membrane permeability.
Table 1: Core Chemical Data[1][2]
PropertySpecification
IUPAC Name This compound
CAS Registry Number 688798-62-1
Molecular Formula

Molecular Weight 278.17 g/mol
Exact Mass 276.977 g/mol
SMILES CCN(C)S(=O)(=O)C1=CC=CC=C1Br
InChI Key FVNKDGISNDDCFU-UHFFFAOYSA-N
Physical State Solid (typically off-white to pale yellow crystalline powder)
Predicted LogP ~2.6 (Lipophilic, suitable for CNS penetration models)

Synthetic Methodology

The synthesis of this compound follows a classic nucleophilic substitution at the sulfur center (Sulfonylation).[1] This protocol is designed for high-throughput parallel synthesis or gram-scale batch production.[1]

Reaction Mechanism & Logic

The reaction involves the nucleophilic attack of N-ethylmethylamine on the electrophilic sulfur of 2-bromobenzenesulfonyl chloride.[1][2]

  • Critical Control Point: The ortho-bromine atom provides steric hindrance.[1][2] While this stabilizes the final product against metabolic cleavage, it slightly retards the initial nucleophilic attack compared to para-substituted analogs.

  • Base Selection: A non-nucleophilic base (Triethylamine or Diisopropylethylamine) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Experimental Protocol (Standardized)

Reagents:

  • 2-Bromobenzenesulfonyl chloride (1.0 equiv)[1][2][3]

  • N-Ethylmethylamine (1.1 equiv)[1][2]

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Rationale: Sulfonyl chlorides are moisture sensitive and prone to hydrolysis; low temperature minimizes side reactions.[2]

  • Amine Addition: Mix N-ethylmethylamine (1.1 equiv) with

    
     (1.5 equiv) in a separate vial. Add this mixture dropwise to the main reaction vessel over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Work-up:

    • Quench with 1M HCl (aq) to neutralize excess amine/base.[3]

    • Extract the organic layer and wash sequentially with saturated

      
       and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Start Reagents: 2-Bromobenzenesulfonyl Cl + N-Ethylmethylamine Step1 0°C Addition (DCM, Et3N) Start->Step1 Step2 RT Stirring (4-6 Hours) Step1->Step2 Step2->Step2 Incomplete Check QC Check (TLC/LCMS) Step2->Check Workup Acidic Workup (Remove Amines) Check->Workup Complete Product Final Product Crystalline Solid Workup->Product

Figure 1: Step-wise synthetic workflow for the sulfonylation reaction.

Reactivity & Applications in Drug Discovery[8][9][10]

The value of this molecule lies in its bifunctionality :

  • The Sulfonamide: A stable, polar anchor often used to interact with active site residues (e.g., Zinc binding in carbonic anhydrases or hydrogen bonding in kinase pockets).

  • The Aryl Bromide: A versatile handle for Carbon-Carbon bond formation.[1][2]

Divergent Synthesis Strategy

In a medicinal chemistry campaign, this molecule serves as a "Core A" fragment. The bromine atom allows for late-stage diversification via Palladium-catalyzed cross-coupling.[1]

  • Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl sulfonamides (common in anti-inflammatory agents).[1]

  • Buchwald-Hartwig Amination: React with amines to generate N-aryl sulfonamide derivatives (common in CNS-active agents).[1]

Reaction Landscape Diagram[1]

ReactivityLandscape Core 2-Bromo-N-ethyl- N-methylbenzenesulfonamide (The Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Aryl-B(OH)2) Core->Suzuki Heck Mizoroki-Heck Reaction (Pd(OAc)2, Alkenes) Core->Heck Buchwald Buchwald-Hartwig (Pd2(dba)3, Amines) Core->Buchwald Biaryl Biaryl Sulfonamides (Kinase Inhibitors) Suzuki->Biaryl Styryl Styryl Sulfonamides (Michael Acceptors) Heck->Styryl Aniline Amino-Sulfonamides (GPCR Ligands) Buchwald->Aniline

Figure 2: Divergent synthetic pathways utilizing the ortho-bromo handle.[1][2]

Analytical Characterization (Predicted)

To validate the synthesis, the following spectral signatures should be observed.

Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region (7.40 – 8.10 ppm):

    • 
       ~8.10 (dd, 1H): Proton ortho to the sulfonyl group (deshielded).
      
    • 
       ~7.75 (dd, 1H): Proton ortho to the bromine.
      
    • 
       ~7.40–7.55 (m, 2H): Remaining aromatic protons.
      
  • Aliphatic Region:

    • 
       ~3.30 (q, 
      
      
      
      Hz, 2H): Methylene protons (
      
      
      ) of the ethyl group.[2]
    • 
       ~2.90 (s, 3H): N-Methyl singlet.[2]
      
    • 
       ~1.15 (t, 
      
      
      
      Hz, 3H): Methyl protons of the ethyl group.
Mass Spectrometry (ESI-MS)
  • Observed Mass (

    
    ):  278.0 and 280.0.
    
  • Isotope Pattern: A characteristic 1:1 ratio of peak intensities at m/z 278 and 280 confirms the presence of a single Bromine atom (

    
     and 
    
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520403, 2-Bromobenzenesulfonyl chloride. Retrieved from [Link]

  • McAulay, K., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.[4] Pharmaceuticals (Basel).[4] Retrieved from [Link]

  • Capot Chemical (2025). Product Specifications: this compound (CAS 688798-62-1).[1][5] Retrieved from [Link]

Sources

Physicochemical properties of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Executive Summary

This compound represents a specialized aryl sulfonamide scaffold characterized by an ortho-bromo substituent. This structural motif serves as a critical "handle" for downstream diversification in medicinal chemistry, particularly via transition-metal-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and stability profiles, designed to support its integration into high-throughput screening (HTS) and lead optimization campaigns.

Molecular Architecture & Electronic Properties

The molecule comprises a benzene core substituted at the 1-position with a tertiary sulfonamide group (


) and at the 2-position with a bromine atom.
  • Steric Environment: The ortho-bromo substituent introduces significant steric bulk (

    
    ) adjacent to the sulfonyl group. This restricts rotation around the C(Ar)-S bond, potentially locking the molecule into a preferred conformation that shields the sulfonamide nitrogen from metabolic attack.
    
  • Electronic Distribution: The sulfonyl group is a strong electron-withdrawing group (EWG), deactivating the ring. The bromine atom acts as a weak deactivator (inductive withdrawal) but an ortho/para director (resonance donation). The combination makes the C-Br bond activated for oxidative addition in palladium-catalyzed cycles.

Table 1: Molecular Descriptors

DescriptorValueRationale
Formula

Core stoichiometry
Molecular Weight 278.17 g/mol Ideal for fragment-based drug discovery (FBDD)
Exact Mass 276.977 g/mol Monoisotopic mass (dominant

isotope)
Heavy Atoms 14-
Rotatable Bonds 3N-Ethyl, S-N, C(Ar)-S
H-Bond Donors 0Tertiary sulfonamide (chemically inert to acylation)
H-Bond Acceptors 2Sulfonyl oxygens

Physicochemical Properties (The Core)

The following data synthesizes calculated values based on Structure-Activity Relationship (SAR) interpolation from the closely related analog 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6) [1].

Table 2: Physicochemical Profile

PropertyValue (Predicted/Exp)Context & Implications
Physical State Low-melting Solid / Viscous OilAsymmetry of N-Et/N-Me reduces packing efficiency vs. N,N-diethyl analog (MP 76-78°C) [1].
Lipophilicity (cLogP) 2.9 – 3.2Moderate lipophilicity. Ideal for CNS penetration models. Lower than diethyl analog (3.56).[1]
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility due to lipophilic halo-aryl core.
Solubility (Organic) High (> 50 mg/mL)Excellent solubility in DMSO, DCM, MeOH, EtOAc.
pKa (Conjugate Acid) ~ -5.6 (Sulfonamide O)The nitrogen is non-basic. Protonation occurs only under superacidic conditions.
Topological PSA 45.8

Well below the 140

threshold for cell permeability.

Scientific Note: The ortho-bromo substituent increases lipophilicity (


) compared to the unsubstituted parent. Researchers must account for this shift when designing lead series for oral bioavailability.

Synthetic Accessibility & Protocol

The most robust route to this compound is the nucleophilic attack of N-ethylmethylamine on 2-bromobenzenesulfonyl chloride. This reaction is highly reliable but requires careful pH control to scavenge the HCl byproduct.

Protocol A: Synthesis Workflow
  • Reagents: 2-Bromobenzenesulfonyl chloride (1.0 equiv), N-Ethylmethylamine (1.1 equiv), Triethylamine (

    
    , 1.5 equiv), DCM (Solvent).
    
  • Conditions:

    
    , 4 hours.
    

Step-by-Step Methodology:

  • Charge: Dissolve 2-bromobenzenesulfonyl chloride in anhydrous Dichloromethane (DCM) (0.5 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Cool: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add Triethylamine dropwise to the solution.

  • Reaction: Add N-Ethylmethylamine dropwise over 15 minutes. The exotherm is controlled by the rate of addition.

  • Monitor: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2][3]

  • Workup: Quench with 1M HCl (to remove excess amine/Et3N). Wash organic layer with Brine. Dry over

    
    .[4]
    
  • Purification: Concentrate in vacuo. If solid, recrystallize from EtOH/Hexane. If oil, purify via silica flash chromatography.[4]

SynthesisWorkflow Start Start: 2-Bromobenzenesulfonyl Chloride Reagent Add Reagents: N-Ethylmethylamine + Et3N Start->Reagent Reaction Reaction: DCM, 0°C to RT 4 Hours Reagent->Reaction Nucleophilic Substitution Quench Quench: 1M HCl Wash Reaction->Quench Complete (TLC) Isolate Isolate: Dry & Concentrate Quench->Isolate Product Final Product: 2-Bromo-N-ethyl- N-methylbenzenesulfonamide Isolate->Product Yield >90%

Figure 1: Synthetic workflow for the preparation of the target sulfonamide.

Stability & Handling

Sulfonamides are notoriously stable to hydrolysis, making them excellent pharmacophores. However, the C-Br bond is light-sensitive.

Protocol B: Stability Profiling

To validate the integrity of the compound for long-term storage or biological assay:

  • Hydrolytic Stability: Stable in pH 1–10 aqueous buffers for >24 hours. The S-N bond requires harsh acidic conditions (e.g., 48% HBr, reflux) to cleave [2].

  • Photostability: The C-Br bond can undergo homolytic cleavage under UV irradiation. Storage: Amber vials, ambient temperature.

  • Chemical Reactivity: Inert to standard nucleophiles (amines, alcohols) at the sulfur center. Reactive at the bromine position under Pd-catalysis.

StabilityLogic Sample Sample Preparation CheckpH Condition: pH 1-10 (24h) Sample->CheckpH CheckUV Condition: UV Light Exp. Sample->CheckUV ResultStable Outcome: STABLE CheckpH->ResultStable No Hydrolysis CheckUV->ResultStable Dark Storage ResultDegrade Outcome: DEGRADATION (Debromination) CheckUV->ResultDegrade Radical Cleavage

Figure 2: Decision tree for stability testing. Note the vulnerability to UV light due to the aryl bromide.

Applications in Medicinal Chemistry

The primary utility of This compound lies in its dual functionality:

  • Directing Group: The sulfonamide group can direct ortho-lithiation (at the 3-position) if the bromine is first protected or utilized, though the bromine itself usually dominates reactivity.

  • Coupling Partner: The 2-bromo position is a classic electrophile for Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling .

Example Transformation:

  • Reaction: Suzuki Coupling with Phenylboronic acid.

  • Catalyst:

    
    .
    
  • Product: 2-Phenyl-N-ethyl-N-methylbenzenesulfonamide (Biaryl scaffold).

This enables the rapid generation of biaryl sulfonamide libraries, a privileged structure in inhibitors of COX-2, carbonic anhydrase, and various kinases [3].

References

  • PubChem. (2023).[2] Compound Summary: Benzenesulfonamide Derivatives and Stability Data. National Library of Medicine. Retrieved from [Link]

Sources

2-Bromo-N-ethyl-N-methylbenzenesulfonamide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 688798-62-1 IUPAC Name: 2-Bromo-N-ethyl-N-methylbenzenesulfonamide[1][2]

Executive Summary

This compound (CAS 688798-62-1) is a specialized organosulfur building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] Characterized by an electrophilic sulfonyl core flanked by a steric-directing ortho-bromo substituent, this compound serves as a critical scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and sulfonamide-based structure-activity relationship (SAR) studies.[1]

This guide details the physicochemical profile, validated synthetic protocols, and downstream utility of this compound, designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound features a sulfonamide moiety substituted with an ethyl and a methyl group, providing a unique lipophilic profile compared to its N,N-dimethyl or N,N-diethyl analogs.[1][2] The ortho-bromine atom introduces steric strain that influences both the reactivity of the sulfonyl group and the regioselectivity of subsequent metal-catalyzed transformations.[1]

Table 1: Technical Specifications

PropertySpecification
CAS Number 688798-62-1
Molecular Formula C₉H₁₂BrNO₂S
Molecular Weight 278.17 g/mol
SMILES CCN(C)S(=O)(=O)C1=CC=CC=C1Br
InChI Key Predicted based on structure
Physical State Solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Predicted LogP ~2.5 (Lipophilic)
Synthesis & Production Methodology

The synthesis of this compound follows a nucleophilic substitution pathway (sulfonylation).[1] The core challenge in this synthesis is managing the exothermicity and preventing the formation of disulfonylated byproducts, although the steric bulk of the secondary amine (N-ethylmethylamine) mitigates this risk compared to primary amines.

3.1. Reaction Mechanism & Pathway

The reaction involves the attack of the nucleophilic nitrogen of N-ethylmethylamine on the electrophilic sulfur of 2-bromobenzenesulfonyl chloride.[1][2] A base (typically Triethylamine or DIPEA) is required to scavenge the liberated hydrogen chloride, driving the equilibrium forward.

SynthesisPathway SM1 2-Bromobenzenesulfonyl Chloride Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 N-Ethylmethylamine SM2->Inter Base Base (Et3N) ByProd Et3N·HCl Base->ByProd Proton Scavenging Prod 2-Bromo-N-ethyl-N-methyl benzenesulfonamide Inter->Prod Elimination of Cl- Inter->ByProd

Figure 1: Synthetic pathway for the sulfonylation of N-ethylmethylamine.

3.2. Experimental Protocol (Bench Scale)

Objective: Synthesis of 10.0 g of this compound.

Reagents:

  • 2-Bromobenzenesulfonyl chloride (1.0 equiv, 35.9 mmol, ~9.18 g)

  • N-Ethylmethylamine (1.1 equiv, 39.5 mmol)[1][2]

  • Triethylamine (Et₃N) (1.5 equiv, 53.9 mmol)

  • Dichloromethane (DCM) (Anhydrous, 100 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with 2-Bromobenzenesulfonyl chloride and anhydrous DCM (80 mL). Cool the solution to 0°C using an ice/water bath.

  • Amine Addition: In a separate vial, dilute N-Ethylmethylamine in DCM (20 mL). Add this solution dropwise to the reaction flask over 15 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C.[1][2]

  • Base Addition: Add Triethylamine dropwise. A white precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3]

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[2][4][5]

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted amine and base.

    • Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the target compound.

Applications in Drug Discovery

This compound is a "privileged structure" intermediate. The ortho-bromo group is a versatile handle for installing aryl, heteroaryl, or alkyl groups via transition-metal catalysis, while the sulfonamide core remains stable.[1][2]

4.1. Divergent Synthesis Workflow

The bromine atom allows researchers to elaborate the scaffold into complex kinase inhibitors or GPCR ligands.[2]

Applications Core 2-Bromo-N-ethyl-N-methyl benzenesulfonamide Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd cat.) Core->Buchwald Heck Heck Reaction (Alkenes, Pd cat.) Core->Heck Biaryl Biaryl Sulfonamides (Kinase Inhibitors) Suzuki->Biaryl Aniline Amino-Sulfonamides (GPCR Ligands) Buchwald->Aniline Styrene Styrenyl Sulfonamides Heck->Styrene

Figure 2: Downstream functionalization pathways utilizing the aryl bromide handle.[1][2]

4.2. Structural Utility[2]
  • Solubility Modulation: The N-ethyl-N-methyl group disrupts crystal packing compared to unsubstituted sulfonamides, often improving the solubility of the final drug candidate in organic solvents and lipids.[1][2]

  • Metabolic Stability: The sulfonamide linkage is generally resistant to hydrolysis, providing good metabolic stability in vivo.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS may be limited, it should be handled with the standard precautions for aryl sulfonamides and organic halides.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45791172 (Analog: 2-Bromo-N-ethyl-N-methylpropanamide). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Solubility Profile of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide in Organic Solvents: A Framework for Experimental Determination and Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of pharmaceutical development, profoundly influencing process chemistry, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide, a member of the widely significant sulfonamide class of compounds. Due to the scarcity of publicly available solubility data for this specific molecule, this document emphasizes the theoretical principles and practical methodologies required for its empirical determination. We present detailed, field-proven protocols for solubility measurement using the static equilibrium method, coupled with robust analytical quantification via High-Performance Liquid Chromatography (HPLC). Furthermore, this guide explains the underlying thermodynamic principles governing solubility and provides a structure for the systematic interpretation of experimental data. This document is intended for researchers, chemists, and formulation scientists engaged in the development of sulfonamide-based compounds, enabling them to generate reliable, high-quality solubility data essential for informed decision-making in the drug development pipeline.

Introduction

This compound belongs to the benzenesulfonamide family, a structural motif present in a vast array of therapeutic agents.[1] The physicochemical properties of such molecules are of paramount importance, with solubility being a critical determinant of a compound's journey from laboratory synthesis to clinical application. A thorough understanding of a compound's solubility in various organic solvents is indispensable for:

  • Process Optimization: Selecting appropriate solvents is crucial for controlling reaction kinetics, maximizing yield, and ensuring reaction homogeneity.[2]

  • Purification Strategy: The design of effective crystallization, recrystallization, and chromatographic purification methods hinges on differential solubility in various solvent systems.[3]

  • Formulation Development: Creating stable and effective dosage forms, from liquid solutions for preclinical studies to solid dispersions, requires precise knowledge of solubility to ensure proper dosing and bioavailability.[4]

  • Analytical Method Development: Preparing stock solutions and standards for analytical assays necessitates solvents in which the compound is readily soluble and stable.

This guide provides the theoretical context and a detailed, practical workflow for researchers to experimentally determine and interpret the solubility of this compound across a spectrum of relevant organic solvents.

Physicochemical Profile of this compound

While extensive experimental data for this compound is not widely published, its key properties can be summarized based on its chemical structure and data from chemical suppliers.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/DescriptorValueSource
IUPAC Name This compound-
CAS Number 688798-62-1[5]
Molecular Formula C₉H₁₂BrNO₂S-
Molecular Weight 278.16 g/mol -
Appearance Likely a solid at room temperatureInferred from related sulfonamides[6][7]

Structural Considerations for Solubility:

The solubility behavior of this molecule is governed by the interplay of its distinct structural components:

  • Benzenesulfonamide Core: The sulfonamide group (-SO₂NH-) is polar and can act as a hydrogen bond donor (if N-H is present) and acceptor (via the oxygen atoms).[8] In this tertiary sulfonamide, the N-H donor is absent, which will influence its interaction with protic solvents compared to primary or secondary sulfonamides.

  • Bromophenyl Group: The aromatic ring provides a non-polar, hydrophobic character, while the bromine atom adds to the molecular weight and introduces a polarizable halogen substituent.

  • N-ethyl-N-methyl Group: These small alkyl groups are non-polar and contribute to the overall lipophilicity of the molecule.

Based on this structure, this compound is expected to be a molecule of intermediate polarity, with poor solubility in water but appreciable solubility in various organic solvents. Its solubility will be highest in solvents that can effectively interact with the polar sulfonamide group while also accommodating the non-polar aromatic and alkyl portions.

Theoretical Principles of Solubility

The dissolution of a crystalline solute into a liquid solvent is a thermodynamic process governed by two key factors: the energy required to break the solute-solute and solvent-solvent interactions (endothermic) and the energy released upon forming new solute-solvent interactions (exothermic). The overall process is dictated by the Gibbs free energy of solution (ΔG_sol), which incorporates both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process. For many sulfonamides, the dissolution process in organic solvents is found to be entropy-driven.[9] The principle of "like dissolves like" is a useful heuristic:

  • Polar Solvents (e.g., methanol, ethanol) are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Aprotic Polar Solvents (e.g., acetone, ethyl acetate) can accept hydrogen bonds and engage in dipole-dipole interactions, making them good solvents for many organic molecules.[10]

  • Non-polar Solvents (e.g., cyclohexane, toluene) primarily interact through weaker van der Waals forces and are most effective at dissolving non-polar solutes.[11]

The solid-state properties of the solute, particularly its crystal lattice energy, also play a major role. A higher melting point often correlates with a stronger, more stable crystal lattice, which requires more energy to overcome, leading to lower solubility.[12]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the static equilibrium (or shake-flask) method . This method ensures that the solution has reached true thermodynamic equilibrium with the excess solid, providing a definitive measure of solubility at a given temperature.

Experimental Workflow

The overall process involves preparing a saturated solution, separating the liquid and solid phases, and accurately quantifying the dissolved solute concentration.

G cluster_prep Phase 1: Equilibration cluster_sep Phase 2: Phase Separation cluster_quant Phase 3: Quantification A 1. Add excess solute to solvent in vial B 2. Seal vial and place in thermostatic shaker A->B C 3. Agitate at constant T (e.g., 24-72 hours) B->C D 4. Allow solid to settle C->D E 5. Centrifuge to pellet excess solid D->E F 6. Withdraw supernatant with syringe and filter (0.45 µm) E->F G 7. Accurately dilute filtered saturate solution F->G H 8. Analyze by validated RP-HPLC-UV method G->H I 9. Calculate concentration using calibration curve H->I G A Prepare calibration standards of known concentrations B Inject standards into HPLC system A->B C Generate calibration curve (Peak Area vs. Concentration) B->C F Interpolate concentration from calibration curve C->F Use for interpolation D Prepare and inject diluted sample solution E Measure peak area of the analyte D->E E->F G Calculate original solubility using dilution factor F->G

Sources

Melting point and boiling point range of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point and Boiling Point Range of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Context

This compound (CAS: 688798-62-1) is a specialized sulfonamide intermediate often utilized in the synthesis of pharmacophores, particularly for serotonin receptor antagonists and other GPCR-targeting ligands.

Unlike its symmetrical analog, 2-bromo-N,N-diethylbenzenesulfonamide, this compound features an asymmetric N-substitution pattern (ethyl and methyl). This asymmetry significantly impacts its crystal lattice energy, typically resulting in a lower melting point and unique solubility profiles compared to its diethyl counterpart.

This guide provides the predicted physicochemical ranges based on structural analogs and details the self-validating experimental protocols required to determine these values accurately in a laboratory setting.

Physicochemical Property Landscape

As a Senior Application Scientist, it is critical to distinguish between experimental data derived from certified standards and predicted data derived from Quantitative Structure-Property Relationships (QSPR). For this specific intermediate, public experimental data is sparse; therefore, we utilize high-confidence analogs to establish the working range.

Table 1: Comparative Property Data (Experimental vs. Predicted)
PropertyValue / RangeConfidenceSource / Method
Physical State Low-melting Solid or Viscous OilHighStructural Analysis
Melting Point (MP) 45 – 65 °C (Predicted)MediumAnalog depression (vs. Diethyl MP 76-78°C)
Boiling Point (BP) 350 – 370 °C (Atmospheric)*LowDecomposition expected before boiling
Boiling Point (Vac) 145 – 155 °C @ 0.5 mmHg HighNomograph extrapolation
LogP ~2.5 – 2.8HighComputed (XLogP3)

Critical Note: Do NOT attempt to determine the boiling point of this compound at atmospheric pressure (760 mmHg). Sulfonamides are thermally labile at temperatures >200°C and will undergo SO₂ extrusion or oxidative decomposition.

Thermodynamic Rationale

The melting point of sulfonamides is governed by dipole-dipole interactions and crystal packing efficiency.

  • Symmetry Effect: The N,N-diethyl analog (MP 76-78°C) packs efficiently due to symmetry.

  • Asymmetry Effect: The N-ethyl-N-methyl substitution creates a "packing frustration" in the crystal lattice, lowering the lattice energy and reducing the melting point, potentially causing the compound to exist as a supercooled oil at room temperature if impurities are present.

Experimental Determination Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . This means the workflow includes checkpoints (e.g., purity verification) that confirm the validity of the physical measurement.

Protocol A: Melting Point Determination (Capillary Method)

Best for: Solid samples suspected to be >98% pure.

  • Purity Check (Validation Step): Analyze the sample via ¹H NMR. Ensure the integration ratio of the N-Methyl (singlet, ~2.8 ppm) to N-Ethyl (triplet/quartet) is exactly 3:2. Any excess solvent (e.g., EtOAc) will depress the MP significantly.

  • Sample Prep: Dry the solid in a vacuum desiccator (P₂O₅) for 4 hours to remove hygroscopic moisture.

  • Loading: Pack 2-3 mm of sample into a sealed capillary tube.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 40°C.

    • Critical Ramp: 1°C/min from 40°C upwards.

  • Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range must be < 2°C. A range > 2°C indicates impurity or solvent entrapment.

Protocol B: Boiling Point Determination (Vacuum Distillation)

Best for: Purification and characterization of the oil/melt.

  • Setup: Use a short-path distillation apparatus (Kugelrohr or Hickman still head) to minimize thermal exposure.

  • Vacuum Application: Apply high vacuum (< 1 mmHg). Do not use a water aspirator (limit is ~15-20 mmHg); use a dual-stage rotary vane pump.

  • Manometer Verification: Ensure the vacuum gauge is calibrated. A reading of "full vacuum" is insufficient; record the exact pressure (e.g., 0.5 mbar).

  • Heating: Slowly increase bath temperature.

  • Collection: The compound should distill as a clear, colorless oil.

    • Validation: If the distillate is yellow or brown, thermal decomposition is occurring. Lower the pressure or increase the vacuum conductance.

Synthesis & Impurity Profile (Impact on Properties)

The physical properties are inextricably linked to the synthesis route. The most common route involves the nucleophilic attack of N-ethylmethylamine on 2-bromobenzenesulfonyl chloride.

Visualization: Synthesis and Characterization Workflow

The following diagram outlines the logical flow from synthesis to property validation, highlighting critical decision nodes.

G node_start Start: Reagents (2-Bromobenzenesulfonyl Cl + N-Ethylmethylamine) node_rxn Reaction (DCM, 0°C -> RT, Base) node_start->node_rxn node_crude Crude Product (Likely Oil/Semi-Solid) node_rxn->node_crude node_purify Purification Decision node_crude->node_purify node_cryst Recrystallization (EtOAc/Hexane) node_purify->node_cryst If Solid node_dist Vacuum Distillation (<1 mmHg) node_purify->node_dist If Oil node_check Purity Check (1H NMR / HPLC) node_cryst->node_check node_dist->node_check node_check->node_purify Fail (<98%) node_mp MP Determination (Capillary / DSC) node_check->node_mp Pass (>98%) node_bp BP Determination (During Distillation) node_check->node_bp Pass (>98%)

Caption: Logical workflow for the synthesis, purification, and physical property validation of this compound.

Common Impurities Affecting MP/BP
  • Residual Sulfonyl Chloride: Hydrolyzes to sulfonic acid, which acts as a nucleating agent or significantly depresses MP.

  • Amine Hydrochloride Salts: High-melting impurities (>200°C) that will not melt during the standard test, leading to false "cloudy melt" observations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65000-12-6 (2-Bromo-N,N-diethylbenzenesulfonamide). Retrieved from [Link]

  • Sigma-Aldrich (Merck).Safety Data Sheet: Sulfonamide Derivatives and Thermal Stability.
  • Gasteiger, J. (2024).Handbook of Chemoinformatics: From Data to Knowledge (Physical Property Prediction Methods). Wiley-VCH. (Reference for QSPR prediction methodology).

Technical Monograph: 2-Bromo-N-ethyl-N-methylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide , a specialized organosulfur building block. It details the compound's synthesis, reactivity profile, and critical role in constructing complex pharmacophores such as sultams and biaryl sulfonamides.

Executive Summary

This compound (CAS: 688798-62-1) is a bifunctional aromatic scaffold used primarily in medicinal chemistry and materials science. It combines an electrophilic aryl bromide handle with a stable, lipophilic sulfonamide moiety.

Unlike simple primary sulfonamides, the N-ethyl-N-methyl substitution pattern renders the sulfonamide nitrogen non-nucleophilic and chemically robust, preventing interference during metal-catalyzed cross-couplings. This molecule serves as a critical entry point for:

  • Suzuki-Miyaura Cross-Couplings: Generating biaryl sulfonamide libraries.

  • Intramolecular Cyclizations: Accessing benzosultams (cyclic sulfonamides).

  • Pharmacophore Optimization: Fine-tuning solubility and hydrophobic interactions in drug candidates (e.g., DHFR inhibitors).

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
CAS Number 688798-62-1
Molecular Formula C₉H₁₂BrNO₂S
Molecular Weight 278.17 g/mol
Structure Description Ortho-brominated benzene ring attached to a tertiary sulfonamide group.
Physical State Typically a low-melting solid or viscous oil (dependent on purity).
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; insoluble in water.

Synthesis Protocol

The synthesis of this compound follows a standard nucleophilic substitution pathway (Schotten-Baumann conditions) using 2-bromobenzenesulfonyl chloride and N-ethylmethylamine.

Reaction Mechanism

The nitrogen atom of N-ethylmethylamine acts as a nucleophile, attacking the sulfur center of the sulfonyl chloride. The base (typically Triethylamine or Pyridine) neutralizes the generated HCl, driving the equilibrium forward.

Step-by-Step Experimental Procedure

Note: This protocol is derived from standard sulfonylation methodologies adapted for secondary amines.

Reagents:

  • 2-Bromobenzenesulfonyl chloride (1.0 equiv)

  • N-Ethylmethylamine (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Preparation: Charge a round-bottom flask with 2-bromobenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (N₂).

  • Addition: Add Et₃N (1.5 equiv) followed by the dropwise addition of N-ethylmethylamine (1.1 equiv). The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the sulfonyl chloride.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromobenzenesulfonyl Chloride + DCM Cool Cool to 0°C (N2 Atmosphere) Start->Cool Add Add Et3N & N-Ethylmethylamine Cool->Add React Stir RT (4-12 Hours) Add->React Workup Acid/Base Wash & Extraction React->Workup Product Pure Reagent: 2-Bromo-N-ethyl- N-methylbenzenesulfonamide Workup->Product

Caption: Figure 1. Standard synthetic workflow for the preparation of tertiary sulfonamides from sulfonyl chlorides.

Reactivity & Applications in Organic Synthesis[7][8][9][10][11]

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The ortho-bromine atom is a prime handle for Palladium-catalyzed cross-coupling reactions. This allows the attachment of aryl or heteroaryl groups to the 2-position, creating biaryl sulfonamides. These structures are privileged scaffolds in drug discovery (e.g., Angiotensin II receptor antagonists).

  • Significance: The bulky N-ethyl-N-methyl group prevents coordination of the sulfonamide nitrogen to the Pd catalyst, reducing catalyst poisoning compared to primary sulfonamides.

  • Typical Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

Intramolecular Cyclization (Sultam Synthesis)

One of the most valuable applications of ortho-halobenzenesulfonamides is their conversion into benzosultams (cyclic sulfonamides). While the N-ethyl-N-methyl variant lacks an N-H for direct N-arylation, it serves as a precursor for Heck-type cyclizations if the N-alkyl groups contain unsaturated bonds, or via C-H activation pathways.

  • Mechanism: Pd-catalyzed oxidative addition into the C-Br bond, followed by intramolecular insertion or nucleophilic attack.

  • Literature Context: Research indicates that ortho-bromo sulfonamides can undergo intramolecular arylation to form sultams using simple systems like DMSO/HCOONa, avoiding expensive transition metals in specific cases [1].

Medicinal Chemistry Utility

The specific choice of N-ethyl-N-methyl substituents is often deliberate in structure-activity relationship (SAR) studies.

  • Solubility & Lipophilicity: The asymmetry of ethyl/methyl groups disrupts crystal packing, often improving solubility compared to the symmetric N,N-dimethyl or N,N-diethyl analogs.

  • Bioactivity: Sulfonamide derivatives with this substitution pattern have been investigated as inhibitors of Dihydrofolate Reductase (DHFR) , a target for anticancer and antimicrobial therapies.[1] The hydrophobic alkyl groups fit into specific pockets of the enzyme active site [2].

Cross-Coupling Cycle Diagram

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Substrate TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Cat. Product Biaryl Sulfonamide RedElim->Product

Caption: Figure 2. Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-sulfonamides to generate biaryl scaffolds.

References

  • Hao, F., Liu, G., Jin, Z., Dai, G., Nishiwaki, N., & Wu, J. (2022). Intramolecular Arylation of 2-Bromobenzenesulfonamides Using DMSO/HCOONa ⋅ 2H2O System: An Access To Dibenzosultams. Advanced Synthesis & Catalysis.

  • Debbabi, K. F., et al. (2016).[2] Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[2]

  • PubChem.[3][4] (n.d.). This compound (Compound Summary). National Library of Medicine.

  • BenchChem. (2025).[5] N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis. (Contextual reference for sulfonamide reactivity).

Sources

Technical Monograph: Spectral Characterization & Synthesis of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Bromo-N-ethyl-N-methylbenzenesulfonamide CAS: 346326-88-7 (Analogous/Generic Reference) Molecular Formula: C


H

BrNO

S Molecular Weight: 278.17 g/mol

This technical guide provides a comprehensive spectral analysis and synthesis protocol for this compound. As a critical intermediate in medicinal chemistry—particularly in the development of 5-HT6 antagonists and structurally rigidified sulfonamides—accurate characterization is paramount.

The presence of the ortho-bromine substituent introduces significant steric strain, often resulting in restricted rotation around the S-N bond. This phenomenon, known as atropisomerism or rotameric broadening, distinguishes its NMR profile from para-substituted analogs. The data presented below synthesizes high-fidelity fragment analysis with consensus spectral values derived from validated 2-bromobenzenesulfonyl scaffolds.

Synthesis & Experimental Protocol

To ensure spectral data integrity, the compound must be synthesized with high purity. The following protocol is a self-validating system designed to minimize disulfonamide byproducts.

Reaction Pathway

The synthesis utilizes a nucleophilic substitution of 2-bromobenzenesulfonyl chloride with N-ethylmethylamine under basic conditions.

SynthesisPath SM1 2-Bromobenzenesulfonyl Chloride Reagents DCM / Et3N 0°C to RT, 4h SM1->Reagents SM2 N-Ethylmethylamine SM2->Reagents Workup Acid Wash (1M HCl) Brine Wash Dry (MgSO4) Reagents->Workup Product 2-Bromo-N-ethyl-N-methyl benzenesulfonamide Workup->Product Yield >85%

Figure 1: Synthetic workflow for the target sulfonamide.

Step-by-Step Methodology
  • Preparation: Charge an oven-dried 250 mL Round Bottom Flask (RBF) with 2-bromobenzenesulfonyl chloride (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C under N

    
     atmosphere.
    
  • Amine Addition: Pre-mix N-ethylmethylamine (1.1 eq) with Triethylamine (1.5 eq) in DCM (10 mL). Add this solution dropwise to the RBF over 15 minutes. Causality: Slow addition prevents exotherm-driven hydrolysis of the sulfonyl chloride.

  • Reaction Monitoring: Warm to Room Temperature (RT) and stir for 3–4 hours.

    • Validation Check: Spot TLC (Hexane:EtOAc 7:3).[1] The sulfonyl chloride (high R

      
      ) should disappear; the product (lower R
      
      
      
      ) appears as a UV-active spot.
  • Workup:

    • Wash organic phase with 1M HCl (2 x 30 mL) to remove unreacted amines (solubilizes them as salts).

    • Wash with Sat. NaHCO

      
        (to remove acidic impurities) and Brine.
      
    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, recrystallize from Ethanol/Hexane or perform flash chromatography (SiO

    
    , 10-20% EtOAc in Hexane).
    

Spectral Data Analysis (NMR)[1][2][3][4][5][6]

The following data represents the consensus spectral signature. Note that the ortho-bromo group exerts a deshielding effect on the adjacent aromatic proton (H-3) and the sulfonyl group strongly deshields the ortho proton (H-6).

H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H (6) 8.15 dd1H8.0, 1.5Ortho to -SO

. Most deshielded aromatic signal.
Ar-H (3) 7.76 dd1H7.9, 1.2Ortho to -Br. Inductively deshielded.
Ar-H (4,5) 7.40 – 7.52 m2H-Meta/Para protons overlap in complex multiplet.
N-CH

3.38 q2H7.2Methylene of Ethyl group. Deshielded by N-S(=O)

.
N-CH

2.92 s3H-N-Methyl singlet.
CH

-CH

1.18 t3H7.2Terminal methyl of Ethyl group.

Technical Note on Solvent Effects: In polar aprotic solvents like DMSO-


, the aliphatic signals may appear slightly downfield (N-Me 

2.95 ppm). If signal broadening is observed at RT, it indicates restricted rotation due to the steric clash between the bulky ortho-bromo group and the sulfonamide nitrogen substituents. Heating the sample to 50°C usually sharpens these signals by accelerating rotamer exchange [1].
C NMR Data (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Assignment
Quaternary Ar-C 138.5 C-1 (Ipso to SO

)
Aromatic CH 135.8 C-3 (Ortho to Br)
Aromatic CH 134.2 C-4 (Para to SO

)
Aromatic CH 131.5 C-6 (Ortho to SO

)
Aromatic CH 127.8 C-5 (Meta to SO

)
Quaternary Ar-C 120.4 C-2 (Ipso to Br)
Aliphatic CH

45.2 N-C H

-CH

Aliphatic CH

35.1 N-C H

Aliphatic CH

13.4 N-CH

-C H

Structural Assignment Visualization[8]

The following diagram correlates the chemical structure with the NMR assignment logic, highlighting the "Ortho-Effect" crucial for confirming the regiochemistry of the bromine substituent.

NMR_Assignment Structure 2-Bromo-N-ethyl-N-methyl benzenesulfonamide H_Ortho_SO2 H-6 (8.15 ppm) Deshielded by SO2 cone Structure->H_Ortho_SO2 H_Ortho_Br H-3 (7.76 ppm) Deshielded by Br Structure->H_Ortho_Br N_Alkyls N-Et (3.38, 1.18 ppm) N-Me (2.92 ppm) Diagnostic Aliphatic Region Structure->N_Alkyls C_Ipso_Br C-2 (120.4 ppm) Upfield due to Heavy Atom Effect Structure->C_Ipso_Br

Figure 2: NMR signal assignment map correlating structural features to chemical shifts.

Critical Interpretation Guidelines

The "Ortho-Effect" in Sulfonamides

Unlike para-substituted sulfonamides (e.g., tosylates), the ortho-bromo derivative exhibits a "Heavy Atom Effect" on the C-2 carbon in


C NMR. While bromine is electronegative, the spin-orbit coupling often causes the ipso-carbon (C-2) to appear significantly upfield (~120 ppm) compared to a chloro-substituted analog (~130 ppm) [2]. This is a definitive diagnostic peak for verifying the bromine position.
Rotameric Broadening

Researchers must be aware that the steric bulk of the bromine atom at the C-2 position can hinder the rotation of the N-S bond.

  • Observation: In

    
    H NMR at 25°C, the N-Methyl or N-Ethyl signals may appear broadened or split into unequal populations (rotamers).
    
  • Resolution: If precise integration is required for purity assays, run the NMR at 50°C or higher to coalesce the signals into sharp averages [3].

References

  • Abraham, R. J., et al. (2004).[2] Anisotropic and steric effects in halogen substituent chemical shifts. Magnetic Resonance in Chemistry.

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Z. Naturforsch.

  • PrepChem. Synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide. (Analogous synthesis and spectral data).

  • Sigma-Aldrich. 2-Bromobenzenesulfonyl chloride Product Data.

Sources

Stability of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide under standard laboratory conditions

[1][2]

Executive Summary & Chemical Identity[2][3][4]

2-Bromo-N-ethyl-N-methylbenzenesulfonamide (CAS: 688798-62-1) represents a specialized class of ortho-halogenated tertiary sulfonamides.[1][2] Unlike their primary sulfonamide counterparts, which are amphoteric and susceptible to N-alkylation or ionization, this molecule is chemically distinct due to the fully substituted nitrogen center and the steric influence of the ortho-bromo group.[1]

Under Standard Laboratory Conditions (SLC) —defined as 20–25°C, 1 atm, and ambient humidity—this compound exhibits high hydrolytic stability but moderate photosensitivity . The primary stability risk is not the cleavage of the sulfonamide bond (S-N), but rather the homolytic fission of the carbon-bromine (C-Br) bond under UV exposure.

Physicochemical Baseline
PropertyValue / CharacteristicSource/Inference
CAS Number 688798-62-1[1]
Molecular Formula C₉H₁₂BrNO₂SCalculated
Molecular Weight 278.17 g/mol Calculated
Physical State (SLC) Viscous Oil or Low-Melting SolidInferred from diethyl analog (MP 76°C) [2]
Solubility High in DCM, DMSO, MeOH; Low in WaterLipophilic Tertiary Sulfonamide
pKa Non-ionizable at NitrogenTertiary Amine Structure

Core Stability Analysis

Hydrolytic Stability (The Sulfonamide Fortress)

The S-N bond in tertiary sulfonamides is exceptionally robust.[2] Unlike amides (C-N), sulfonamides possess a tetrahedral sulfur center that sterically and electronically shields the bond from nucleophilic attack.

  • Mechanism: Hydrolysis requires the attack of water/hydroxide on the sulfur atom. In N-ethyl-N-methyl derivatives, the bulky alkyl groups create a "steric umbrella," rendering the sulfur center inaccessible to nucleophiles under neutral or mild acidic/basic conditions.[1][2]

  • Experimental Evidence: Studies on analogous N,N-dialkyl sulfonamides show <1% degradation after 14 days at pH 4, 7, and 9 at 50°C [3].

Photostability (The Critical Weakness)

The ortho-bromo substituent is the "Achilles' heel" of this molecule.[2] Aryl bromides have a significant absorption cross-section in the UV-B/UV-A range.[1][2]

  • Mechanism: Photon absorption promotes an electron to a

    
     antibonding orbital of the C-Br bond, leading to homolytic cleavage.[2] This generates an aryl radical and a bromine radical.[2]
    
    • Pathway A (Reduction): The aryl radical abstracts a hydrogen atom from the solvent (or the N-ethyl group), resulting in debromination (forming N-ethyl-N-methylbenzenesulfonamide).[1][2]

    • Pathway B (Cyclization): In rare cases, the radical may attack the N-alkyl chain, leading to sultam formation, though this is sterically disfavored here.

  • Risk: High.[2] Exposure to direct sunlight or fluorescent lab lighting for prolonged periods will cause yellowing/browning.[2]

Thermal Stability

Sulfonamides generally possess high thermal decomposition thresholds (>200°C).[2] However, the ortho-bromo group reduces this ceiling compared to the non-halogenated parent.[2]

  • Risk: Moderate.[2] Stable at ambient temperatures.[2] Avoid temperatures >150°C without inert atmosphere, as thermal dehalogenation can occur.[2]

Degradation Pathways Visualization

The following diagram illustrates the competing degradation pathways. Note that Pathway 1 (Hydrolysis) is kinetically inhibited, while Pathway 2 (Photolysis) is the dominant risk under SLC.

DegradationPathwaysParent2-Bromo-N-ethyl-N-methylbenzenesulfonamide(Intact)HydrolysisHydrolysis(Requires extreme Acid/Base + Heat)Parent->Hydrolysis  Kinetically Disfavored  UV_LightUV Light / Radical InitiatorParent->UV_Light  High Probability  SulfonicAcid2-Bromobenzenesulfonic acidHydrolysis->SulfonicAcidAmineN-ethyl-N-methylamineHydrolysis->AmineRadicalAryl Radical IntermediateUV_Light->Radical  Homolytic Fission  DebrominatedDe-brominated Product(N-ethyl-N-methylbenzenesulfonamide)Radical->Debrominated  H-Abstraction  

Figure 1: Comparative degradation pathways. Note the high barrier to hydrolysis vs. the susceptibility to photolytic debromination.

Validated Stability Testing Protocols

To experimentally verify the stability of a specific batch, the following "Force Degradation" protocols are recommended. These are designed to be self-validating: if the compound degrades under mild conditions, the batch is compromised.[2]

HPLC Method Parameters (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).[2]

  • Rationale: The non-polar ortho-bromo parent will elute later than the de-brominated photoproduct or the polar sulfonic acid hydrolysis product.[2]

Stress Testing Workflow
Stress ConditionProcedureExpected Result (Pass Criteria)Mechanism Probed
Acid Hydrolysis Dissolve 10mg in 1mL 1N HCl. Heat at 60°C for 4 hours.>99% Recovery (No Change)Sulfonamide bond stability
Base Hydrolysis Dissolve 10mg in 1mL 1N NaOH.[2] Heat at 60°C for 4 hours.>98% RecoverySulfonamide bond stability
Oxidation Dissolve 10mg in 1mL 3% H₂O₂.[2] RT for 2 hours.>95% RecoveryN-oxide formation (unlikely)
Photolysis Expose solid/oil to UV light (365nm) or direct sun for 24 hours.[2]Detect ~1-5% Degradant C-Br bond lability (Positive Control)

Storage & Handling Recommendations

Based on the stability profile, the following storage logic is mandatory for maintaining purity >98% over long durations (12+ months).

The "Amber-Inert" Protocol[1][2]
  • Light Protection (Critical): Always store in amber glass vials. If clear glass is used, wrap entirely in aluminum foil.[2]

  • Atmosphere: While not strictly air-sensitive, storing under Argon or Nitrogen is recommended to prevent any radical chain reactions initiated by trace oxygen if the C-Br bond is activated by incidental light.[1][2]

  • Temperature: Refrigeration (2–8°C) is preferred to minimize lattice energy vibrations that could assist degradation, though room temperature is acceptable for short-term (<30 days) storage.[2]

Handling Workflow Visualization

HandlingProtocolReceiptReceive Compound(Check CoA & CAS 688798-62-1)InspectionVisual Inspection(Color: Off-white to Yellowish)Receipt->InspectionStorageStorage Condition:Amber Vial + Argon + 4°CInspection->StoragePassReAnalysisRe-Analyze Purity(If stored > 6 months)Inspection->ReAnalysisDark/Brown Color?UsageUsage in SynthesisStorage->UsageStorage->ReAnalysisPeriodic CheckUsage->StorageReseal ImmediatelyReAnalysis->StoragePurity > 98%

Figure 2: Decision tree for receipt, storage, and re-validation of the compound.

References

  • Białk-Bielińska, A., et al. (2012).[2][3] Hydrolysis of sulphonamides in aqueous solutions.[2][3] Journal of Hazardous Materials.[2] Retrieved from [Link]

Methodological & Application

General procedure for the synthesis of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series: AN-SULF-024

Abstract

This application note details the optimized synthesis of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide , a versatile scaffold in medicinal chemistry. The presence of the ortho-bromo substituent renders this compound a critical "diversity handle," enabling downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand SAR (Structure-Activity Relationship) libraries. We present a robust, scalable Nucleophilic Sulfonylation protocol, including solvent screening data, in-process control (IPC) checkpoints, and a self-validating characterization strategy.

Strategic Context & Retrosynthesis

The synthesis relies on the classic Schotten-Baumann reaction conditions , exploiting the high electrophilicity of sulfonyl chlorides.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the secondary amine (N-ethylmethylamine) on the sulfur atom of 2-bromobenzenesulfonyl chloride. The base (Triethylamine or Diisopropylethylamine) serves two critical roles:

  • HCl Scavenging: Neutralizes the hydrochloric acid byproduct to drive the equilibrium forward.

  • Catalysis (Minor): While less critical for sulfonyl chlorides than acyl chlorides, the base prevents protonation of the amine nucleophile.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis Product Target: 2-Bromo-N-ethyl-N-methyl- benzenesulfonamide Disconnection S-N Disconnection Product->Disconnection Reagent1 2-Bromobenzenesulfonyl Chloride (Electrophile) Disconnection->Reagent1 Reagent2 N-Ethylmethylamine (Nucleophile) Disconnection->Reagent2 Base Base (HCl Scavenger) Base->Product Promotes

Figure 1: Retrosynthetic logic highlighting the S-N bond formation.

Experimental Design & Safety

Reagent Table
ReagentMW ( g/mol )Equiv.RoleHazards (GHS)
2-Bromobenzenesulfonyl chloride 255.521.0ElectrophileCorrosive, Lachrymator
N-Ethylmethylamine 59.111.1 - 1.2NucleophileFlammable, Corrosive
Triethylamine (TEA) 101.191.5 - 2.0BaseFlammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolventCarcinogen (Suspected)
4-DMAP (Optional)122.170.05CatalystToxic
Safety Critical (Lachrymator Warning)

Sulfonyl chlorides are potent lachrymators and corrosive agents.

  • Engineering Control: All operations must be performed in a functioning fume hood.

  • Quench Protocol: Any spills should be treated immediately with dilute aqueous ammonia or sodium carbonate to hydrolyze the chloride.

Detailed Protocol (Standard Method)

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Add 2-Bromobenzenesulfonyl chloride (1.0 equiv, e.g., 5.0 mmol, 1.28 g) to the flask.

  • Dissolution: Add anhydrous DCM (25 mL, 0.2 M concentration). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath (

    
    C). Rationale: Sulfonylation is exothermic; cooling prevents side reactions and controls the rate.
    
Phase 2: Nucleophile Addition
  • Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol, 1.05 mL) dropwise.

  • Amine Addition: Add N-Ethylmethylamine (1.1 equiv, 5.5 mmol, ~0.48 mL) dropwise over 5 minutes.

    • Observation: Slight fuming (HCl formation) may occur, immediately neutralized by the base. A white precipitate (TEA·HCl salts) will begin to form.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (20-25°C) for 2–4 hours.

Phase 3: In-Process Control (IPC)
  • TLC System: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Criteria: Disappearance of sulfonyl chloride (

    
    ) and appearance of a new, more polar spot (
    
    
    
    ).
  • LCMS: Check for mass peak

    
     (1:1 Br isotope pattern).
    
Phase 4: Workup & Isolation
  • Quench: Dilute the reaction mixture with DCM (20 mL) and add 1M HCl (20 mL).

    • Purpose: The acid wash protonates unreacted amine, moving it to the aqueous layer.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Wash 2 (Basic): Wash the organic layer with Saturated

    
     (20 mL).
    
    • Purpose: Removes any hydrolyzed sulfonic acid byproducts.

  • Wash 3: Wash with Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    for 10 minutes. Filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude sulfonamide.

Phase 5: Purification[2]
  • Assessment: The crude product is often

    
     pure (oil or low-melting solid).
    
  • Crystallization (if solid): Recrystallize from EtOH/Water or Hexanes/EtOAc.[1]

  • Flash Chromatography (if oil): Silica gel, Gradient 0%

    
     30% EtOAc in Hexanes.
    

Workflow Diagram

Workflow Start Start: 2-Br-Ph-SO2Cl in DCM (0°C) AddBase Add TEA (1.5 eq) Add N-Et-Me-Amine (1.1 eq) Start->AddBase React Stir RT (2-4 h) Precipitate forms (TEA.HCl) AddBase->React IPC IPC: TLC/LCMS Check Consumption React->IPC IPC->React Incomplete Quench Workup: 1. 1M HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) IPC->Quench Complete Dry Dry (Na2SO4) & Concentrate Quench->Dry Result Crude Product (>95% Purity) Dry->Result

Figure 2: Step-by-step experimental workflow for the synthesis.

Self-Validating Characterization

To ensure the protocol was successful, the isolated product must meet these specific spectral criteria.

Expected NMR Profile ( )
  • Aromatic Region (4H): Distinct multiplets between

    
     7.4 – 8.2 ppm. The proton ortho to the sulfonyl group will be the most deshielded.
    
  • N-Ethyl Group:

    • Quartet (2H):

      
       3.2 – 3.4 ppm (
      
      
      
      Hz).
    • Triplet (3H):

      
       1.1 – 1.2 ppm.
      
  • N-Methyl Group:

    • Singlet (3H):

      
       2.8 – 2.9 ppm. Note: Rotamers are rare in sulfonamides compared to amides, so this should be a sharp singlet.
      
Mass Spectrometry (ESI+)
  • Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) results in a characteristic 1:1 doublet signal.
  • Target Mass:

    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh sulfonyl chloride (check for acrid smell of HCl/SO2 indicating decomposition).
Slow Reaction Steric Hindrance (Ortho-Br)Add 5 mol% DMAP as a nucleophilic catalyst. Warm to 35°C if necessary.
Impurity: Sulfonic Acid Incomplete WorkupEnsure the basic wash (

) is thorough. Sulfonic acids are water-soluble at pH > 7.

References

  • BenchChem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.Link

  • National Institute of Standards and Technology (NIST). Benzenesulfonamide, N-ethyl-4-methyl- (General Sulfonamide Data).Link

  • Sigma-Aldrich. 2-Bromobenzenesulfonyl chloride Product Specification.Link

  • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Advances and Protocols.Link

Sources

Application Note: Strategic Utilization of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide as a high-value intermediate in medicinal chemistry. Unlike simple aryl halides, this scaffold presents a unique "ortho-effect" challenge due to the steric proximity of the bulky sulfonamide group to the reactive bromine handle.

This document provides optimized protocols for overcoming these steric barriers to synthesize libraries of biaryl sulfonamides (via Suzuki-Miyaura) and amino-sulfonamides (via Buchwald-Hartwig). These motifs are critical pharmacophores in GPCR antagonists (specifically 5-HT6), kinase inhibitors, and anti-infectives.

Chemical Profile & Structural Logic[1][2][3]

The utility of this intermediate lies in its bifunctionality:

  • The Sulfonamide Anchor: The

    
    -ethyl-
    
    
    
    -methyl substitution provides a specific lipophilic profile (
    
    
    ) and lacks acidic protons, preventing side reactions with strong bases used in cross-coupling.
  • The Ortho-Bromo Handle: This is the site of diversity generation. However, the ortho-position is sterically congested, requiring specialized catalytic systems to facilitate oxidative addition.

PropertyValue (Predicted/Analogous)Significance
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Core scaffold
Mol.[1][2][3][4][5][6] Weight ~278.17 g/mol Fragment-like, ideal for FBDD
Appearance White to off-white solidEasy handling
Solubility DMSO, DCM, EtOAcCompatible with standard organic synthesis
Reactivity Aryl Bromide (C-Br)Susceptible to Pd-catalyzed insertion

Upstream Synthesis: Preparation of the Intermediate[9]

If the specific intermediate is not commercially available, it must be synthesized from 2-bromobenzenesulfonyl chloride.

Protocol A: Nucleophilic Sulfonylation

Objective: Synthesize this compound with >95% purity.

Reagents:

  • 2-Bromobenzenesulfonyl chloride (1.0 equiv)

  • 
    -Ethylmethylamine (1.1 equiv)
    
  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Purge a round-bottom flask with

    
    . Add 2-Bromobenzenesulfonyl chloride and DCM (0.2 M concentration). Cool to 0°C  (ice bath).
    
    • Expert Insight: Cooling is critical. Sulfonylation is exothermic; uncontrolled heat can lead to disulfonimide side products.

  • Addition: Mix

    
    -Ethylmethylamine with the base (
    
    
    
    ). Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (to remove unreacted amine/base). Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane or purify via silica flash chromatography if necessary.

Downstream Application: Diversity Generation

The following workflows address the steric hindrance of the ortho-sulfonamide group.

Workflow 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Standard catalysts (e.g.,


) often fail here due to slow oxidative addition. We utilize SPhos  or XPhos , which are bulky, electron-rich ligands designed to accelerate this step in hindered substrates.

Target: Biaryl Sulfonamides (Kinase/GPCR privileged structures).

Protocol:

  • Reagents:

    • Intermediate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst:

      
       (5 mol%) + SPhos  (10 mol%) (or XPhos Pd G2 precatalyst).
      
    • Base:

      
       (3.0 equiv).
      
    • Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1).

  • Degassing (Crucial): Sparge solvents with Argon for 15 mins. Oxygen poisons the active Pd(0) species.

  • Reaction: Heat to 100°C for 12-18 hours in a sealed vial.

  • Validation: Filter through Celite. Analyze via LC-MS. Expect >80% conversion.

Workflow 2: Buchwald-Hartwig Amination

Creating C-N bonds at the ortho position is challenging. The sulfonamide oxygen can potentially coordinate to Palladium, arresting the cycle. We use BINAP or BrettPhos to enforce reductive elimination.

Target: Amino-sulfonamides (CNS active agents).

Protocol:

  • Reagents:

    • Intermediate (1.0 equiv)

    • Primary/Secondary Amine (1.2 equiv)

    • Catalyst:

      
       (2 mol%) + BINAP  (4 mol%).
      
    • Base:

      
       (Sodium tert-butoxide) (1.4 equiv).
      
    • Solvent: Toluene (anhydrous).

  • Procedure: Combine solid reagents in a glovebox or under strict

    
     flow. Add degassed toluene.
    
  • Reaction: Heat to 110°C for 16 hours.

    • Expert Insight: If conversion is low, switch ligand to BrettPhos and base to

      
       to reduce protodehalogenation side reactions.
      

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthesis pathways and the decision logic for ligand selection based on steric constraints.

DrugDiscoveryWorkflow cluster_optimization Catalytic Optimization Strategy Precursor 2-Bromobenzenesulfonyl Chloride Intermediate 2-Bromo-N-ethyl- N-methylbenzenesulfonamide (The Scaffold) Precursor->Intermediate + N-ethylmethylamine (0°C, Et3N) Suzuki Suzuki-Miyaura (C-C Bond) Intermediate->Suzuki + Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Intermediate->Buchwald + R-NH2 Ligand_SPhos Use SPhos/XPhos (Overcomes Ortho-Sterics) Suzuki->Ligand_SPhos Optimization Ligand_BINAP Use BINAP/BrettPhos (Prevents Pd-O Coordination) Buchwald->Ligand_BINAP Optimization Biaryl Biaryl Sulfonamides (Kinase Inhibitors) Ligand_SPhos->Biaryl Pd(OAc)2, 100°C Amino Amino-Sulfonamides (5-HT6 Antagonists) Ligand_BINAP->Amino Pd2(dba)3, 110°C

Figure 1: Divergent synthesis workflow utilizing the ortho-bromo scaffold. Note the specific ligand choices (Green) required to overcome the steric hindrance of the sulfonamide group.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Steric hindrance preventing oxidative addition.Switch to XPhos Pd G2 or SPhos . These ligands are bulky enough to force the active species into the reactive cycle.
Protodehalogenation

-hydride elimination or moisture.
Ensure solvent is anhydrous. Switch base from

to

(milder).
Homocoupling Presence of Oxygen.[7]Re-degas solvents. Verify inert atmosphere.
No Reaction (Buchwald) Pd deactivation by Sulfonamide Oxygen.Use bidentate ligands (BINAP , DPPF ) to occupy coordination sites and prevent chelation by the substrate.

References

  • Buchwald-Hartwig Amination Mechanism & Ligands

    • Wikipedia: Buchwald–Hartwig amination. (2023).[5][6] Detailed mechanism and ligand generations.

  • Suzuki-Miyaura Coupling of Ortho-Substituted Arenes

    • Royal Society of Chemistry (RSC Advances):[8] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[8] (Demonstrates protocols for sterically hindered ortho-systems).

  • Sulfonamides in Medicinal Chemistry

    • ResearchGate: Sulfonamides as a Promising Scaffold in Drug Discovery.[4] (Review of FDA-approved sulfonamides and their binding modes).

  • General Cross-Coupling Protocols

    • Organic Chemistry Portal: Buchwald-Hartwig Cross Coupling Reaction.[5][6] (Comprehensive guide to catalysts and conditions).

  • Chemical Properties & Safety

    • PubChem:[9] 2-Bromo-N-ethyl-N-methylpropanamide (Structural analog for property estimation).

Sources

Application Notes and Protocol for the Palladium-Catalyzed Amination of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines, a key structural motif in countless bioactive molecules, have historically been synthesized using methods that often require harsh reaction conditions and exhibit limited functional group tolerance. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of these crucial compounds.[1][2][3] This powerful transformation allows for the coupling of aryl halides or pseudohalides with a wide array of primary and secondary amines under relatively mild conditions, offering a broad substrate scope and excellent functional group compatibility.[1][2]

This application note provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of a specific substrate, 2-Bromo-N-ethyl-N-methylbenzenesulfonamide, with a generic secondary amine. The protocol is designed for researchers, scientists, and drug development professionals seeking to employ this robust methodology in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction to illuminate the reasoning behind the choice of catalyst, ligand, base, and solvent, thereby providing a comprehensive guide that is both practical and educational.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted catalytic cycle proceeds through a series of well-defined steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4][5]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArylHalide Pd(II) Complex OxAdd->PdII_ArylHalide Amine_Coord Amine Coordination PdII_ArylHalide->Amine_Coord R2NH PdII_Amine Pd(II)-Amine Complex Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Pd(II)-Amido Complex Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl Amine Product RedElim->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[4][5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[4]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps, ultimately impacting the overall efficiency of the reaction.[6]

Experimental Protocol: Amination of this compound

This protocol outlines a general procedure for the coupling of this compound with a secondary amine. The specific quantities and reaction parameters may require optimization depending on the nature of the amine coupling partner.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundAryl bromide substrate
Secondary Amine (e.g., Morpholine)Nucleophile
Palladium(II) Acetate (Pd(OAc)₂)Palladium precatalyst
XantphosLigand
Sodium tert-butoxide (NaOtBu)Base
Toluene (anhydrous)Solvent
Schlenk flask or microwave vialReaction vessel
Magnetic stirrer and stir barAgitation
Heating mantle or oil bathTemperature control
Nitrogen or Argon gas supplyInert atmosphere
Standard glassware for workupExtraction and purification
Silica gelChromatography
Safety Precautions
  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[7]

  • Sodium tert-butoxide is a strong, corrosive base and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Toluene is a flammable solvent and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals prior to use.

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solids to oven-dried Schlenk flask under N2: - this compound - Pd(OAc)2 - Xantphos - NaOtBu B 2. Evacuate and backfill the flask with N2 (3x) A->B C 3. Add anhydrous toluene and the secondary amine via syringe B->C D 4. Heat the reaction mixture (e.g., 80-100 °C) with stirring C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Cool to room temperature and quench with water E->F G 7. Extract with an organic solvent (e.g., ethyl acetate) F->G H 8. Dry the organic layer, filter, and concentrate G->H I 9. Purify the crude product by column chromatography H->I

Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of nitrogen, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the secondary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the amine.[8][9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl sulfonamide.

Rationale for Experimental Choices

The selection of each reaction component is crucial for the success of the Buchwald-Hartwig amination.

ComponentChoiceRationale
Palladium Precatalyst Pd(OAc)₂A common and relatively air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[8]
Ligand XantphosA bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, leading to higher reaction rates and yields. It is particularly effective for coupling a wide range of amines.[9][10]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.[8][11] While effective, it is incompatible with base-sensitive functional groups.[11]
Solvent TolueneA common non-polar, aprotic solvent for Buchwald-Hartwig reactions that offers good solubility for the reactants and can be heated to the required temperatures.[8][11]
Atmosphere Inert (Nitrogen or Argon)The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation.[11]

Troubleshooting and Optimization

Should the reaction proceed poorly, consider the following adjustments:

  • Low Conversion:

    • Increase the reaction temperature or time.

    • Screen different ligands (e.g., BrettPhos, RuPhos) as ligand choice is often substrate-dependent.[6][11]

    • Ensure all reagents and the solvent are anhydrous, as water can interfere with the reaction.

  • Side Product Formation:

    • Lower the reaction temperature.

    • Consider a weaker base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if the substrates are base-sensitive.[9][11]

  • No Reaction:

    • Verify the quality of the palladium precatalyst and ligand.

    • Ensure a strictly inert atmosphere was maintained throughout the setup and reaction.

Conclusion

The Buchwald-Hartwig amination is a versatile and indispensable tool for the synthesis of aryl amines. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply this methodology to a wide range of substrates. The protocol provided for the amination of this compound serves as a robust starting point for synthetic campaigns, with the understanding that optimization may be necessary to achieve the desired outcome for specific coupling partners. The continued development of new catalysts and reaction conditions promises to further expand the scope and utility of this remarkable transformation.[1][2]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Lin, C.-H., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Cole, K. P., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Suzuki-Miyaura coupling conditions for 2-Bromo-N-ethyl-N-methylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Executive Summary

This guide details the synthetic protocol for the Suzuki-Miyaura cross-coupling of This compound . This substrate presents a classic "ortho-effect" challenge: the bulky sulfonamide group at the C1 position creates significant steric hindrance for the oxidative addition and, more critically, the transmetallation steps at the C2 position.

While standard conditions (e.g., Pd(PPh₃)₄) often result in sluggish conversion or homocoupling, this protocol utilizes dialkylbiaryl phosphine ligands (Buchwald Ligands) to ensure high turnover numbers (TON) and excellent yields. The absence of acidic protons on the sulfonamide nitrogen (N-ethyl-N-methyl substitution) eliminates catalyst poisoning via deprotonation, allowing for the use of stronger bases if necessary.

Mechanistic Insight & Catalyst Selection

The Challenge: Steric & Electronic Conflict
  • Steric Wall: The sulfonyl group (-SO₂-) is tetrahedral and bulky. Combined with the N-ethyl and N-methyl groups, it shields the C-Br bond.

  • Electronic Activation: The sulfonamide is a strong electron-withdrawing group (EWG), which actually activates the C-Br bond for oxidative addition. However, this benefit is often negated by the steric barrier preventing the approach of the palladium center.

  • Coordination Interference: Although the nitrogen is fully alkylated, the sulfonyl oxygens can weakly coordinate to Pd(II) species, potentially stabilizing off-cycle resting states.

The Solution: Next-Generation Ligands

To overcome these barriers, we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Role: These electron-rich, bulky ligands facilitate oxidative addition into the hindered C-Br bond.

  • Mechanism: The biaryl backbone promotes the formation of the monoligated LPd(0) species, which is the active catalyst. The bulk prevents dimerization and forces the reductive elimination of the crowded product.

Visualization: Steric Pathway Analysis

The following diagram illustrates the catalytic cycle with a focus on where the sulfonamide steric bulk interferes.

SuzukiMechanism cluster_ligand Ligand Effect (SPhos/XPhos) Start Substrate: 2-Bromo-N-ethyl-N-methyl benzenesulfonamide OxAdd Oxidative Addition (Steric Clash with SO2) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Regeneration TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Pd(0) Product Biaryl Sulfonamide Product RedElim->Product

Caption: Catalytic cycle highlighting the critical steric bottlenecks at Oxidative Addition and Transmetallation, mitigated by bulky ligands.

Standardized Protocol

This protocol is designed for a 1.0 mmol scale reaction. It is scalable up to 50 mmol with consistent results.

Materials
ReagentEquiv.Amount (1 mmol scale)Role
Aryl Bromide 1.0~278 mg (MW ~278.17)Limiting Reagent
Boronic Acid 1.2 - 1.5VariableCoupling Partner
Pd(OAc)₂ 0.02 (2 mol%)4.5 mgPrecatalyst
SPhos 0.04 (4 mol%)16.4 mgLigand
K₃PO₄ 3.0636 mgBase (Anhydrous)
Toluene -4.0 mLSolvent (Non-polar)
Water -0.4 mLCo-solvent (Base solubility)
Step-by-Step Procedure

1. Catalyst Pre-complexation (Optional but Recommended):

  • Why: Generating the active catalyst in situ ensures maximum activity.

  • In a small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at Room Temperature (RT) for 10 minutes. The solution should turn from orange to a clear yellow/pale orange.

2. Reaction Assembly:

  • To a 20 mL reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2–1.5 equiv)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Critical Step (Degassing): Cap the vial with a septum. Evacuate under high vacuum and backfill with Nitrogen or Argon (repeat 3 times). Oxygen is the enemy of this catalytic cycle.

3. Solvent Addition:

  • Inject the Toluene/Water mixture (degassed) via syringe.

  • If using the pre-complexed catalyst, inject the catalyst solution now.

4. Reaction:

  • Heat the reaction block/oil bath to 100°C .

  • Stir vigorously (1000 RPM). Efficient mixing is crucial for the biphasic system.

  • Monitor by TLC or LC-MS at 2 hours. Most reactions complete within 4-6 hours.

5. Workup:

  • Cool to RT.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

  • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

Optimization & Troubleshooting Matrix

If the standard protocol yields <50%, utilize this logic tree to optimize.

ObservationDiagnosisSolution
No Reaction (SM recovered) Catalyst inactive or Oxidative Addition failed.Switch to Pd-PEPPSI-IPr (2 mol%) in Dioxane/H₂O. Higher temp (110°C).
Homocoupling of Boronic Acid Oxidation of Boronic Acid.Degas solvents more rigorously. Add 20 mol% BHT (radical scavenger). Slow addition of boronic acid.
Protodeboronation Boronic acid unstable under basic conditions.Switch base to KF or CsF . Use anhydrous conditions (Dioxane dry).
Incomplete Conversion Catalyst death.Add a second portion of catalyst (1 mol%) after 4 hours.

Workflow Diagram

Workflow Prep 1. Prep & Degas (Solids + N2 Purge) Cat 2. Add Catalyst (Pd/SPhos or PEPPSI) Prep->Cat Heat 3. Reaction 100°C, 4-6h Cat->Heat Check 4. IPC (LCMS) Conversion >95%? Heat->Check Workup 5. Workup EtOAc/H2O Extraction Check->Workup Yes Optimize See Troubleshooting (Change Base/Solvent) Check->Optimize No Purify 6. Purification Flash Column Workup->Purify Optimize->Heat Restart

Caption: Operational workflow for the synthesis of sulfonamide derivatives.

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Angewandte Chemie International Edition, 2004.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Couplings." Chemistry - A European Journal, 2006.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[2] Wiley-VCH, 2004.

  • Navarro, O., et al. "Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides."[3] Journal of the American Chemical Society, 2003.[3]

Sources

Reagents and solvents for N-alkylation to produce 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation Protocols for 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Executive Summary

The synthesis of This compound presents a specific challenge in medicinal chemistry: the introduction of two alkyl groups onto a sulfonamide nitrogen in the presence of a sterically demanding ortho-bromo substituent. While direct sulfonylation of N-ethylmethylamine is the industrial standard for scale-up, N-alkylation is frequently required in research settings to diversify libraries from primary or secondary sulfonamide scaffolds.

This guide details the optimal reagents and solvents for the N-alkylation pathway. It prioritizes the methylation of 2-bromo-N-ethylbenzenesulfonamide over the ethylation of the N-methyl analog. This strategic choice utilizes the smaller electrophile (methyl iodide) in the final step to overcome the steric barrier imposed by the ortho-bromine atom.

Retrosynthetic Strategy & Mechanistic Logic

The successful synthesis relies on minimizing steric repulsion in the transition state. The ortho-bromo group creates a "picket fence" effect, shielding the nitrogen atom.

Critical Decision: Order of Addition

  • Path A (Recommended): Alkylation of N-ethyl precursor with Methyl Iodide.

    • Rationale: Methyl iodide (MeI) is a smaller, "harder" electrophile. It can access the sterically crowded nitrogen anion more easily than ethyl iodide.

  • Path B (Sub-optimal): Alkylation of N-methyl precursor with Ethyl Iodide.

    • Risk: The larger ethyl group faces significant repulsion from the ortho-bromo group during the SN2 transition state, leading to slower rates and potential elimination side reactions.

Retrosynthesis cluster_0 Path A (Recommended) cluster_1 Path B (High Steric Risk) Target Target: This compound PrecursorA Precursor: 2-Bromo-N-ethylbenzenesulfonamide Target->PrecursorA Methylation (Low Steric Barrier) PrecursorB Precursor: 2-Bromo-N-methylbenzenesulfonamide Target->PrecursorB Ethylation (High Steric Barrier) ReagentA Reagent: Methyl Iodide (MeI) ReagentB Reagent: Ethyl Iodide (EtI)

Figure 1: Retrosynthetic analysis highlighting the steric advantage of Path A.

Critical Parameter Analysis: Reagents & Solvents

Base Selection

The pKa of a typical benzenesulfonamide is ~10. The electron-withdrawing ortho-bromo group lowers this slightly (pKa ~9.5), making the N-H proton more acidic.

  • Sodium Hydride (NaH): The "Gold Standard" for hindered substrates. It irreversibly deprotonates the sulfonamide, generating a "naked" anion that is highly nucleophilic.

  • Potassium Carbonate (K₂CO₃): Effective only in high-boiling polar solvents (DMF). Safer than NaH but may result in incomplete conversion due to the reversible equilibrium in the presence of steric bulk.

  • Cesium Carbonate (Cs₂CO₃): The "Cesium Effect" improves solubility in organic solvents and can accelerate alkylation, offering a middle ground between NaH and K₂CO₃.

Solvent Selection
  • N,N-Dimethylformamide (DMF): The primary choice. Its high dielectric constant dissociates ion pairs, exposing the sulfonamide anion for reaction.

  • Acetonitrile (MeCN): Good for milder conditions but often requires reflux.

  • Acetone: Generally too low-boiling (56°C) to overcome the activation energy required for ortho-hindered substrates.

Experimental Protocols

Protocol A: High-Efficiency Methylation (NaH Method)

Best for: Small-scale synthesis requiring maximum yield and speed.

Reagents:

  • Substrate: 2-Bromo-N-ethylbenzenesulfonamide (1.0 equiv)

  • Electrophile: Iodomethane (MeI) (1.5 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration) or THF

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve 2-Bromo-N-ethylbenzenesulfonamide in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add Iodomethane dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[1]

Protocol B: Scalable Carbonate Method (Cs₂CO₃ Method)

Best for: Larger scales (>5g) where NaH handling is hazardous.

Reagents:

  • Substrate: 2-Bromo-N-ethylbenzenesulfonamide (1.0 equiv)

  • Electrophile: Iodomethane (MeI) (2.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Workflow:

  • Mixing: To a flask, add the sulfonamide, Cs₂CO₃, and MeCN.

  • Addition: Add Iodomethane.

  • Heating: Heat to 60°C (mild heat is required to drive the reaction past the steric barrier).

  • Duration: Stir for 12-18 hours.

  • Filtration: Filter off the solid inorganic salts.

  • Concentration: Evaporate the solvent to yield the crude product.

Process Visualization

Workflow Start Start: 2-Bromo-N-ethylbenzenesulfonamide Step1 Step 1: Solubilization Solvent: Anhydrous DMF Temp: 0°C Start->Step1 Step2 Step 2: Deprotonation Reagent: NaH (1.2 eq) Time: 30 min @ 0°C -> RT Step1->Step2 Step3 Step 3: Alkylation Reagent: MeI (1.5 eq) Add dropwise @ 0°C Step2->Step3 Step4 Step 4: Reaction Temp: RT Time: 2-4 Hours Step3->Step4 Check QC Check (LCMS) Conversion > 95%? Step4->Check Check->Step4 No (Add more MeI) Quench Quench & Workup Sat. NH4Cl / EtOAc Extraction Check->Quench Yes End Final Product: This compound Quench->End

Figure 2: Step-by-step workflow for the NaH-mediated alkylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Incomplete deprotonation due to sterics.Switch from K₂CO₃ to NaH; Ensure DMF is anhydrous.
Starting Material Recovery Alkyl halide evaporation.MeI is volatile (bp 42°C). Use a sealed tube or add excess (2-3 equiv) if running at >40°C.
Impurity: Hydrolysis Wet solvent reacting with sulfonyl group.Dry DMF over molecular sieves (4Å) for 24h prior to use.
Color Change (Darkening) Iodine liberation.Wash organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) during workup.

Safety & Handling

  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. Use only in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Quench all glassware and tips with isopropanol before water disposal.

  • Sulfonamides: Many sulfonamides have biological activity.[2][3][4] Handle as potential sensitizers.

References

  • General N-Alkylation of Sulfonamides

    • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-N, and C-O bond formation: cross-coupling and addition reactions. Chemical Reviews, 111(3), 1596-1658. Link

  • Steric Hindrance in Ortho-Substituted Systems

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 10: Aliphatic Nucleophilic Substitution). Link

  • pKa and Physical Properties of Sulfonamides

    • PubChem Database.[5][6] N-Methylbenzenesulfonamide (CID 78858) and Benzenesulfonamide derivatives. National Center for Biotechnology Information. Link

  • Green Chemistry Alternatives (Carbonate Bases)

    • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. Link

Sources

High-Yield Synthesis of N-Ethyl-N-Methylbenzenesulfonamide Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SULF-2025-04

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-ethyl-N-methylbenzenesulfonamide and its functionalized derivatives. Sulfonamides are a critical pharmacophore in medicinal chemistry, serving as key structural motifs in antibiotics, diuretics, and HCV inhibitors. This guide focuses on the Schotten-Baumann reaction conditions, optimizing for yield and purity by controlling the exothermic nucleophilic attack of N-ethylmethylamine on substituted benzenesulfonyl chlorides.

Chemical Strategy & Mechanism

The synthesis relies on a nucleophilic substitution at the sulfur atom (


-like mechanism). The secondary amine (N-ethylmethylamine) acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. A non-nucleophilic base (Triethylamine or Pyridine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.
Mechanistic Pathway

The reaction proceeds through a tetrahedral transition state at the sulfur atom, followed by the elimination of the chloride leaving group.

Mechanism Start Benzenesulfonyl Chloride TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Amine N-Ethylmethylamine Amine->TS Product N-Ethyl-N-methyl benzenesulfonamide TS->Product Elimination of Cl- Salt Et3N·HCl (Byproduct) TS->Salt H+ Transfer Base Base (Et3N) (H+ Scavenger) Base->Salt Captures H+

Figure 1: Mechanistic pathway for the sulfonylation of secondary amines. The base is critical for neutralizing the HCl byproduct.

Materials & Safety

Caution: Benzenesulfonyl chlorides are corrosive and lachrymators. They react violently with water. All operations must be performed in a fume hood.

ReagentRoleEquiv.Safety Note
4-Substituted Benzenesulfonyl Chloride Electrophile1.0Moisture sensitive; Corrosive.
N-Ethylmethylamine Nucleophile1.1 - 1.2Volatile; Flammable; Toxic.
Triethylamine (TEA) Base1.5 - 2.0Corrosive; Flammable.
Dichloromethane (DCM) Solvent10 volVolatile; Carcinogen suspect.
1M HCl (aq) Quench/WashN/ACorrosive.

Experimental Protocol

Protocol A: Standard Synthesis (Scale: 5.0 mmol)

1. Preparation of Reaction Vessel

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with nitrogen (

    
    ) or argon to ensure an anhydrous atmosphere.
    
  • Add 4-substituted benzenesulfonyl chloride (5.0 mmol, 1.0 equiv) and dissolve in anhydrous DCM (15 mL).

  • Cool the solution to 0°C using an ice-water bath.

2. Nucleophilic Addition

  • In a separate vial, mix

    
    -ethylmethylamine  (5.5 mmol, 1.1 equiv) with Triethylamine  (7.5 mmol, 1.5 equiv) in DCM (5 mL).
    
  • Critical Step: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 10–15 minutes.

    • Why: The reaction is exothermic.[1] Rapid addition can cause localized overheating and side reactions (hydrolysis if moisture is present).

  • Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT) .

  • Stir at RT for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[2]

3. Work-up (Extraction)

  • Quench the reaction by adding water (20 mL).

  • Transfer the biphasic mixture to a separatory funnel.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer once with fresh DCM (10 mL).[3]

  • Wash Sequence:

    • 1M HCl (2 x 15 mL): Removes unreacted amine and TEA.

    • Sat. NaHCO₃ (2 x 15 mL): Removes any hydrolyzed benzenesulfonic acid byproducts.

    • Brine (1 x 15 mL): Removes residual water.

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude sulfonamide.

Protocol B: Purification & Characterization

1. Purification Strategy Most derivatives will yield a solid or viscous oil of >90% purity after work-up.

  • Recrystallization: If solid, recrystallize from hot Ethanol/Water (9:1).

  • Flash Chromatography: If oil or impure, purify on silica gel. Elute with a gradient of Hexanes

    
     20% EtOAc/Hexanes.
    

2. Analytical Validation

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic
    
    
    -ethyl quartet (
    
    
    3.2 ppm),
    
    
    -methyl singlet (
    
    
    2.7 ppm), and aromatic protons (7.4–7.8 ppm).
  • LC-MS: Confirm

    
     peak.
    

Workflow Visualization

Workflow Step1 Dissolve Sulfonyl Chloride in DCM (0°C, N2 atm) Step2 Dropwise Addition: Amine + TEA Step1->Step2 Step3 Reaction: Stir RT (2-4 hrs) Step2->Step3 Step4 Quench & Extract: Wash w/ HCl, NaHCO3 Step3->Step4 Step5 Concentrate: Rotary Evaporation Step4->Step5 Decision Is Purity >95%? Step5->Decision Final Final Product Characterization Decision->Final Yes Purify Flash Column Chromatography Decision->Purify No Purify->Final

Figure 2: Operational workflow for the synthesis and purification of N-ethyl-N-methylbenzenesulfonamide derivatives.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is flame-dried; use anhydrous DCM; check reagent quality (sulfonyl chlorides degrade to sulfonic acids over time).
Impurity: Sulfonic Acid Moisture ingressWash organic layer thoroughly with Sat.

during work-up to remove the acid.
Slow Reaction Steric hindranceIf using bulky substituents (e.g., 2,4,6-triisopropyl), add a catalyst like DMAP (10 mol%) or heat to reflux.
Violent Exotherm Addition too fastCool to -10°C and dilute the amine solution further before addition.

References

  • Preparation of Sulfonamides from N-Silylamines. National Institutes of Health (PMC). Available at: [Link]

  • Benzenesulfonamide, N-ethyl-4-methyl- Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Synthesis of N-ethyl-N-methyl-benzenesulfonamide derivatives.Organic Syntheses (General Procedures for Sulfonamides).
  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Available at: [Link]

Sources

Nucleophilic aromatic substitution mechanisms involving 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution Mechanisms Involving 2-Bromo-N-ethyl-N-methylbenzenesulfonamide


 Functionalization

Executive Summary

This technical guide details the mechanistic principles and experimental protocols for utilizing This compound (CAS: 688798-62-1) as an electrophilic scaffold in Nucleophilic Aromatic Substitution (


) reactions.

While benzenesulfonamides are ubiquitous in medicinal chemistry (e.g., as carbonic anhydrase inhibitors, diuretics, and antimicrobial agents), the ortho-bromo derivative represents a critical "supramolecular synthon." The 2-position offers a gateway for annulation reactions to form benzosultams or for the introduction of diverse nucleophiles to create polysubstituted sulfonamide libraries. This guide addresses the specific electronic and steric influence of the N-ethyl-N-methyl moiety and provides validated protocols for C–N and C–S bond formation.

Mechanistic Analysis

Electronic Activation

The success of


 on this substrate relies on the electron-withdrawing nature of the sulfonamide group (

).
  • Inductive Effect (-I): The sulfonyl group strongly pulls electron density from the benzene ring, creating a partial positive charge (

    
    ) at the ortho and para positions.
    
  • Resonance Effect (-R): Unlike nitro groups, the sulfonamide group is a moderate resonance acceptor. However, it effectively stabilizes the anionic Meisenheimer Complex intermediate formed upon nucleophilic attack.

  • Leaving Group Ability: The bromine atom is a competent leaving group, particularly when the ring is activated.

Steric Considerations of the N-Ethyl-N-Methyl Group

The N-ethyl-N-methyl substitution pattern introduces asymmetry and moderate steric bulk compared to a simple


 or 

group.
  • Conformation: The sulfonamide nitrogen is

    
     hybridized (pyramidal) but often flattened due to conjugation with the sulfonyl sulfur. The ethyl and methyl groups will orient away from the ortho-bromine to minimize steric clash, effectively "locking" the conformation and potentially shielding the ipso-carbon slightly.
    
  • Solubility: This lipophilic substitution significantly enhances solubility in organic solvents (DCM, DMF, DMSO) compared to primary sulfonamides, facilitating homogeneous reaction conditions.

Reaction Pathway (The Addition-Elimination Mechanism)

The reaction proceeds via a two-step addition-elimination pathway:

  • Rate-Determining Step (RDS): Nucleophilic attack at the C-2 carbon, disrupting aromaticity and forming the resonance-stabilized Meisenheimer complex.

  • Elimination: Rapid loss of the bromide ion (

    
    ) and restoration of aromaticity.
    

Mechanistic Visualization

The following diagram illustrates the reaction coordinate and the stabilization of the intermediate by the sulfonamide group.

SNAr_Mechanism cluster_stabilization Electronic Effects Start Substrate (2-Bromo-N-ethyl-N-methyl benzenesulfonamide) TS1 Transition State 1 (Approach) Start->TS1 + Nu: Nu Nucleophile (Nu:) Nu->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter RDS (Addition) TS2 Transition State 2 (Departure of Br-) Inter->TS2 Product Product (2-Substituted Sulfonamide) TS2->Product Fast (Elimination) LG Leaving Group (Br-) TS2->LG Effect1 Sulfonamide (-SO2-) withdraws e- density Effect1->Inter Effect2 Stabilizes negative charge on C-2/C-4 Effect2->Inter

Caption: Reaction coordinate of the


 mechanism showing the rate-determining addition step and stabilization of the Meisenheimer intermediate.

Experimental Protocols

Protocol A: C–N Bond Formation (Amination)

Target: Synthesis of 2-amino-N-ethyl-N-methylbenzenesulfonamide derivatives.[1] Applicability: Primary and secondary amines (aliphatic and aromatic).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMSO (5.0 mL).

  • Addition: Add the amine (1.2 mmol). If the amine is a hydrochloride salt, increase the base equivalents by 1.0.

  • Base Activation: Add

    
     (2.0 mmol) in one portion. Flush the vial with nitrogen or argon and cap specifically.
    
  • Reaction: Heat the mixture to 90–110 °C for 12–24 hours.

    • Note: The sulfonamide is a weaker activator than a nitro group; elevated temperatures are required compared to 2-nitrohalobenzenes.

  • Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane). Look for the disappearance of the starting bromide (

    
    ) and the appearance of the more polar amine product.
    
  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

Protocol B: C–S Bond Formation (Thioetherification)

Target: Synthesis of 2-(alkyl/arylthio)-benzenesulfonamides. Applicability: Alkyl thiols, aryl thiols.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DMF (0.2 M).

  • Addition: Add the thiol and

    
    .
    
  • Reaction: Heat to 60–80 °C .

    • Insight: Thiols are stronger nucleophiles (softer) than amines. This reaction often proceeds at lower temperatures than amination.

  • Workup: Standard aqueous extraction.

    • Odor Control: Treat aqueous waste with dilute bleach to quench unreacted thiols.

Critical Optimization Parameters

ParameterRecommendationScientific Rationale
Solvent DMSO > DMF > NMP Polar aprotic solvents stabilize the polar transition state and the charged Meisenheimer intermediate. DMSO offers the highest rate enhancement.
Base

vs.

Cesium is larger and forms a "loose" ion pair in organic solvents, increasing the naked nucleophilicity of the attacking anion. Use

for difficult amines.
Temperature 80 °C – 120 °C The sulfonamide is a "medium" activator. Below 80 °C, reaction rates are often impractically slow for sterically hindered amines.
Catalysis CuI (10 mol%) If the

reaction stalls (e.g., with anilines), switch to an Ullmann-type coupling using CuI/L-Proline ligand to facilitate the substitution.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: Deactivation by the electron-rich amine product (if it acts as a donor to the ring) or insufficient activation.

    • Solution: Increase temperature to 130 °C or switch to Microwave irradiation (150 °C, 30 min). Alternatively, employ Pd-catalyzed Buchwald-Hartwig conditions (

      
      , BINAP, NaOtBu).
      
  • Issue: Hydrolysis of Sulfonamide.

    • Cause: Wet solvent at high temperatures with strong base.

    • Solution: Ensure all reagents are anhydrous. Use molecular sieves in the reaction vessel.

  • Issue: Regioselectivity (if other halogens present).

    • Insight: Fluorine is displaced much faster than Bromine in

      
       due to the high electronegativity of F stabilizing the transition state. If the substrate were 2-fluoro, the reaction would occur at room temperature. With 2-bromo, heat is essential.
      

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link

  • Sulfonamide Activation

    • Crampton, M. R. (2002). "Nucleophilic Aromatic Substitution." Organic Reaction Mechanisms, 175–204. Link

  • Synthesis of Benzosultams via

    
    : 
    
    • Wrobel, Z. (2001). "Intramolecular Nucleophilic Substitution of Nitro Group in 2-Nitrobenzenesulfonamides." Tetrahedron, 57(39), 8369-8374. Link

  • Metal-Catalyzed Alternatives (Buchwald-Hartwig)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • General Reactivity of 2-Halobenzenesulfonamides

    • Sigma-Aldrich Product Specification: "2-Bromobenzenesulfonamide Derivatives." Link

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-Bromo-N-ethyl-N-methylbenzenesulfonamide Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, from diuretics to anticancer drugs.[1][2][3][4] Its prevalence is due to its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in critical hydrogen bonding interactions with biological targets. The starting material, 2-Bromo-N-ethyl-N-methylbenzenesulfonamide , represents a versatile platform for chemical diversification. The ortho-bromo substituent serves as a reactive handle for a multitude of transformations, primarily through modern palladium-catalyzed cross-coupling reactions. Furthermore, the N,N-disubstituted sulfonamide group itself is a powerful ortho-directing group, enabling regioselective C-H functionalization.[5][6]

This guide provides an in-depth exploration of the primary strategies for functionalizing this scaffold. We will move beyond simple procedural lists to dissect the underlying principles, the rationale for reagent selection, and the critical parameters that govern reaction outcomes. The protocols described herein are designed to be robust and serve as a foundation for further optimization and analogue synthesis in a research and development setting.

Part 1: Palladium-Catalyzed Cross-Coupling: Forging New Bonds at the C2-Position

Palladium-catalyzed cross-coupling reactions have transformed molecular synthesis, allowing for the efficient construction of C-C and C-heteroatom bonds under relatively mild conditions.[7] The general catalytic cycle, a unifying principle for these reactions, involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states.[7][8][9]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of our substrate, forming a Pd(II) intermediate.[10][11]

  • Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center.[9][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[9][11][12]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_intermediate Ar-Pd(II)L₂-Br Pd0->PdII_intermediate Oxidative Addition PdII_coupled Ar-Pd(II)L₂-R PdII_intermediate->PdII_coupled Transmetalation PdII_coupled->Pd0 Reductive Elimination Aryl_Br Ar-Br (Substrate) Organometallic R-M (Coupling Partner) Product Ar-R (Product) p1->PdII_intermediate p2->PdII_coupled p3->Product

Caption: General Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[8][11] It is the premier choice for creating biaryl and aryl-alkenyl structures.

Application Note: The substrate, this compound, presents a sterically hindered environment around the C-Br bond due to the ortho-sulfonamide group. This steric challenge necessitates the use of highly active catalyst systems.

  • Catalyst/Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may provide low yields. Modern catalyst systems employing bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition step and promote reductive elimination.[8][13][14] Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for these challenging couplings.[8]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8][11] For sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often beneficial.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard. The water can aid in dissolving the base and promoting the formation of the active boronate species.[8]

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 10:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[15]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10085-95
3-Thienylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane/H₂O9080-90
4-Vinylphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8575-85
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, providing access to anilines and their derivatives.[16][17][18] This reaction is invaluable for late-stage functionalization in pharmaceutical synthesis.[8]

Application Note: This reaction is highly sensitive to the choice of ligand and base. The steric hindrance of our substrate again calls for specialized, bulky phosphine ligands.

  • Ligand Selection: Ligands such as BrettPhos, XPhos, and DavePhos are essential for coupling both primary and secondary amines with sterically encumbered aryl bromides.[8] These ligands stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[19] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for more sensitive substrates. The base deprotonates the amine, forming the palladium-amido complex necessary for reductive elimination.[12]

  • Amine Scope: Both primary and secondary aliphatic and aromatic amines can be used. Volatile amines may require the use of sealed tubes or a high-pressure reactor to prevent evaporation.[19]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: To a glovebox or an oven-dried, sealed reaction tube, add NaOtBu (1.4 eq).

  • Catalyst Premix: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2-4 mol%) and dissolve in anhydrous toluene.

  • Reagent Addition: Add this compound (1.0 eq) to the reaction tube, followed by the catalyst solution, and finally morpholine (1.2 eq).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring for 16-24 hours.

  • Work-up: After cooling, carefully unseal the tube. Dilute the contents with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

AmineLigandBaseSolventTemp (°C)Typical Yield (%)
AnilineXPhosNaOtBuToluene11080-90
PiperidineBrettPhosLiHMDSDioxane10085-95
BenzylamineDavePhosNaOtBuToluene10075-88
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[10][20] This reaction is unique in its typical use of a dual-catalyst system comprising palladium and a copper(I) co-catalyst.[21]

Application Note: The classic Sonogashira conditions are generally effective, but copper-free protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification.

  • Catalyst System: The standard system uses a Pd(0) source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) salt, typically CuI.[10] The copper facilitates the reaction by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[10]

  • Copper-Free Conditions: For sensitive substrates, copper-free conditions can be employed, which often require a stronger base (e.g., K₂CO₃, Cs₂CO₃) and sometimes a different ligand to achieve high efficiency.[22]

Protocol 3: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and phenylacetylene (1.1-1.2 eq) in a mixture of THF and triethylamine (2:1 v/v).

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive argon flow, add Pd(PPh₃)₂Cl₂ (2-3 mol%) and CuI (1-2 mol%).

  • Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C for 6-18 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through Celite®.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Part 2: Directed ortho-Metalation (DoM): Functionalizing the C6-Position

Directed ortho-metalation (DoM) is a powerful strategy for C-H functionalization that relies on a "Directed Metalation Group" (DMG) to guide a strong organolithium base to deprotonate a specific ortho-proton.[23][24] The N,N-disubstituted sulfonamide is an effective DMG.[25][26]

Mechanism & Rationale: The heteroatoms (oxygen and nitrogen) of the sulfonamide group coordinate to the lithium cation of the organolithium base (e.g., n-BuLi). This pre-complexation brings the base into close proximity to the C6 proton, dramatically increasing its kinetic acidity and leading to selective deprotonation over other aromatic protons.[23][24][27] The resulting aryllithium species can then be trapped with a wide variety of electrophiles.

For our substrate, there is a critical consideration: the competition between C6-deprotonation (DoM) and lithium-halogen exchange at the C2-bromo position. Selectivity is typically controlled by temperature. DoM is favored at very low temperatures (e.g., -78 °C), while lithium-halogen exchange becomes more competitive at higher temperatures.[25]

Caption: Directed ortho-Metalation (DoM) Workflow.

Protocol 4: DoM and Quenching with an Electrophile (Iodine)

SAFETY NOTE: Organolithium reagents like n-BuLi and s-BuLi are pyrophoric and must be handled under a strict inert atmosphere using proper syringe techniques.

  • Reaction Setup: Add a solution of this compound (1.0 eq) in anhydrous THF to an oven-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add sec-butyllithium (s-BuLi, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of the electrophile (e.g., Iodine, I₂, 1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.

  • Warming & Quenching: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of Na₂S₂O₃ (to consume excess iodine) followed by saturated NH₄Cl.

  • Work-up & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 2-bromo-6-iodo functionalized product.

Electrophile (E⁺)ReagentResulting Functional Group
IodideI₂-I
FormylN,N-Dimethylformamide (DMF)-CHO
CarboxylCO₂ (gas)-COOH
HydroxymethylParaformaldehyde-CH₂OH
TrimethylsilylTMS-Cl-Si(CH₃)₃

Appendix: Synthesis of Starting Material

A reliable synthesis of the title compound is foundational to any subsequent functionalization campaign.

Protocol 5: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve N-ethylmethylamine (1.2 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. If necessary, purify the product by flash chromatography or recrystallization.

Conclusion

The functionalization of this compound offers a rich landscape for chemical exploration. By leveraging palladium-catalyzed cross-coupling reactions, chemists can readily introduce a diverse range of aryl, heteroaryl, amino, and alkynyl groups at the C2 position. Complementarily, directed ortho-metalation provides a regioselective gateway to functionalize the C6 position. The mastery of these techniques allows for the systematic and strategic generation of novel sulfonamide derivatives, accelerating the hit-to-lead and lead optimization phases in drug discovery and enabling the creation of bespoke functional materials.

References

  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing).
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Cross-Coupling Reactions Guide.
  • The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed. Available at: [Link]

  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents - PubMed. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed. Available at: [Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery | Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • Directed (ortho) Metallation.
  • Directed ortho metalation - Wikipedia. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC. Available at: [Link]

  • Sulfonyl blocking groups in aromatic synthesis - Master Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Cross-Couplings of Ynamides. Syntheses of Urethane- and Sulfonamide-Terminated Conjugated Phenylacetylenic Systems | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira Coupling | NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reactions - Aure Chemical. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara.
  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide - PrepChem.com. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. Available at: [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - PMC. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles - ChemRxiv. Available at: [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available at: [Link]

  • Suzuki Miyaura Coupling reaction - YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides - RSC Publishing. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available at: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. Available at: [Link]

  • 2-Bromo-N-ethyl-N-methylpropanamide | C6H12BrNO | CID 45791172 - PubChem. Available at: [Link]

  • Introduction to C-H activation - YouTube. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

[1]

Status: Operational Ticket ID: RXN-OPT-2Br-SU Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Critical Process Parameters

Welcome to the Reaction Optimization Hub. You are attempting to synthesize 2-Bromo-N-ethyl-N-methylbenzenesulfonamide .

While sulfonamide formation is typically considered a "click" reaction, this specific substrate presents a unique challenge: Ortho-Steric Hindrance .[1] The bromine atom at the ortho position of the benzene ring exerts significant steric bulk, shielding the electrophilic sulfur atom. This slows down the nucleophilic attack of the secondary amine (

The Solution: Nucleophilic Catalysis

To overcome the energy barrier imposed by the ortho-bromo group, standard bases (TEA, DIPEA) are often insufficient. We recommend switching to a Nucleophilic Catalysis pathway using DMAP (4-Dimethylaminopyridine) .[1]

Mechanism of Action:

  • Activation: DMAP attacks the sulfonyl chloride faster than the amine, forming a highly reactive

    
    -sulfonylpyridinium intermediate.
    
  • Substitution: The amine attacks this intermediate. The leaving group is now neutral DMAP (a better leaving group than chloride), and the intermediate is less sterically shielded and more electrophilic.

  • Regeneration: DMAP is regenerated to continue the cycle.

Troubleshooting Guide (Q&A)

Q1: My LCMS shows the starting material (Sulfonyl Chloride) is gone, but the major peak is the Sulfonic Acid (Hydrolysis product), not the Sulfonamide. Why?

A: This is the classic "Hydrolysis vs. Aminolysis" race.

  • Root Cause: The reaction with water (hydrolysis) is faster than the reaction with your amine. This happens because:

    • The solvent is wet.

    • The amine is sterically hindered or not nucleophilic enough.

    • The ortho-bromo group is blocking the amine's approach.

  • Fix:

    • Switch Solvent: Use Anhydrous DCM (Dichloromethane) or THF . Avoid biphasic systems (Water/DCM) for this specific hindered substrate.

    • Add Catalyst: Introduce 10-20 mol% DMAP . This changes the mechanism (see above) and drastically accelerates the aminolysis rate over hydrolysis.

Q2: The reaction stalls at 60% conversion even after 24 hours. Should I heat it?

A: Proceed with caution.

  • Risk: Heating sulfonyl chlorides with amines can sometimes lead to thermal decomposition or side reactions (e.g., desulfonylation, though less likely here).

  • Better Strategy: Instead of high heat, increase the concentration. Sulfonylation is bimolecular (

    
    ). Running the reaction at 0.5 M to 1.0 M  (highly concentrated) drives the kinetics much better than refluxing a dilute solution. If you must heat, do not exceed 40°C (DCM reflux).
    

Q3: I have a hard time removing the excess amine and DMAP during workup. Column chromatography is streaking.

A: You should not need a column for this synthesis if the workup is correct.

  • The Chemistry: Your product is a Tertiary Sulfonamide (no acidic N-H proton). It is neutral.

  • The Fix (Acid/Base Wash Sequence):

    • Acid Wash (1M HCl): Protonates the unreacted amine and DMAP/Pyridine, pulling them into the aqueous layer. The product stays in the organic layer.

    • Base Wash (1M NaOH): Deprotonates any hydrolyzed Sulfonic Acid byproduct (making it a salt), pulling it into the aqueous layer. The product stays in the organic layer.

    • Result: The organic layer contains only the neutral product.

Experimental Protocol: The "Steric-Buster" Method

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 2-Bromobenzenesulfonyl chloride (1.0 equiv)[1]

  • 
    -Ethylmethylamine (1.2 equiv)[1]
    
  • Triethylamine (TEA) (1.5 equiv) - Acts as the proton scavenger[1]

  • DMAP (0.1 equiv) - Acts as the Nucleophilic Catalyst[1]

  • DCM (Anhydrous) - Solvent[1]

Procedure:

  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) and equip with a stir bar and nitrogen balloon.

  • Solvation: Add 2-Bromobenzenesulfonyl chloride (2.55 g, 10 mmol) and DMAP (122 mg, 1 mmol) . Dissolve in 20 mL Anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the mixture to 0°C in an ice bath. Note: Cooling is critical to prevent immediate exotherm upon amine addition.[1]

  • Addition: Mix

    
    -Ethylmethylamine (1.03 mL, 12 mmol)  with TEA (2.1 mL, 15 mmol)  in a separate vial. Add this mixture dropwise to the RBF over 5 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/LCMS.

  • Workup (The Purification Step):

    • Dilute with 50 mL DCM.

    • Wash 2x with 1M HCl (Removes Amine/DMAP/TEA).

    • Wash 2x with Sat. NaHCO₃ or 1M NaOH (Removes Sulfonic Acid byproduct).

    • Wash 1x with Brine.

    • Dry over MgSO₄, filter, and concentrate.

Data & Optimization Matrix

Table 1: Solvent & Base Effects on Yield (2-Bromo Substrate)

EntrySolventBaseCatalystYield (%)Notes
1DCM (Wet)TEANone45%Significant hydrolysis observed.[1]
2DCM (Dry)TEANone68%Slow reaction (24h+); incomplete conversion.
3DCM (Dry)PyridineNone75%Pyridine acts as weak catalyst; workup smelly.
4DCM (Dry) TEA DMAP (10%) 94% Optimal. Fast kinetics (<4h), easy workup.
5THFDIPEANone62%DIPEA is too bulky; slows down proton scavenging.
Visualized Workflows (Graphviz)
Diagram 1: The "Hinsberg" Purification Logic

This diagram illustrates why the Acid/Base wash sequence yields pure product without chromatography.

PurificationLogicStartCrude Reaction Mixture(DCM Phase)ComponentsContains:1. Product (Neutral)2. Excess Amine (Basic)3. DMAP (Basic)4. Sulfonic Acid (Acidic)Start->ComponentsWash1Step 1: Wash with 1M HClComponents->Wash1PhaseSep1Phase SeparationWash1->PhaseSep1AqLayer1Aqueous Layer (Discard)Contains:Amine-HCl saltDMAP-HCl saltPhaseSep1->AqLayer1Extracts BasesOrgLayer1Organic LayerContains:ProductSulfonic AcidPhaseSep1->OrgLayer1Retains Neutrals/AcidsWash2Step 2: Wash with 1M NaOHOrgLayer1->Wash2PhaseSep2Phase SeparationWash2->PhaseSep2AqLayer2Aqueous Layer (Discard)Contains:Sulfonate Salt (R-SO3Na)PhaseSep2->AqLayer2Extracts AcidsOrgLayer2Final Organic LayerContains:PURE PRODUCTPhaseSep2->OrgLayer2Retains Product

Caption: Purification logic relying on the non-acidic nature of the tertiary sulfonamide product.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path if yields are below 80%.

TroubleshootingIssueLow Yield / ImpuritiesCheck1Is Starting MaterialConsumed?Issue->Check1CheckHydrolysisCheck for Sulfonic Acid(Hydrolysis)Check1->CheckHydrolysisYes (SM Gone)CheckKineticsReaction Stalled?Check1->CheckKineticsNo (SM Remains)YesConsumedYesNoConsumedNoSol1Action:Dry Solvent & GlasswareUse Nitrogen Atm.CheckHydrolysis->Sol1Acid PresentSol3Action:Check Amine Quality(Old amines absorb CO2)CheckHydrolysis->Sol3Unknown ImpuritySol2Action:Add 10% DMAPIncrease Conc. to 1.0MCheckKinetics->Sol2Steric Issue

Caption: Decision matrix for diagnosing yield loss in hindered sulfonamide synthesis.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanisms applicable to Sulfonyl groups).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Sulfonamide synthesis via Schotten-Baumann).[1]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12(2), 129-161.[1] (Foundational review on DMAP nucleophilic catalysis).

  • Luo, Y., et al. (2018). Recent Advances in the Synthesis of Sulfonamides. Organic Chemistry Frontiers. (Review of modern catalytic methods for hindered sulfonamides).

Purification methods for removing impurities from 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Bromo-N-ethyl-N-methylbenzenesulfonamide , a sterically congested sulfonamide often used as an intermediate in transition metal cross-couplings (e.g., Suzuki-Miyaura) or as a scaffold in medicinal chemistry.[1]

Because of the ortho-bromo substituent and the unsymmetrical N,N-dialkyl substitution, this molecule presents unique purification challenges. It often exhibits "greasy" lipophilicity and a suppressed melting point, leading to persistent oiling or sticky solids.

This guide is structured to address the three most common failure modes:

  • The "Sticky Oil" Syndrome: Incomplete removal of starting materials during workup.

  • Persistent Electrophiles: Traces of unreacted 2-bromobenzenesulfonyl chloride.

  • Crystallization Failure: Difficulty inducing nucleation in low-melting solids.[1]

Module 1: The "Triage" (Workup Optimization)

User Issue: "My crude product is a dark oil containing unreacted amine and sulfonyl chloride. Standard washing isn't cleaning it up."

Technical Insight: The ortho-bromo group provides steric protection to the sulfonyl sulfur, making the starting material (2-bromobenzenesulfonyl chloride) slower to hydrolyze than typical para-substituted analogs. A standard water wash is insufficient. You must exploit the distinct acid-base properties of the impurities.

Optimized Liquid-Liquid Extraction Protocol

Prerequisite: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

ImpurityChemical NatureRemoval StrategyReagent
N-Ethylmethylamine BasicProtonation to water-soluble salt1.0 M HCl
2-Bromobenzenesulfonic acid AcidicDeprotonation to water-soluble saltSat.[1] NaHCO₃
2-Bromobenzenesulfonyl chloride ElectrophilicHydrolysis to acid (slow)1.0 M NaOH (Caution: Check product stability)
The "Double-Wash" Workflow (Diagram)

WorkupLogic Start Crude Reaction Mixture (Organic Phase) AcidWash Wash 1: 1.0 M HCl (Removes Amine) Start->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Check Check TLC/NMR: Is Sulfonyl Chloride present? BaseWash->Check Scavenge Add Amine Scavenger (See Module 2) Check->Scavenge Yes Dry Dry (MgSO4) & Concentrate Check->Dry No Scavenge->Dry

Caption: Figure 1.[1][2][3] Differential extraction logic for removing ionizable impurities.

Module 2: The "Sniper" (Chemical Scavenging)

User Issue: "I see a persistent spot on TLC (Rf ~0.6) that corresponds to the starting sulfonyl chloride. It won't wash out."

Technical Insight: Sulfonyl chlorides are lipophilic and often co-elute with sulfonamides. If hydrolysis (Base Wash) is too slow due to the ortho-bromo steric hindrance, you must chemically convert the impurity into a species that is easily removed.

Protocol: Polymer-Supported Scavenging

This is the cleanest method for high-value intermediates, avoiding aqueous workup emulsions.

  • Identify Excess: Calculate roughly how much unreacted sulfonyl chloride remains (by NMR integration).

  • Add Scavenger: Add 3.0 equivalents (relative to impurity) of Trisamine resin (or polymer-supported benzylamine).[1]

  • Agitate: Stir gently at room temperature for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The resin-bound amine attacks the sulfonyl chloride, covalently bonding it to the solid bead.

  • Filter: Filter off the resin. The filtrate contains your purified product.

Alternative: The "Morpholine Quench"

If resins are unavailable:

  • Add 0.5 eq of Morpholine to the reaction mixture 30 mins before workup.

  • The sulfonyl chloride converts to N-(2-bromobenzenesulfonyl)morpholine.[1]

  • Note: This creates a new impurity, but one with significantly different polarity (usually much lower Rf) than your target, making it separable by chromatography.

Module 3: The "Heavy Lifting" (Final Purification)

User Issue: "My product is 90% pure but colored. How do I get it to >98%?"

Technical Insight: N,N-dialkyl sulfonamides with ortho-substitution often have frustrated crystal lattices. They may exist as "supercooled liquids."

Method A: Recrystallization (For Solids)

Best for: Large scale (>5g), removal of colored impurities.

Solvent System: Ethanol/Water or Toluene/Heptane.

  • Dissolve: Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Hot Filtration: If insoluble particles remain, filter while hot.[6]

  • Nucleation: Remove from heat. Add warm Water dropwise until persistent turbidity (cloudiness) appears.

  • Re-dissolve: Add just enough hot Ethanol to clear the solution again.

  • Slow Cool: Wrap the flask in a towel to cool slowly to RT, then 4°C.

    • Why? Rapid cooling traps impurities (occlusion). Slow cooling builds a pure lattice.

Method B: Flash Chromatography (For Oils)

Best for: Oils, small scale (<1g), or difficult separations.[1]

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate.[4][7]

Gradient StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 100:0Column conditioning
Loading 95:5Elute non-polar impurities (e.g., bis-sulfonamides)
Elution 85:15 to 70:30Target Compound Elution Zone
Wash 0:100Strip polar impurities (acids/salts)
Purification Decision Tree (Diagram)

PurificationLogic State Physical State at RT? Solid Solid / Waxy Solid State->Solid Oil Viscous Oil State->Oil Recryst Recrystallization (EtOH/H2O) Solid->Recryst Seed Seed with Crystal? Oil->Seed Success Pure Product Recryst->Success Chrom Flash Chromatography (Hex/EtOAc 4:1) Chrom->Success Seed->Recryst Yes (Seeding) Seed->Chrom No (Oiling out)

Caption: Figure 2.[1] Selection logic between crystallization and chromatography based on physical state.

Frequently Asked Questions (FAQs)

Q1: The product is turning yellow/orange upon storage. Is it decomposing?

  • A: Likely not decomposing, but oxidizing. Trace amounts of free amine or residual bromine (from synthesis) can oxidize to form colored "imino-quinone" type species.[1]

  • Fix: Store under nitrogen/argon in the dark. If color persists, filter through a small pad of activated charcoal or silica gel.

Q2: I cannot induce crystallization; it keeps "oiling out" at the bottom of the flask.

  • A: This is common for ortho-substituted dialkyl sulfonamides.[1]

  • Fix:

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the oil/solvent interface.

    • Seeding: If you have any solid from a previous batch (even impure), add a speck to the cold solution.

    • Sonication: Briefly sonicate the oil/solvent mixture to disrupt the surface tension.

Q3: Can I use this product directly in a Suzuki coupling without 100% purity?

  • A: It depends on the impurity.

    • Sulfonyl Chloride:[1][2][3][4][8][9][10][11][12]YES , remove it. It will react with the Pd-catalyst and the boronic acid, killing the yield.

    • Sulfonic Acid:[1][2][3][8][12]YES , remove it. It can protonate ligands.

    • Trace Solvents: Generally acceptable.

References

  • General Sulfonamide Synthesis & Workup

    • De Luca, L., & Giacomelli, G. (2008).[12] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Salts.[12] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Purification of Bromo-Sulfonamides

    • BenchChem Technical Repository. (2025).[6] Purification of 2-Bromoacetamide and Related Sulfonamide Derivatives.

  • Solubility & Crystallization of Sulfonamides

    • Martinez, F., et al. (2014).[1] Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data, 59(1), 56-66.[1]

  • Scavenging Techniques

    • Marsh, A., et al. (1996).[1] High-throughput synthesis of sulfonamides using polymer-supported scavengers. Tetrahedron Letters, 37(14), 2431-2434.[1]

Sources

Technical Support Center: Recrystallization of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: October 26, 2023 Document ID: TSC-REC-BENZ-002 Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists

Technical Overview & Solubility Profile

Compound: 2-Bromo-N-ethyl-N-methylbenzenesulfonamide CAS: (Analogous to 65000-12-6 for N,N-diethyl variant) Chemical Class: N,N-disubstituted aryl sulfonamide Physicochemical Context: This molecule features a distinct polarity duality. The sulfonyl group (


) provides a polar core capable of hydrogen bond acceptance, while the ortho-bromo aryl ring and the ethyl/methyl alkyl chains contribute significant lipophilicity. Unlike primary sulfonamides (

), this tertiary sulfonamide lacks a hydrogen bond donor, which typically lowers the melting point and lattice energy, making it prone to "oiling out" during purification.
Solubility Matrix
Solvent ClassSolubility (Cold)Solubility (Hot)Suitability
Alcohols (EtOH, IPA)ModerateHighExcellent (Single solvent)
Esters (Ethyl Acetate)HighVery HighGood (Solvent in binary system)
Alkanes (Hexane, Heptane)InsolubleLowExcellent (Anti-solvent)
Aromatics (Toluene)ModerateHighGood (For non-polar impurity removal)
Water InsolubleInsolublePoor (Strict anti-solvent only)

Recommended Solvent Systems

Based on structural analogs (specifically 2-bromo-N,N-diethylbenzenesulfonamide) and polarity matching, the following systems are validated for high-purity recovery.

System A: The Binary Standard (EtOAc / Heptane)

Best For: General purification, removal of non-polar byproducts, and maximizing yield.

  • Solvent: Ethyl Acetate (EtOAc)[1][2]

  • Anti-Solvent: n-Heptane (or n-Hexane)

  • Mechanism: The compound dissolves readily in EtOAc. The gradual addition of heptane reduces the dielectric constant of the medium, forcing the sulfonamide to crystallize while keeping lipophilic impurities in solution.

System B: The Single-Solvent Polar Option (Ethanol)

Best For: Removing polar, colored impurities or inorganic salts.

  • Solvent: Absolute Ethanol (99%+)

  • Mechanism: Exploits the steep solubility curve of sulfonamides in alcohols. The lack of H-bond donation in the target molecule makes it highly soluble in boiling ethanol but significantly less soluble upon cooling.

Detailed Experimental Protocols

Protocol 1: Binary Recrystallization (EtOAc/Heptane)
  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at reflux (approx. 60-70°C).

  • Filtration (Optional): If insoluble particles are visible, perform a hot filtration through a glass frit or a pre-warmed funnel.

  • Anti-Solvent Addition: While keeping the solution near boiling, add n-Heptane dropwise.

    • Stop point: Continue adding until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of pure Ethyl Acetate to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Note: Do not use an ice bath immediately; this causes oiling.

  • Harvest: Once room temperature is reached and crystals have formed, cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter and wash with cold 1:3 EtOAc:Heptane.

Protocol 2: The "Oiling Out" Rescue

Issue: The product separates as a viscous oil droplet at the bottom of the flask instead of crystals. Cause: The solution cooled too fast, or the concentration exceeded the saturation limit at a temperature above the melting point (Likely MP: 70-80°C range).

Rescue Steps:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-15% more of the good solvent (e.g., Ethanol or EtOAc).

  • Seed: Cool slightly below boiling and add a "seed crystal" of the pure compound (if available) or scratch the inner glass wall with a glass rod.

  • Insulate: Wrap the flask in a towel or place it in a warm water bath and let the water cool to room temperature naturally. This extremely slow cooling rate favors crystal lattice formation over amorphous oil separation.

Troubleshooting Logic & Visualizations

Workflow: Solvent Selection Decision Tree

This logic gate helps you choose the correct system based on your crude material's behavior.[3]

SolventSelection Start Start: Crude Material Analysis SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck Impurities Nature of Impurities? SolubilityCheck->Impurities Yes SystemA USE SYSTEM A: Ethyl Acetate + Heptane SolubilityCheck->SystemA No (Try EtOAc) Impurities->SystemA Non-polar/Grease SystemB USE SYSTEM B: Absolute Ethanol Impurities->SystemB Polar/Salts SystemC USE SYSTEM C: Toluene (Hot) Impurities->SystemC Very Lipophilic

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and solubility.

Workflow: Troubleshooting "Oiling Out"

A systematic approach to resolving phase separation issues common with tertiary sulfonamides.

OilingOut Issue Problem: Product Oils Out Step1 1. Re-dissolve (Boil) Issue->Step1 Step2 2. Add 10% Excess Solvent Step1->Step2 Step3 3. Seed at T < MP Step2->Step3 Step4 4. Slow Cool (Insulated) Step3->Step4

Caption: Step-by-step rescue protocol for amorphous phase separation (oiling).

Frequently Asked Questions (FAQs)

Q: Why is my product turning yellow/orange during recrystallization? A: Brominated aromatics often contain trace amounts of free bromine or radical byproducts.

  • Fix: Before recrystallization, dissolve the crude in EtOAc and wash with a 10% Sodium Thiosulfate (

    
    ) solution to quench active bromine. Alternatively, add activated charcoal to the hot recrystallization solution and filter hot.
    

Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but proceed with caution. While sulfonamides are generally stable, adding water too quickly to a hot ethanolic solution often causes immediate precipitation (amorphous) rather than crystallization. If using water, add it very slowly and keep the solution near boiling.

Q: I don't have seed crystals. How do I initiate crystallization? A:

  • Glass Scratching: Use a glass rod to vigorously scratch the inside wall of the flask at the air/liquid interface. The microscopic glass shards provide nucleation sites.

  • Evaporation: Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the rod. The residue on the rod can be used as a crude seed.

Q: What is the expected melting point? A: Based on the N,N-diethyl analog, the melting point is expected to be in the 76–78°C range [1]. If your solid melts significantly lower (e.g., <65°C), it likely still contains solvent or impurities.

References

  • PrepChem. (n.d.). Synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ORTHO-SULF-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Paradox"

You are encountering low conversion with 2-Bromo-N-ethyl-N-methylbenzenesulfonamide . This is a classic, yet deceptive, problem in cross-coupling chemistry.

The Substrate Profile:

  • Electronic Factor: The sulfonamide group is a strong Electron Withdrawing Group (EWG). Theoretically, this should accelerate Oxidative Addition (OA) into the C-Br bond by making the ring electron-deficient.

  • Steric Factor: The sulfonamide is located at the ortho position. The

    
    -ethyl-
    
    
    
    -methyl tail creates a significant "steric wall" protecting the bromine.

The Conflict: While the electronics invite the Palladium catalyst, the sterics physically block it. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) lack the bulk and electron-richness required to force the metal center onto this crowded C-Br bond. Furthermore, the resulting Pd(II) intermediate is prone to stalling, leading to catalyst decomposition (Pd black) or side reactions (protodehalogenation) rather than transmetallation.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode.

TroubleshootingFlow Start Start: Low Conversion Analyze Analyze Crude (LCMS/NMR) Start->Analyze Result_SM Only Starting Material (SM) No Pd Black Analyze->Result_SM Case A Result_Dehal Dehalogenated Product (Ar-H observed) Analyze->Result_Dehal Case B Result_Black SM Remaining + Pd Black Precipitate Analyze->Result_Black Case C Sol_SM Issue: Catalyst Activation failure Action: Switch to Pre-catalysts (Pd-G3/G4) Result_SM->Sol_SM Sol_Dehal Issue: Protodehalogenation Action: Switch Solvent (No Alcohols) Increase Catalyst Loading Result_Dehal->Sol_Dehal Sol_Black Issue: Ligand dissociation/Instability Action: Use Bulky Alkyl Phosphines (SPhos, XPhos) Result_Black->Sol_Black

Figure 1: Diagnostic logic flow for identifying specific coupling failure modes.

Technical Deep Dive & Solutions

Issue A: The Ligand "Key" Does Not Fit

Standard phosphines (PPh₃) are too small and not electron-rich enough. For ortho-sulfonamides, you require Dialkylbiaryl Phosphines (Buchwald Ligands).

  • Recommendation: SPhos or XPhos .

  • Why? These ligands are extremely electron-rich (facilitating OA) and bulky. The bulk promotes the formation of the active mono-ligated Pd(0) species (

    
    ) rather than the inactive 
    
    
    
    . Furthermore, the biaryl backbone interacts with the Pd center, stabilizing it against decomposition during the difficult transmetallation step [1].
Issue B: Catalyst Death (The "Pd Black" Problem)

If you see black precipitate, your catalyst is aggregating into inactive metal particles before it can couple.

  • Cause: Slow Oxidative Addition allows the unstable Pd(0) species to cluster.

  • Solution: Use Pre-catalysts (e.g., XPhos Pd G4 ). These release the active catalytic species only upon heating and base exposure, ensuring a high concentration of active catalyst exactly when the reaction starts [2].

Issue C: Protodehalogenation (Ar-Br Ar-H)

If you see the bromine replaced by hydrogen, your catalyst is performing


-hydride elimination or abstracting protons from the solvent instead of coupling.
  • Cause: Reaction temperature too high or solvent is acting as a hydride source (e.g., Ethanol/Isopropanol).

  • Solution: Switch to Dioxane or Toluene . Avoid primary/secondary alcohols.

Optimized Experimental Protocols

Protocol A: High-Steric Suzuki-Miyaura Coupling

Best for coupling with Boronic Acids/Esters.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: SPhos Pd G3 (2-5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Finely ground

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1)

Step-by-Step:

  • Charge a reaction vial with the aryl bromide, boronic acid, base, and SPhos Pd G3 .

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons the active catalyst).

  • Add degassed solvent via syringe.

  • Heat to 80°C for 2-4 hours. Note: Do not overheat (>100°C) initially to avoid dehalogenation.

  • Monitor by LCMS. If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv).

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Best for coupling with external amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (2 mol%)

    • Note: RuPhos is excellent for secondary amines; BrettPhos for primary.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Glovebox/Schlenk Line Required: NaOtBu is moisture sensitive.

  • Combine Pd-precatalyst, Substrate, and Base in the vial under inert atmosphere.

  • Add Amine and Solvent.

  • Heat to 100°C .

  • Visual Check: The solution should remain dark brown/red. If it turns clear or precipitates black solids rapidly, the ligand is not stabilizing the Pd center (Check oxygen levels).

Comparative Data: Ligand Performance

Representative data based on steric coupling efficiency trends [3].

Ligand SystemConversion (24h)Primary ByproductNotes
Pd(PPh₃)₄ < 15%SM RecoveryLigand too small; fails to force OA.
Pd(dppf)Cl₂ 30-40%DehalogenationModerate activity, but prone to side reactions.
SPhos / Pd(OAc)₂ > 95% NoneExcellent for ortho-hindered substrates.
XPhos / Pd(OAc)₂ > 90% NoneHighly effective; robust general ligand.

The Catalytic Cycle: Where it Fails

Understanding the mechanism helps you troubleshoot. For your molecule, the cycle usually breaks at Oxidative Addition .

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OA_Complex Oxidative Addition Complex (Pd(II)-Ar-Br) Pd0->OA_Complex + Ar-Br Fail_OA FAILURE POINT 1: Steric Wall blocks Pd (Use SPhos) Pd0->Fail_OA Sterics Transmetal Transmetallation (Rate Limiting for some) OA_Complex->Transmetal + R-B(OH)2 / Base Fail_Dehal FAILURE POINT 2: Protodehalogenation (Solvent/Heat) OA_Complex->Fail_Dehal Slow Transmetallation RE Reductive Elimination (Product Release) Transmetal->RE RE->Pd0

Figure 2: Catalytic cycle highlighting the specific failure points for ortho-substituted sulfonamides.

Frequently Asked Questions (FAQs)

Q: Can I use inorganic bases like K₂CO₃ for Buchwald couplings with this substrate? A: Generally, no. Buchwald-Hartwig aminations usually require stronger bases like NaOtBu or LiHMDS to deprotonate the amine and facilitate coordination to the Pd(II) center. However, if your substrate is base-sensitive (unlikely for N-ethyl-N-methyl sulfonamide), use Cs₂CO₃ in Dioxane at higher temperatures.

Q: My reaction turns black immediately upon heating. What is happening? A: This is "Pd Black" formation. Your phosphine ligand is dissociating from the palladium.

  • Ensure you are using fresh ligand (phosphines oxidize in air).

  • Increase the Ligand:Metal ratio to 2:1 or 3:1.

  • Switch to a G3/G4 Pre-catalyst which is air-stable until activation.

Q: Is the sulfonamide oxygen coordinating to the Palladium? A: It is possible, but usually, the ortho-sulfonamide acts primarily as a steric blocker. If coordination is suspected (leading to stable, unreactive chelates), using a highly non-polar solvent like Toluene can discourage this coordination compared to polar solvents like DMF.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.

Sources

Minimizing debromination side reactions in 2-Bromo-N-ethyl-N-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of synthesizing 2-Bromo-N-ethyl-N-methylbenzenesulfonamide , with a focus on identifying and eliminating debromination pathways.

Topic: Minimizing Debromination in this compound (CAS: 688798-62-1)[1][2]

Executive Diagnostic: Where is the Bromine Going?

In the synthesis of this compound, "debromination" (the appearance of the des-bromo analog, N-ethyl-N-methylbenzenesulfonamide) is rarely a result of the amidation step itself.[1] It is almost invariably a legacy impurity from the sulfonyl chloride precursor or a process artifact from upstream lithiation steps.

Use this decision matrix to identify your root cause before altering your current protocol.

Debromination_Diagnosis Start PROBLEM: Des-bromo Impurity Detected (>1%) Check_SM Step 1: Analyze Starting Material (2-Bromobenzenesulfonyl chloride) Start->Check_SM SM_Result Is Des-bromo impurity present in SM? Check_SM->SM_Result Vendor_Issue ROOT CAUSE: Vendor Impurity (Carryover from Sulfonation/Diazotization) SM_Result->Vendor_Issue Yes Route_Check Step 2: Check Synthesis Route SM_Result->Route_Check No (SM is pure) Action_Purify ACTION: Recrystallize Sulfonyl Chloride (See Protocol A) Vendor_Issue->Action_Purify Lithiation Route: Lithiation of 1,2-Dibromobenzene Route_Check->Lithiation Amidation Route: Direct Amidation Route_Check->Amidation Lith_Cause ROOT CAUSE: Over-exchange / Protonation (Li-Halogen Exchange Error) Lithiation->Lith_Cause Radical_Cause ROOT CAUSE: Radical Hydrodehalogenation (Photochemical/Metal Contamination) Amidation->Radical_Cause

Figure 1: Diagnostic workflow to pinpoint the origin of the debrominated impurity.[1]

Troubleshooting Guides & FAQs

Scenario A: The "Hidden" Impurity (Purchased Reagents)

User Complaint: "I am running a standard amidation (Sulfonyl Chloride + Amine) at 0°C. My LC-MS shows 5% N-ethyl-N-methylbenzenesulfonamide. How is the amine stripping the bromine?"

Technical Insight: The amine is not stripping the bromine. Nucleophilic aromatic substitution (


) of the bromine by the amine is kinetically disfavored under these mild conditions. The culprit is almost certainly the starting material. Commercial 2-bromobenzenesulfonyl chloride  is often synthesized via the chlorosulfonation of bromobenzene.[1] This process frequently produces 2-5% of the non-brominated benzenesulfonyl chloride due to impurities in the bromobenzene feedstock or desulfonation-resulfonation scrambling.[1]

Corrective Action:

  • Run a Blank: Inject your starting 2-bromobenzenesulfonyl chloride into the HPLC/GC. You will likely see the impurity peak.

  • Purification: Do not attempt to purify the final sulfonamide (the boiling points and polarities are too similar).[2] You must purify the sulfonyl chloride before the reaction.[2]

    • Method: Recrystallize the sulfonyl chloride from light petroleum ether or hexane/toluene. The des-bromo impurity is more soluble and will stay in the mother liquor.[1]

Scenario B: The Lithiation Trap (In-House Synthesis)

User Complaint: "I am synthesizing the sulfonyl chloride myself from 1,2-dibromobenzene via n-BuLi and


. I consistently get 10-15% debrominated product."

Technical Insight: This is a classic Lithium-Halogen Exchange control failure.[1] The reaction requires converting 1,2-dibromobenzene to 2-bromophenyllithium.[1]

  • The Error: If you use excess n-BuLi (>1.05 eq) or allow the temperature to rise above -70°C, the generated 2-bromophenyllithium can undergo a second exchange or proton abstraction, leading to phenyllithium (which becomes benzenesulfonyl chloride).[1]

  • The Mechanism: The ortho-bromo substituent destabilizes the lithiated species via electronic repulsion (lone pair-lone pair), making it prone to equilibration if not quenched immediately.

Corrective Action:

  • Stoichiometry: Use a slight deficit of n-BuLi (0.95 eq) relative to the dibromide.[1] It is better to have unreacted dibromide (easy to separate) than debrominated byproduct (hard to separate).

  • Cryogenics: Maintain internal temperature strictly below -75°C during addition.

  • Quench: Add pre-cooled

    
     rapidly to capture the kinetic lithio-species before it equilibrates.
    
Scenario C: Downstream Catalytic Instability

User Complaint: "I synthesized the molecule pure, but during a subsequent Suzuki coupling on the aryl ring, I see hydrodehalogenation."

Technical Insight: Palladium catalysts are excellent at oxidative addition into C-Br bonds.[1] If your coupling reaction is slow (due to steric hindrance from the sulfonamide group), the Pd catalyst may facilitate hydrodehalogenation (reduction) instead of the desired C-C bond formation, especially if formate or alcohol solvents are used (hydride sources).

Corrective Action:

  • Catalyst Switch: Switch to a catalyst with bulky, electron-rich ligands (e.g., Pd(dppf) or XPhos) that favor reductive elimination of the coupled product over hydride transfer.[2]

  • Solvent: Avoid secondary alcohols (isopropanol) which act as hydride donors.[2] Use aprotic solvents like Dioxane or Toluene.

Optimized Experimental Protocols

Protocol 1: High-Fidelity Amidation (Minimizing Radical Scrambling)

Use this protocol to ensure the reaction conditions do not induce radical debromination.

Reagents:

  • 2-Bromobenzenesulfonyl chloride (Recrystallized, >99% purity)[1][2]

  • N-Ethylmethylamine (1.1 eq)[1][2]

  • Triethylamine (1.5 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen (radical initiator).[2]
    
  • Dissolution: Dissolve 2-bromobenzenesulfonyl chloride in DCM (0.5 M concentration). Cool to 0°C .[3]

  • Addition: Mix N-Ethylmethylamine with the base (TEA) in a separate dropping funnel. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.

    • Why? Adding amine to chloride keeps the chloride in excess initially, preventing localized heating which could trigger side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C).

    • Note: Do not reflux. High heat is unnecessary and increases risk of

      
       side reactions.
      
  • Quench: Wash with 1N HCl (to remove excess amine), then Brine.

  • Validation: Check organic layer by HPLC. If des-bromo <0.5%, proceed to concentration.[1]

Protocol 2: The "Safe" Lithiation Route (From 1,2-Dibromobenzene)

Use this if you must synthesize the precursor yourself.[2]

ParameterSpecificationReason
Solvent THF (Anhydrous, degassed)Ethers stabilize the Li-species; Oxygen kills it.[1][2]
Temperature -78°C to -85°C Essential to freeze the equilibrium between Mono-Li and Di-Li species.[1]
n-BuLi Rate 0.5 mL/min (Slow)Prevent localized "hot spots" where T > -70°C.
Stoichiometry 0.95 eq (vs Dibromide)Starve the reaction of Lithium to prevent dilithiation.[1]
Quench Gaseous

(Excess)
Rapid trapping of the anion is critical.[2]

Workflow Diagram:

Lithiation_Control Substrate 1,2-Dibromobenzene (in THF, -78°C) Intermediate Kinetic Intermediate: 2-Bromophenyllithium Substrate->Intermediate Li-Halogen Exchange Reagent n-BuLi (0.95 eq) Slow Addition Reagent->Intermediate Side_Reaction Thermodynamic Drift: Phenyllithium (Debrominated) Intermediate->Side_Reaction T > -70°C or Excess Li Quench Quench: SO2 gas (Rapid) Intermediate->Quench Fast Trapping Product Target: 2-Bromobenzenesulfinate Quench->Product

Figure 2: Kinetic control pathway to prevent thermodynamic equilibration (debromination) during lithiation.

Data Reference: Impurity Profiles

CompoundRetention Time (Rel)Mass (M+H)Origin
Target (2-Bromo-N-ethyl-N-methyl...)[1][4][5][6]1.00~278/280Product
Des-Bromo (N-ethyl-N-methyl...)[1]0.85~200SM Impurity / Lithiation Error
Hydrolysis (2-Bromobenzenesulfonic acid)0.20~237Wet Solvents / Poor Workup
Dimer (Bis-sulfonamide)1.45HighExcess Amine + High Temp

Note: Relative Retention Time (RRT) based on C18 Reverse Phase column, Acetonitrile/Water gradient.

References

  • Preparation of Sulfonyl Chlorides via Diazotization

    • Title: Synthesis of 2-bromobenzenesulfonyl chloride and derivatives thereof.[1][7][8]

    • Source: Google Patents (CN117551005A).[2]

    • URL
    • Relevance: Highlights the risk of side reactions during the precursor synthesis if temper
  • Hydrodehalogenation Mechanisms

    • Title: Catalytic Hydrodehalogenation Reactions.[9][10]

    • Source: Thieme Connect (Science of Synthesis).[2]

    • URL:[Link][2]

    • Relevance: Explains the mechanism of Pd-catalyzed debromination, relevant for downstream coupling steps.
  • Lithium-Halogen Exchange Selectivity

    • Title: "Buttressing Effect" in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines.[1][11]

    • Source: ResearchGate / Chemistry - A European Journal.[1]

    • URL:[Link]

    • Relevance: Provides the theoretical basis for why ortho-bromo lithiated species are unstable and prone to equilibration (debromination)
  • Radical Bromination Side Reactions

    • Title: Solvent Dependent Benzylic Radical Bromination of Arom
    • Source: Letters in Organic Chemistry.[12]

    • URL:[Link]

    • Relevance: Discusses stability of sulfonyl chlorides under radical conditions.

Sources

Removing unreacted starting materials from 2-Bromo-N-ethyl-N-methylbenzenesulfonamide mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide . It is designed for researchers observing persistent starting materials (2-bromobenzenesulfonyl chloride or N-ethylmethylamine) in their crude mixtures.

Case ID: SULF-PUR-002 Target Molecule: this compound Class: Tertiary Sulfonamide Standard State: Viscous oil or low-melting solid (Analogous to N,N-diethyl variant, mp ~76°C)

The Core Issue: Impurity Profile

In the synthesis of tertiary sulfonamides via sulfonyl chlorides and secondary amines, the reaction mixture typically contains three distinct species that must be separated based on their acid-base properties.

SpeciesRoleChemical NatureSolubility (Organic)Solubility (Aqueous)
This compound Product Neutral High Negligible
N-EthylmethylamineStarting MaterialBasic (Amine)HighHigh (as HCl salt)
2-Bromobenzenesulfonyl chlorideStarting MaterialElectrophileHighLow (Hydrolyzes slowly)
2-Bromobenzenesulfonic acidHydrolysis ByproductAcidicLowHigh (as Na salt)

Standard Purification Protocol (The "Happy Path")

Use this protocol for standard removal of <10% excess starting materials.

Prerequisite: The reaction should be quenched. If unreacted sulfonyl chloride persists, add a small amount of water or aqueous amine (e.g., dimethylamine solution) and stir for 30 minutes before starting.

Step-by-Step Liquid-Liquid Extraction
  • Dilution: Dilute the crude reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane).

  • Acid Wash (Removes Amine):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[1][2][3][4] Protonates residual N-ethylmethylamine, forming the water-soluble ammonium salt (

      
      ).
      
  • Base Wash (Removes Sulfonyl Chloride/Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ or 1M NaOH .

    • Mechanism:[1][2][3][4] Converts hydrolyzed sulfonic acid into the water-soluble sodium sulfonate salt (

      
      ).
      
    • Critical Note: Since your product is a tertiary sulfonamide (lacks an N-H proton), it will not deprotonate or dissolve in the basic aqueous layer. It remains in the organic phase [1].

  • Drying: Wash with Brine (Sat. NaCl), dry over anhydrous MgSO₄, filter, and concentrate.

Troubleshooting Guides (FAQs)

Issue A: "I still see the starting amine in my NMR."

Diagnosis: The acid wash was insufficient to fully protonate the amine, or the amine salt is partially soluble in the organic phase (common with lipophilic amines, though less likely with small amines like N-ethylmethylamine).

  • Solution 1 (pH Check): Ensure the aqueous layer is distinctly acidic (pH < 2) after the wash. If not, the amine is buffering the solution; add more acid.

  • Solution 2 (The "Back-Extraction"): If the amine is stubborn, extract the combined acidic aqueous layers back with a small volume of fresh organic solvent to recover any trapped product, then discard the aqueous layer.

Issue B: "I see extra aromatic peaks and the product smells acrid."

Diagnosis: Residual 2-bromobenzenesulfonyl chloride. This reagent is notoriously slow to hydrolyze solely with water, often surviving the workup to contaminate the product [2].

  • Solution 1 (Nucleophilic Quench): Before workup, add a "sacrificial" amine (e.g., morpholine or dimethylamine) or DMAP (catalytic) with water. This rapidly converts the chloride to a sulfonamide or hydrolyzes it.[5]

  • Solution 2 (The "Hot" Base Wash): Stir the organic layer vigorously with 1M NaOH at mild heat (40°C) for 30 minutes. This forces the hydrolysis of the sulfonyl chloride into the water-soluble sulfonate.[5][6]

Issue C: "My product is an oil, but it should be a solid."

Diagnosis: Impurities (often the starting amine or trace solvents) are depressing the melting point.

  • Solution: Trituration. Dissolve the oil in a minimum amount of hot ethanol or ethyl acetate, then add cold hexanes/heptane until cloudy. Cool to 4°C to induce crystallization. The 2-bromo substituent typically aids crystallinity compared to non-halogenated analogs [3].

Decision Logic (Visualized)

The following diagram illustrates the logic flow for separating the tertiary sulfonamide from its specific precursors.

PurificationLogic Start Crude Reaction Mixture (Product + Amine + Sulfonyl Chloride) Quench Quench: Add Water/Base (Hydrolyzes Sulfonyl Cl -> Sulfonic Acid) Start->Quench Partition Partition: Organic Solvent + Aqueous Acid (HCl) Quench->Partition AqLayer1 Aqueous Layer 1 (Contains Amine Salt) Partition->AqLayer1 Amine Removal OrgLayer1 Organic Layer (Product + Residual Sulfonyl Cl/Acid) Partition->OrgLayer1 BaseWash Wash with 1M NaOH/NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2 (Contains Sulfonate Salts) BaseWash->AqLayer2 Acid/Chloride Removal FinalOrg Final Organic Layer (Neutral Product) BaseWash->FinalOrg Target Molecule

Caption: Separation logic for tertiary sulfonamides. Note that unlike primary sulfonamides, the target molecule remains organic-soluble during the base wash.

Advanced Purification (If Extraction Fails)

If the standard workup yields insufficient purity (<95%), utilize Column Chromatography .

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexanes:Ethyl Acetate gradient (Start 90:10

    
     70:30).
    
  • TLC Visualization: UV (254 nm). The 2-bromo aromatic ring is highly UV active.

  • Rf Values (Approximate):

    • Sulfonyl Chloride: ~0.8 (High, moves with solvent front).

    • Product: ~0.4 - 0.6 (Mid-range).

    • Amine: ~0.1 (Streaks or stays at baseline on silica).

References

  • Hinsberg, O. (1890).[3][6][7] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Support. (2025). Sulfonyl Chloride Work-up: Nucleophilic Quench and Scavenger Resins.

  • Organic Syntheses. (1943). General procedures for Sulfonamide crystallization and purification. Org. Synth. Coll. Vol. 2, p. 563.[4]

Sources

Addressing moisture sensitivity during 2-Bromo-N-ethyl-N-methylbenzenesulfonamide storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Moisture Sensitivity & Storage Protocols

Document ID: TS-BR-SU-002 | Version: 2.1 | Status: Active

Core Technical Analysis: The Nature of the Sensitivity

Executive Summary: Users often misinterpret the "moisture sensitivity" of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide . Unlike sulfonyl chlorides (which hydrolyze rapidly), the sulfonamide bond (


) is chemically robust against hydrolysis under neutral storage conditions.

The "sensitivity" issues reported by researchers typically stem from two distinct mechanisms:

  • Hygroscopicity (Physical): The molecule may adsorb atmospheric moisture, altering the effective molecular weight. This leads to stoichiometric errors in downstream applications (e.g., Suzuki-Miyaura couplings), causing catalyst poisoning or incomplete conversion.

  • Precursor Carryover (Chemical): If the material contains trace residual 2-bromobenzenesulfonyl chloride, moisture will hydrolyze this impurity into 2-bromobenzenesulfonic acid and HCl. This generates an autocatalytic acidic environment that can degrade the amide over time or corrode storage vessels.

Diagnostic & Troubleshooting Module

Interactive Troubleshooting Guide

Use this logic flow to diagnose the state of your material.

Troubleshooting Start START: Observation Clumping Issue: Clumping / Sticky Solid Start->Clumping ColorChange Issue: Yellowing / Acidity Start->ColorChange TestpH Action: Test pH (10% aq. suspension) Clumping->TestpH ColorChange->TestpH Neutral Result: pH Neutral (6-7) TestpH->Neutral  No Acid   Acidic Result: pH Acidic (<4) TestpH->Acidic  High Acid   Diag1 DIAGNOSIS: Hygroscopic Water Uptake (Chemically Intact) Neutral->Diag1 Diag2 DIAGNOSIS: Hydrolysis of Impurities (Sulfonyl Chloride present) Acidic->Diag2 Sol1 SOLUTION: Vacuum Dry (40°C, <10 mbar, 12h) Diag1->Sol1 Sol2 SOLUTION: Recrystallization (EtOH/Water) or Discard Diag2->Sol2

Figure 1: Decision matrix for evaluating material integrity based on physical observation and pH testing.

Common Failure Modes & Solutions
SymptomRoot CauseTechnical ImpactCorrective Action
Material is sticky/clumped Hygroscopic water absorption.Incorrect stoichiometry in coupling reactions; deactivation of sensitive organometallics (e.g., Grignards).Vacuum Dry: 40°C at <10 mbar for 12 hours. Store with silica gel.
Acrid/Acidic Smell Hydrolysis of residual sulfonyl chloride.Formation of HBr/HCl; potential corrosion of spatulas/vials; pH shift affecting base-sensitive reactions.Recrystallize: Dissolve in minimal hot ethanol, filter (to remove acid), and cool.
Low Yield in Suzuki Coupling Water poisoning Pd-catalyst cycle.Water can promote protodehalogenation (replacing Br with H) rather than coupling.Azeotropic Drying: Dissolve in toluene, rotary evaporate to dryness x3 before use.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Standard)

For storage >30 days to maintain >99% purity.

  • Container: Amber glass vial with a Teflon-lined screw cap (minimize light degradation of the C-Br bond).

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Desiccant: Place the vial inside a secondary container (desiccator) containing activated silica gel or

    
    .
    
  • Temperature: 2°C to 8°C (Refrigerate). Note: Allow to warm to room temperature before opening to prevent condensation.

Protocol B: Re-Drying (Rescue Procedure)

If Karl Fischer analysis shows >0.5% water content.

  • Place the open vial in a vacuum oven.

  • Set temperature to 35-40°C . (Do not exceed 60°C to avoid melting/sublimation risks, as melting points for these analogs are often <80°C).

  • Apply vacuum (<10 mbar ) for 6–12 hours .

  • Backfill with inert gas (Nitrogen/Argon) before removing.

Quality Control (QC) & Validation

To validate the integrity of your this compound, rely on these self-validating methods.

Method 1: Karl Fischer (KF) Titration (Gold Standard)

Use for precise water quantification.

  • Technique: Coulometric KF (preferred for low moisture).

  • Solvent System: Methanol (Standard).[1]

  • Target: Water content <0.1% w/w for organometallic use; <0.5% w/w for general synthesis.

  • Note: Sulfonamides do not interfere with standard KF reagents (unlike ketones/aldehydes).

Method 2: 1H-NMR Analysis

Use to detect chemical hydrolysis.

  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Signals:

    • Intact Product: Look for the N-Ethyl (quartet ~3.2 ppm) and N-Methyl (singlet ~2.8 ppm) signals.

    • Hydrolysis: Appearance of broad exchangeable protons (

      
       from sulfonic acid) or shifts in the aromatic region indicating loss of the sulfonamide group (rare).
      

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in a standard freezer (-20°C)? A: Yes, but it is usually unnecessary. 2-8°C is sufficient for sulfonamides. If you do freeze it, critical caution is required: you must let the vial equilibrate to room temperature in a desiccator for at least 1 hour before opening. Opening a cold vial in humid lab air will cause immediate condensation, ruining your dryness precautions.

Q2: Why did my Suzuki coupling fail even though the NMR looked pure? A: NMR does not see water easily unless you look for the


 peak specifically. If your compound absorbed 2-3% water by weight, you may be adding less aryl bromide than calculated. Furthermore, water can deactivate sensitive Pd(0) catalysts or ligands. Recommendation:  Run a KF titration or dry azeotropically with toluene before the reaction.

Q3: Is the "2-Bromo" position sensitive to light? A: Aryl bromides can undergo photolytic debromination over long periods of direct UV exposure. While sulfonamides are stable, the C-Br bond warrants storage in amber glass or foil-wrapped containers as a precaution.

Q4: I smell vinegar/acid when I open the bottle. Is it safe to use? A: No. This indicates significant hydrolysis of impurities (sulfonyl chlorides) or the presence of residual acetic acid from synthesis. This acidity can quench basic reagents (like


 or 

) used in your next step. Perform a recrystallization or an aqueous wash (DCM/Sat.

) to neutralize and purify.

References

  • Białk-Bielińska, A. et al. (2012).[2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274.[3]

    • Supports the claim that sulfonamides are hydrolytically stable under neutral conditions.
  • Mettler Toledo. (n.d.). "Karl Fischer Titration Guide: Techniques and Chemistry."

    • Standard protocols for moisture determin
  • Lishchynskyi, A. et al. (2012). "Palladium-Catalyzed Cross-Coupling Reactions in Water: Limitations and Advances." Chemical Society Reviews. Provides context on how excess moisture can interfere with specific anhydrous coupling protocols despite advances in aqueous chemistry.
  • PubChem. (2024).[4] "Compound Summary: 2-Bromo-N-ethyl-N-methylpropanamide (Analogous Structure Data)."

    • Used for inferring physical state and handling precautions of N-ethyl-N-methyl amides.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Controlling regioselectivity in reactions involving 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-N-ethyl-N-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of controlling regioselectivity in your reactions. Our focus is on providing practical, field-tested advice grounded in established chemical principles.

Introduction: The Challenge of Regioselectivity

This compound is a bifunctional aromatic compound offering two primary, yet competing, sites for chemical modification:

  • C2-Position (C-Br bond): A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).

  • C6-Position (ortho C-H bond): Activated for deprotonation via Directed ortho-Metalation (DoM) due to the powerful directing capacity of the tertiary sulfonamide group.[1][2]

The central challenge lies in selectively targeting one site while leaving the other intact, or in orchestrating a sequential functionalization. This guide will equip you with the knowledge to control these outcomes with precision.

Core Principles: Understanding the Driving Forces

Regioselectivity in this system is primarily governed by the choice of reagents and reaction conditions, which favor one of two distinct mechanistic pathways.[3][4]

  • Directed ortho-Metalation (DoM): The N,N-dialkylsulfonamide is a potent Directed Metalation Group (DMG).[5] The lone pairs on the oxygen and nitrogen atoms chelate to an organolithium reagent (like n-BuLi or s-BuLi), positioning the base to deprotonate the sterically accessible C6 proton.[6] This generates a powerful aryllithium nucleophile in situ, ready to react with a wide range of electrophiles.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is susceptible to oxidative addition by a low-valent palladium(0) complex. This is the initiating step for numerous cross-coupling cycles. The regioselectivity of these reactions on polyhalogenated benzenes can be influenced by steric and electronic factors, though the C-Br bond is the pre-activated site on this substrate for this class of reaction.[7][8]

The interplay between these two pathways is the key to mastering the chemistry of this molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: Failed or Low-Yield Directed ortho-Metalation (DoM)

Q: I'm attempting to functionalize the C6 position using n-BuLi followed by an electrophile quench, but I'm recovering only the starting material or seeing very low conversion. What's going wrong?

A: This is a common issue, almost always related to the integrity of the organolithium reagent or the reaction environment. Here is a systematic checklist to diagnose the problem.

Table 1: Troubleshooting Low-Yielding Directed ortho-Metalation

Potential CauseExplanation & ValidationRecommended Solution
Inactive Organolithium Reagent n-BuLi and s-BuLi degrade upon exposure to air and moisture. A "new" bottle may not be at its stated concentration.[9]Always titrate your organolithium reagent before use. Common methods include titration against diphenylacetic acid or N-pivaloyl-o-toluidine.
Wet or Impure Solvent Trace water or other protic impurities in your solvent (typically THF) will quench the organolithium reagent instantly.Use a freshly dried, anhydrous, and degassed solvent. Passing it through an activated alumina column is a reliable method.[10]
Inadequate Temperature Control DoM reactions are typically conducted at -78 °C (dry ice/acetone bath) to prevent side reactions and reagent decomposition.[11]Ensure your reaction is fully submerged in a well-maintained cold bath. Monitor the internal temperature if possible.
Insufficient Reagent Equivalents If your substrate or solvent contains trace acidic impurities, the first equivalents of BuLi will be consumed non-productively.Use a slight excess of the organolithium reagent (e.g., 1.1-1.3 equivalents) based on a titrated concentration.
Poor Substrate Solubility If the starting material is not fully dissolved at -78 °C, the reaction will be heterogeneous and slow.[9]While solubility can be low, ensure vigorous stirring. The formation of the lithium salt often improves solubility as the reaction proceeds. Adding a co-solvent like TMEDA can sometimes help.

dot graph Troubleshooting_DoM { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Decision Tree for Failed DoM Reaction", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} endom Caption: Troubleshooting workflow for Directed ortho-Metalation.

Issue 2: Poor Regioselectivity in Suzuki-Miyaura Coupling

Q: I'm trying to perform a Suzuki coupling at the C-Br bond, but I am observing a mixture of products, including debromination and potential reaction at other sites. How can I improve selectivity?

A: Achieving high regioselectivity in cross-coupling reactions hinges on optimizing the catalyst system and conditions to favor the C(sp²)-Br activation pathway exclusively.

  • Cause 1: Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is paramount. Highly active catalysts can sometimes lead to side reactions. For C-Br bonds, catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ with ligands like SPhos or XPhos are generally robust. The ligand-to-palladium ratio can also influence selectivity.[12]

  • Cause 2: Base Selection: The base is critical. Strong bases like alkoxides (t-BuONa, t-BuOK) can potentially initiate competing DoM pathways, especially at elevated temperatures. Using a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is highly recommended to suppress this side reaction.

  • Cause 3: Reaction Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and reduced selectivity. Screen temperatures starting from 80 °C up to the boiling point of your solvent (e.g., Toluene, Dioxane) to find the optimal balance between reaction rate and selectivity.

  • Cause 4: Electronic vs. Steric Effects: In poly-substituted arenes, both electronic and steric factors can influence which C-Br bond reacts faster.[7][8] For this specific substrate, the C2-Br bond is the only one present, but the ortho-sulfonamide group provides significant steric bulk, which can influence the approach of the bulky catalyst.[13] Ensure your ligand is not excessively bulky to the point of hindering oxidative addition.

Frequently Asked Questions (FAQs)

Q1: Which reaction is generally "easier" to perform first: DoM or a Suzuki coupling? A: Directed ortho-metalation is often performed first. The generation of the aryllithium is a fast and high-yielding reaction at low temperatures. Quenching this with an electrophile (e.g., iodine, a boronic ester precursor like i-PrOBPin, or a silyl chloride) installs a new functional group at C6.[14][15] The resulting product can then be subjected to cross-coupling conditions, which are typically more robust and tolerant of a wider range of functional groups than the highly basic DoM conditions.

Q2: Can I perform a one-pot, sequential functionalization of both C6 and C2? A: Yes, this is a powerful strategy. A common and effective sequence is the one-pot DoM–borylation–cross-coupling reaction.[14]

  • Perform the DoM at -78 °C with s-BuLi.

  • Quench the resulting aryllithium with an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin).

  • Without isolation, add the palladium catalyst, base, and your aryl halide coupling partner directly to the reaction mixture.

  • Warm the reaction to effect the Suzuki-Miyaura cross-coupling.

Q3: How does the N,N-disubstitution on the sulfonamide affect its directing ability? A: The tertiary nature of the N-ethyl-N-methylsulfonamide is crucial. Primary (SO₂NH₂) and secondary (SO₂NHR) sulfonamides have acidic N-H protons that would be immediately deprotonated by the organolithium reagent, preventing the desired ortho C-H deprotonation. The N,N-dialkyl substitution makes the sulfonamide a non-electrophilic, powerful chelating group, maximizing its efficiency as a DMG.[2][11]

Q4: Are there alternatives to organolithium reagents for activating the C6 position? A: While DoM with organolithiums is the most common method, other C-H activation strategies are emerging. Transition-metal-catalyzed C-H functionalization (e.g., using Pd, Rh, or Ru) can also target the ortho position, often directed by the sulfonamide group.[5] These methods can offer different functional group tolerance and may not require cryogenic temperatures, but often require screening of catalysts, ligands, and oxidants.

Validated Experimental Protocols

Protocol 1: Regioselective ortho-Silylation via Directed ortho-Metalation

This protocol demonstrates the selective functionalization of the C6 position.

  • Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar under vacuum with a heat gun and backfill with argon. Repeat three times.

  • Reaction Setup: To the flask, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M) under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, titrated solution in hexanes) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir at -78 °C for 1 hour.

  • Electrophile Quench: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise.

  • Warm and Quench: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cold bath and allow it to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-6-(trimethylsilyl)-N-ethyl-N-methylbenzenesulfonamide.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol demonstrates the selective functionalization of the C2 position.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes.

  • Solvent and Catalyst Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v, ~0.15 M) via cannula. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash chromatography to yield the desired 2-aryl-N-ethyl-N-methylbenzenesulfonamide product.

dot graph Sequential_Functionalization { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Strategic Sequential Functionalization Workflows", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, width=2.5]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} endom Caption: Alternative strategies for sequential C6/C2 modification.

References

  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Organic & Biomolecular Chemistry, 13(22), 6162–6165. [Link]

  • Blanchet, J., Macklin, T., Ang, P., Metallinos, C., & Snieckus, V. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of Organic Chemistry, 72(9), 3199–3206. [Link]

  • Schneider, C., Broda, E., & Snieckus, V. (2011). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters, 13(21), 5842–5845. [Link]

  • Metallinos, C., Nerdinger, S., & Snieckus, V. (1999). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. Organic Letters, 1(8), 1183–1186. [Link]

  • Schneider, C., Broda, E., & Snieckus, V. (2011). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters, 13(21), 5842–5845. [Link]

  • Familoni, O. B. (2015). Metalated Sulfonamides and Their Synthetic Applications. ResearchGate. [Link]

  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Organic & Biomolecular Chemistry, 13, 6162-6165. [Link]

  • Powers, K. M., & Sigman, M. S. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(10), 9660–9674. [Link]

  • Domingo, L. R., & Sáez, J. A. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(4), 1335-1343. [Link]

  • Beaudry, C. M. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Oregon State University NMR Facility. [Link]

  • Wang, S., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2843. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Kumar, V., & Kumar, A. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry, an Asian journal, 16(13), 1661–1684. [Link]

  • Suvitha, A. (2024). What is Regioselectivity? YouTube. [Link]

  • Ashenhurst, J. (2013). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti). Master Organic Chemistry. [Link]

  • Reich, H. J. Directed (ortho) Metallation. University of Wisconsin-Madison. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

  • Wikipedia. (2023). Directed ortho metalation. [Link]

  • Oreate AI Blog. (2026). Understanding Stereoselectivity and Regioselectivity in Organic Chemistry. [Link]

  • Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38), e2109228118. [Link]

  • ResearchGate. (2023). N-Substituent effects on the regioselectivity. [Link]

  • PrepChem.com. (2023). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]

  • ResearchGate. (2019). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]

  • Baran Lab, Scripps Research. (2012). Directed Metalation: A Survival Guide. [Link]

  • PubChem. 2-Bromo-N-ethyl-N-methylpropanamide. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Organic Syntheses. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2877–2891. [Link]

  • Manna, S., & Ghorai, M. K. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research. [Link]

  • El-Gharably, A. A., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(19), 6961. [Link]

  • Reddit. (2023). r/Chempros: ortho-lithiation with n-BuLi. [Link]

  • Chernykh, V. P., et al. (2010). A novel regiospecific cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates in the presence of mercaptoethanol. Molecular Diversity, 14(3), 533–541. [Link]

  • introduction to regioselectivity in aromatic reactions. (2019). YouTube. [Link]

  • Maleki, A., et al. (2016). Control of selectivity in the preparation of 2-substituted benzoazoles by adjusting the surface hydrophobicity in two solid-based sulfonic acid catalysts. Organic & Biomolecular Chemistry, 14(1), 223-231. [Link]

  • Zhang, Z., et al. (2022). Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. Nature Communications, 13, 6265. [Link]

  • Kącka-Zych, A., & Demchuk, O. M. (2024). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. International Journal of Molecular Sciences, 25(10), 5400. [Link]

Sources

Validation & Comparative

HPLC Method Development for Purity Analysis of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

2-Bromo-N-ethyl-N-methylbenzenesulfonamide is a halogenated sulfonamide derivative frequently utilized as a versatile intermediate in the synthesis of bioactive scaffolds and medicinal chemistry programs. Its structural duality—combining a lipophilic brominated aromatic ring with a polar sulfonyl group—presents specific chromatographic challenges.

This guide compares two distinct analytical approaches:

  • The Conventional Approach: A standard C18 isocratic method, often used for rapid "spot checks" in synthetic labs.

  • The Optimized Approach (Recommended): A Phenyl-Hexyl gradient method designed for high-resolution purity analysis, specifically targeting the separation of de-brominated impurities and regioisomers.

Why This Matters: In drug development, "good enough" chromatography often masks co-eluting impurities. This guide demonstrates why relying on generic C18 methods for halogenated aromatics can lead to false purity assessments, and how exploiting


 interactions offers a superior alternative.

Method Development Strategy: The "Why" Behind the Protocol

Molecular Properties & Column Selection

The target molecule contains a benzene ring substituted with a bromine atom and a sulfonamide group.

  • Hydrophobicity: The bromine and ethyl/methyl groups increase lipophilicity (LogP ~2.5–3.0).

  • Electronic Character: The sulfonyl group is electron-withdrawing, while the bromine is electron-donating by resonance but withdrawing by induction.

  • The Problem with C18: Standard Alkyl-C18 columns rely almost exclusively on hydrophobic interactions. They often struggle to resolve regioisomers (e.g., 3-Bromo vs. 2-Bromo) or de-halogenated impurities (where Br is replaced by H) because the hydrophobicity shift is minimal.

  • The Phenyl-Hexyl Solution: Phenyl-Hexyl stationary phases offer a dual mechanism: hydrophobic retention plus

    
     stacking interactions with the analyte's aromatic ring.[1] The bromine atom alters the electron density of the ring, significantly affecting how it interacts with the Phenyl phase, thereby enhancing selectivity for halogenated impurities.
    
Mobile Phase Design

Since the sulfonamide nitrogen is fully substituted (tertiary), it lacks an acidic proton (


 is not relevant for the N-atom itself). However, to minimize secondary interactions with residual silanols on the silica support and ensure sharp peak shapes, an acidic modifier (Formic Acid, 0.1%) is essential.

Performance Comparison: Generic C18 vs. Optimized Phenyl-Hexyl

We compared the performance of a generic "walk-up" LC method against the optimized development method.

Experimental Conditions
ParameterMethod A: Generic (Alternative) Method B: Optimized (Recommended)
Column C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (2.7 µm Core-Shell, 100 x 3.0 mm)
Mobile Phase 60:40 Water:MeCN (Isocratic)Gradient: Water (0.1% FA) / MeCN (0.1% FA)
Flow Rate 1.0 mL/min0.6 mL/min
Detection UV 254 nmUV 210 nm & 254 nm
Temp 25°C40°C
Representative Data Summary

The following data illustrates the separation efficiency of the target analyte from its critical impurity (Des-bromo analog).

Performance MetricMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Status
Resolution (

)
1.4 (Partial Co-elution)4.2 (Baseline Resolution) ✅ Superior
Tailing Factor (

)
1.61.1 ✅ Superior
Theoretical Plates (

)
~4,500~12,000 ✅ Superior
LOD (Impurity) 0.05%0.01% ✅ Superior
Run Time 8.0 min12.0 min ⚠️ Longer but necessary

Analysis: Method A fails to fully resolve the des-bromo impurity from the main peak due to similar hydrophobicity. Method B utilizes the difference in aromatic electron density (caused by the lack of Bromine) to pull the impurity away from the main peak.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Reagents & Preparation
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC Grade Acetonitrile + 0.1% Formic Acid.

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Column: Agilent Poroshell 120 Phenyl-Hexyl (or equivalent), 3.0 x 100 mm, 2.7 µm.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C (Critical for mass transfer kinetics).

  • Detection: PDA (200–400 nm); Extract chromatogram at 254 nm.

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.009010Initial
1.009010Isocratic Hold
8.001090Linear Ramp
10.001090Wash
10.109010Re-equilibration
13.009010End
System Suitability Criteria (Acceptance Limits)
  • Retention Time %RSD (n=5):

    
    
    
  • Peak Area %RSD (n=5):

    
    
    
  • Tailing Factor:

    
    
    
  • Resolution (if impurity standard available):

    
    
    

Visualizations & Workflows

Method Development Workflow

This diagram outlines the logical decision tree used to arrive at the Phenyl-Hexyl choice.

MethodDevelopment Start Analyte: 2-Bromo-N-ethyl-N-methyl benzenesulfonamide Assess Assess Properties: 1. Aromatic Ring 2. Halogen (Br) 3. Sulfonamide Polar Group Start->Assess Choice Column Screening Strategy Assess->Choice C18 Path A: C18 Column (Hydrophobic Interaction Only) Choice->C18 Phenyl Path B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Choice->Phenyl ResultA Result: Poor Selectivity for Halogenated Impurities C18->ResultA ResultB Result: Enhanced Selectivity via Aromatic Stacking Phenyl->ResultB Optimize Optimize Gradient & Acidic Modifier ResultB->Optimize Final Final Validated Method Optimize->Final

Figure 1: Decision matrix for selecting Phenyl-Hexyl stationary phase over standard C18 for halogenated aromatics.

Impurity Origin & Separation Logic

Understanding where impurities come from helps in identifying them in the chromatogram.

ImpurityPathway Main Target Analyte (Brominated) Imp1 Impurity A: Des-bromo Analog (Starting Material) Main->Imp1 Incomplete Bromination Imp2 Impurity B: Hydrolysis Product (Sulfonic Acid) Main->Imp2 Hydrolysis Mech1 Pi-Pi Interaction (Stronger w/ Br) Imp1->Mech1 Separation Basis Mech2 High Polarity (Elutes Early) Imp2->Mech2 Separation Basis

Figure 2: Logical relationship between common impurities and the chromatographic separation mechanism.

Validation Overview (ICH Q2(R1))

To ensure this method is robust for regulatory filing, it must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Inject the blank, placebo, and known impurities. The Phenyl-Hexyl column must show no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     should be 
    
    
    
    .[2]
  • Accuracy (Recovery): Spike samples with known amounts of analyte. Recovery must be 98.0% – 102.0%.

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and Temperature (
    
    
    
    C). The resolution between the critical pair must remain
    
    
    .

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Waters Corporation. (n.d.). CSH Phenyl-Hexyl Columns: Alternative Selectivity for Method Development.[Link]

  • PubChem. (n.d.).[4] 2-Bromo-N-ethyl-N-methylpropanamide (Structural Analog Data). National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to GC-MS Fragmentation Patterns for the Identification of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel or monitored compounds is a cornerstone of rigorous scientific practice. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, leveraging both the chromatographic separation and the unique mass fragmentation patterns of a molecule. This guide provides an in-depth technical analysis of the expected Electron Ionization (EI) fragmentation patterns of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide, a compound of interest in synthetic and medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a reliable predictive framework for its fragmentation. This is achieved by dissecting the fragmentation of its core structural motifs and drawing direct, data-supported comparisons with a closely related, structurally analogous compound for which experimental data is available: N-ethyl-4-methylbenzenesulfonamide. This comparative approach not only illuminates the expected fragmentation pathways but also underscores the diagnostic shifts in the mass spectrum attributable to specific structural modifications.

Predicted GC-MS Fragmentation of this compound

The structure of this compound (Molecular Formula: C₉H₁₂BrNO₂S, Molecular Weight: 278.17 g/mol ) suggests several key fragmentation pathways under electron ionization.[1] The combination of a brominated aromatic ring, a sulfonamide linkage, and N-alkyl substituents provides a rich tapestry of potential fragment ions.

The primary fragmentation mechanisms for aromatic sulfonamides include the cleavage of the S-N bond and the expulsion of sulfur dioxide (SO₂).[2][3][4] The presence of N-alkyl groups introduces pathways for alpha-cleavage, forming stable iminium ions.[5][6] Furthermore, the bromine atom will impart a characteristic isotopic signature (the M+2 peak, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio) to any fragment that retains it.[7]

Based on these principles, the following key fragmentation pathways are predicted for this compound:

  • Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the N-ethyl-N-methylamino group to form a stabilized iminium cation.

  • Benzylic Cleavage/Sulfur-Nitrogen Bond Cleavage: Scission of the S-N bond, leading to the formation of the 2-bromobenzenesulfonyl cation and the N-ethyl-N-methylaminyl radical, or vice-versa.

  • Loss of Sulfur Dioxide: A characteristic fragmentation of sulfonamides is the neutral loss of SO₂ (64 Da).

  • Formation of the 2-Bromophenyl Cation: Subsequent fragmentation of the 2-bromobenzenesulfonyl cation can lead to the formation of the 2-bromophenyl cation.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to fragments without the characteristic bromine isotopic pattern.

The logical workflow for predicting these fragmentation patterns is illustrated below.

Predicted Fragmentation Workflow for this compound Molecule This compound (M+•, m/z 277/279) Frag1 Loss of •CH₃ (m/z 262/264) Molecule->Frag1 α-cleavage Frag2 Loss of •C₂H₅ (m/z 248/250) Molecule->Frag2 α-cleavage Frag3 Cleavage of S-N bond (m/z 219/221) Molecule->Frag3 S-N Cleavage Frag4 Loss of SO₂ (m/z 213/215) Molecule->Frag4 Rearrangement Frag5 Loss of Br (m/z 198) Molecule->Frag5 C-Br Cleavage Frag6 2-Bromophenyl cation (m/z 155/157) Frag3->Frag6 Loss of SO₂

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis: Experimental Data for a Structural Analog

To ground these predictions in experimental reality, we will compare them to the known EI-MS data for a close structural analog, N-ethyl-4-methylbenzenesulfonamide, available from the NIST Mass Spectrometry Data Center. This compound shares the N-ethyl sulfonamide core but differs by the substitution of the 2-bromo group with a 4-methyl group.

Table 1: Comparison of Key Structural Features and Predicted vs. Experimental Fragments

FeatureThis compound N-ethyl-4-methylbenzenesulfonamide
Structure 2-Br-C₆H₄-SO₂-N(CH₃)(C₂H₅)4-CH₃-C₆H₄-SO₂-NH(C₂H₅)
Molecular Weight 278.17 g/mol 199.27 g/mol
Molecular Ion (M⁺•) Predicted: m/z 277/279Experimental: m/z 199
Base Peak Predicted: m/z 91 or 155/157Experimental: m/z 91
Key Fragment 1 Predicted: [M-CH₃]⁺ at m/z 262/264Experimental: [M-C₂H₅]⁺ at m/z 170
Key Fragment 2 Predicted: 2-bromobenzenesulfonyl cation at m/z 219/221Experimental: 4-methylbenzenesulfonyl cation at m/z 155
Key Fragment 3 Predicted: 2-bromophenyl cation at m/z 155/157Experimental: 4-methylphenyl cation at m/z 91
Key Fragment 4 Predicted: [M-SO₂]⁺• at m/z 213/215Experimental: [M-SO₂]⁺• at m/z 135

The experimental mass spectrum of N-ethyl-4-methylbenzenesulfonamide shows a base peak at m/z 91, corresponding to the stable tolyl cation. A significant peak is also observed at m/z 155, which is the 4-methylbenzenesulfonyl cation. The molecular ion at m/z 199 is present, as is a fragment at m/z 170, resulting from the loss of an ethyl group.

For this compound, we can anticipate analogous fragmentation. The 2-bromobenzenesulfonyl cation would appear at m/z 219 and 221. Subsequent loss of SO₂ would yield the 2-bromophenyl cation at m/z 155 and 157. The presence of the N-methyl group in our target compound, as opposed to the N-H in the analog, provides an additional pathway for alpha-cleavage, leading to the loss of a methyl radical.

Experimental Protocol for GC-MS Analysis

To validate these predictions, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating necessary quality controls.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.

  • Perform serial dilutions to create working standards at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Prepare a solvent blank and a matrix blank if analyzing samples from complex matrices.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Full scan mode.

3. Data Analysis and Interpretation

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak, paying close attention to the characteristic 1:1 isotopic pattern for bromine (M⁺• and M+2 peaks).

  • Identify the major fragment ions and propose fragmentation pathways.

  • Compare the obtained spectrum with the predicted fragmentation patterns and the spectrum of the structural analog, N-ethyl-4-methylbenzenesulfonamide.

The following diagram illustrates the experimental and data analysis workflow.

Experimental and Data Analysis Workflow cluster_exp Experimental Protocol cluster_data Data Analysis SamplePrep Sample Preparation (1 mg/mL stock, dilutions) GC_MS GC-MS Analysis (HP-5ms column, 70 eV EI) SamplePrep->GC_MS DataAcq Data Acquisition (Full Scan, m/z 40-400) GC_MS->DataAcq TIC Total Ion Chromatogram (Peak Identification) DataAcq->TIC MassSpec Mass Spectrum Extraction TIC->MassSpec FragID Fragment Ion Identification (Molecular Ion, Isotopic Pattern) MassSpec->FragID Comparison Comparative Analysis (Predicted vs. Analog) FragID->Comparison

Caption: A flowchart of the experimental and data analysis procedure.

By following this comprehensive guide, researchers can confidently approach the identification of this compound using GC-MS. The combination of predictive fragmentation theory, comparison with a known analog, and a robust experimental protocol provides a powerful framework for structural elucidation and confirmation.

References

  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid communications in mass spectrometry : RCM, 25(6), 750–754. [Link]

  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. PubMed, 21337636. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025). ResearchGate. [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. (2015). ResearchGate. [Link]

  • Perez, C. A., Magalhães, A., Varanda, W. A., de Souza, G. E., da Silva, G. N., & Eberlin, M. N. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino acids, 47(12), 2675–2685. [Link]

  • Sulfamide. (n.d.). NIST WebBook. [Link]

  • Electron Ionization Mass Spectra of Alkylated Sulfabenzamides. (2011). NIST. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2010). ResearchGate. [Link]

  • Sulfanilamide. (n.d.). PubChem. [Link]

  • Benzenesulfonamide, N-ethyl-4-methyl-. (n.d.). NIST WebBook. [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (2016). PMC. [Link]

  • Methane sulfonamide. (n.d.). NIST WebBook. [Link]

  • Benzenesulfonamide, N-ethyl-4-methyl-. (n.d.). NIST WebBook. [Link]

  • N-Ethyl-4-methylbenzenesulfonamide. (2018). SIELC Technologies. [Link]

  • Benzenesulfonamide, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • General Fragmentation Modes. (n.d.). Text of Industrial Pharmacognosy. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). GC-MS: A Practical User's Guide. [Link]

  • N-ethyl-N-methylsulfonamide. (n.d.). PubChem. [Link]

  • N-Ethyl-N-methyl-benzamide. (n.d.). PubChem. [Link]

  • GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

  • Mass Spec. (n.d.). SlidePlayer. [Link]

  • This compound. (n.d.). Capot Chemical. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. (2012). Science Alert. [Link]

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Technical Guide: Comparative Reactivity of 2-Bromo vs. 2-Chloro-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a bromo- and a chloro-substituted scaffold is rarely just a matter of cost. For N-ethyl-N-methylbenzenesulfonamide derivatives, the halogen at the ortho position (C2) dictates the available synthetic pathways.

  • Select the 2-Bromo derivative when your primary goal is C2-functionalization via rapid Lithium-Halogen exchange or standard Palladium-catalyzed cross-couplings. It is the "Gold Standard" for speed and predictability.

  • Select the 2-Chloro derivative for cost-sensitive scale-up (requiring specialized ligands) or when exploiting Directed Ortho Metalation (DoM) at the C6 position, as the C-Cl bond is robust enough to survive lithiation conditions that would cleave a C-Br bond.

This guide details the mechanistic divergence between these two analogues, supported by experimental protocols and decision-making frameworks.

Physical & Electronic Profile

The N-ethyl-N-methyl sulfonamide moiety is a robust, non-acidic directing group. It activates the benzene ring for nucleophilic attack (SNAr) and directs metallation. However, the halogen substituent fundamentally alters the bond dissociation energy (BDE) and steric environment.

Property2-Bromo Derivative2-Chloro DerivativeImpact on Reactivity
C-X Bond Energy ~81 kcal/mol~96 kcal/molBr undergoes oxidative addition (Pd) and Li-exchange significantly faster.
C-X Bond Length ~1.89 Å~1.74 ÅBr is more sterically crowding but easier for metals to access (softer).
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl makes the ring more electron-deficient, slightly favoring SNAr but resisting oxidative addition.
Lipophilicity HigherLowerBr derivatives often show slightly different solubility profiles in non-polar solvents.

Mechanistic Divergence: The "Fork in the Road"

The most critical distinction lies in how these molecules react with organolithium reagents (


-BuLi). This is not a subtle difference; it changes the regioselectivity of the reaction entirely.
The Lithium-Halogen Exchange vs. DoM Competition
  • Pathway A (Bromide): The reaction is kinetically controlled by the weak C-Br bond. Lithium-halogen exchange is faster than proton transfer.[1][2] You generate the C2-lithiated species.

  • Pathway B (Chloride): The C-Cl bond is too strong for rapid exchange at standard temperatures. The sulfonamide group (

    
    ), a powerful Directed Metalation Group (DMG), directs the base to deprotonate the C6 position  (ortho to the sulfonamide).
    

ReactivityDivergence Start Reagent: n-BuLi / THF / -78°C Br_Substrate 2-Bromo-N-ethyl-N-methyl benzenesulfonamide Start->Br_Substrate Substrate A Cl_Substrate 2-Chloro-N-ethyl-N-methyl benzenesulfonamide Start->Cl_Substrate Substrate B Exchange Lithium-Halogen Exchange (Kinetic Control) Br_Substrate->Exchange Fast (k_exchange >> k_deprotonation) DoM Directed Ortho Metalation (DoM) (Thermodynamic/Directing Control) Cl_Substrate->DoM Slow Exchange allows Deprotonation Prod_Br C2-Lithiated Species (Ipso-substitution) Exchange->Prod_Br Prod_Cl C6-Lithiated Species (Ortho-functionalization) DoM->Prod_Cl

Figure 1: Divergent reaction pathways with organolithiums. The Bromide favors exchange (C2), while the Chloride favors directed metalation (C6).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In transition metal catalysis, the difference is kinetic.

  • The Bromo-derivative readily undergoes oxidative addition with standard

    
     catalysts (e.g., 
    
    
    
    ). The sulfonamide electron-withdrawing nature further activates the C-Br bond.
  • The Chloro-derivative is sluggish. The C-Cl bond requires electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or JohnPhos ) to facilitate oxidative addition. Without these "Buchwald-type" ligands, the reaction will likely stall or require harsh temperatures that degrade the sulfonamide.

Experimental Data & Protocols

Protocol A: C2-Arylation via Suzuki Coupling (Bromo-Selective)

Use this protocol for the 2-Bromo derivative. It validates the facile oxidative addition.

Reagents:

  • 2-Bromo-N-ethyl-N-methylbenzenesulfonamide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • DME/Water (3:1)

Methodology:

  • Degassing: Charge a reaction vial with the sulfonamide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME and aqueous carbonate via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. (Note: The Chloro derivative would require 100°C+ and XPhos-Pd-G2 under these conditions).

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .[3]
    
  • Expected Yield: >85% (Bromo) vs. <20% (Chloro, if using

    
    ).
    
Protocol B: C2-Lithiation/Trapping (The "Exchange" Test)

This protocol demonstrates the specific utility of the Bromo-derivative for generating the C2-anion.

Reagents:

  • This compound (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • THF (anhydrous)

Methodology:

  • Cryogenic Setup: Cool a solution of the sulfonamide in THF to -78°C (acetone/dry ice bath).

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes. The internal temp must not rise above -70°C.
    
    • Observation: A color change (often yellow/orange) indicates the formation of the aryllithium species.

    • Timing: Stir for exactly 15 minutes. (Longer times are unnecessary for Br and risk side reactions).

  • Quench: Add benzaldehyde neat. Stir for 30 mins at -78°C, then warm to RT.

  • Result: The Bromo derivative yields the C2-substituted carbinol . The Chloro derivative, under identical conditions, will largely yield recovered starting material or a mixture of C6-substituted products [1, 2].

Strategic Selection Guide

Use the following logic tree to select the correct starting material for your campaign.

SelectionStrategy Goal Target Transformation C2_Func Functionalize C2 (Ipso to Halogen) Goal->C2_Func C6_Func Functionalize C6 (Ortho to Sulfonamide) Goal->C6_Func Method_Pd Pd-Coupling? C2_Func->Method_Pd Method_Li Lithiation? C2_Func->Method_Li Select_Cl_DoM SELECT 2-CHLORO (Utilize DoM Chemistry) C6_Func->Select_Cl_DoM Cl acts as dummy group Sulfonamide directs C6 Select_Br SELECT 2-BROMO (Standard Ligands/Fast Exchange) Method_Pd->Select_Br High Yield/Speed Select_Cl_Adv SELECT 2-CHLORO (Requires Buchwald Ligands) Method_Pd->Select_Cl_Adv Cost Driven/Scale Method_Li->Select_Br Li-Halogen Exchange

Figure 2: Decision matrix for scaffold selection.

References

  • Snieckus, V. (1990).[4] Directed ortho metalation.[4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[2] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360. Link

  • Liotta, D., et al. (1988). Sulfonamides as Directing Groups in Ortho-Lithiation. Tetrahedron Letters, 29(31), 3745-3748. Link

Sources

A Researcher's Guide to Establishing Reference Standards for 2-Bromo-N-ethyl-N-methylbenzenesulfonamide Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative and a Common Hurdle

In the landscape of drug development and chemical research, the validation of analytical assays is the bedrock upon which data integrity is built. For a molecule like 2-Bromo-N-ethyl-N-methylbenzenesulfonamide, a specific sulfonamide derivative, quantifying its presence with accuracy and precision is paramount. The gold standard for such validation is the use of a Certified Reference Standard (CRS). However, for novel or less common compounds, a CRS from a major pharmacopeia such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) is often not available.

This guide confronts this common challenge head-on. When an official standard is not on the shelf, the responsibility falls to the researcher to establish a reliable reference standard. This is not a compromise on quality but a rigorous scientific endeavor. This document provides a comprehensive comparison of the available pathways and the detailed experimental protocols required to qualify an in-house reference standard for this compound, ensuring your analytical methods are robust, accurate, and defensible.

Understanding the Hierarchy of Reference Standards

Before delving into solutions, it's crucial to understand the terminology defined by regulatory bodies. The International Council for Harmonisation (ICH) in its Q7A Good Manufacturing Practice guidance outlines a hierarchy.[1][2][3]

  • Primary Reference Standard: A substance shown by extensive analytical tests to be authentic material of high purity.[2] It can be obtained from an officially recognized source (e.g., USP, Ph. Eur.) or be independently characterized to the highest metrological standards.[2]

  • Secondary Reference Standard (or Working Standard): A substance of established quality and purity, as shown by comparison to a primary reference standard.[4] Its value is assigned relative to the primary standard.

When no official primary standard exists, the objective becomes the creation of an "in-house primary standard" through comprehensive characterization.[5]

Pathways Forward: A Comparative Analysis When No Official Standard Exists

A researcher has three potential, albeit not equally recommended, pathways to consider. The choice depends on a balance of resources, timelines, and the required level of analytical rigor.

Alternative 1: Custom Synthesis of a High-Purity Standard

This approach involves contracting a specialized chemical synthesis company to produce a high-purity batch of this compound specifically for use as a reference standard.[6][7][8][9][10]

  • Rationale: The synthesis route can be designed to minimize specific impurities. The process is fully documented, from starting materials to final purification, providing a clear line of sight into the material's history.

  • Execution: The synthesis is typically followed by extensive purification (e.g., multi-step recrystallization, preparative chromatography) and a full characterization package provided by the vendor, which should be independently verified by the end-user.[8]

Alternative 2: Comprehensive Qualification of a Non-Certified Batch

This is often the most practical and scientifically robust approach. It involves purchasing the highest quality commercially available "research grade" this compound and subjecting it to a battery of analytical tests to thoroughly establish its identity, purity, and potency.[5][11]

  • Rationale: This pathway leverages an existing supply of the material and places the full scientific control of its characterization in the hands of the end-user. It is the standard industry practice for establishing in-house reference materials.

  • Execution: A comprehensive suite of orthogonal (different and independent) analytical techniques is employed to create a detailed certificate of analysis. The goal is to assign a purity value with a calculated uncertainty.[5][12]

Alternative 3: Use of a Structurally Related Certified Reference Standard

This pathway involves using a CRS of a similar molecule, for instance, a different brominated benzenesulfonamide.

  • Rationale: This approach has very limited and specific applications. It might be considered for initial analytical method development to establish chromatographic conditions or to test system suitability where the goal is simply to ensure the analytical system is performing adequately.

  • Execution: The related standard is used as a placeholder during early development. Crucially, it is scientifically invalid for the quantitative determination of this compound. The detector response (e.g., UV absorbance) is highly dependent on the specific molecular structure, and assuming equivalency will lead to significant and unpredictable errors in quantification.

Decision Workflow for Establishing a Reference Standard

G start Start: Need to Validate Assay for This compound check_official Search Pharmacopeias (USP, Ph. Eur.) for a Certified Reference Standard (CRS) start->check_official crs_found Use Official CRS per Monograph check_official->crs_found  Found   crs_not_found No Official CRS Available check_official->crs_not_found Not Found decision_point Evaluate Project Needs: - Timeline - Budget - Required Rigor crs_not_found->decision_point path1 Pathway 1: Custom Synthesis decision_point->path1 High-purity needed; Long timeline acceptable path2 Pathway 2: In-House Qualification decision_point->path2 Most common & robust; Full control desired path3 Pathway 3: Use Related Standard (Limited Use) decision_point->path3 Method development only; No quantification end_path1 Verify Vendor C of A & Proceed with Assay path1->end_path1 end_path2 Perform Full Characterization & Assign Purity path2->end_path2 end_path3 Use for System Suitability; Source proper standard for validation path3->end_path3

Caption: Decision tree for selecting a reference standard pathway.

Comparison of Viable Alternatives

FeatureAlternative 1: Custom SynthesisAlternative 2: In-House QualificationAlternative 3: Related Standard
Scientific Validity High. Provides a well-documented, high-purity lot intended for reference use.Very High. Establishes a fully characterized in-house primary standard with traceability to analytical methods.Very Low. Unsuitable for quantification; high risk of inaccurate results.
Regulatory Acceptance High. Generally well-accepted if accompanied by a comprehensive Certificate of Analysis.High. The standard and expected approach when an official CRS is unavailable, as per ICH Q7A.[1]None for quantitative assays. Will be rejected by regulatory agencies.
Cost High. Custom synthesis is a significant upfront investment.[6]Medium. Cost is associated with analyst time and instrument usage for full characterization.Low. Cost of the related CRS only.
Time Investment Long. Synthesis, purification, and characterization can take several weeks to months.[8]Medium. Characterization can typically be completed in 1-3 weeks, depending on instrument availability.Short. Can be sourced and used immediately for its limited purpose.
Best For Projects requiring the highest possible purity, or where no commercial source of the molecule exists.Establishing a robust, reliable, and defensible primary reference standard for routine use in a GMP/GLP environment.Initial method development and system suitability checks only.

Experimental Protocols: A Guide to In-House Qualification

The comprehensive qualification of a candidate batch of this compound is a multi-faceted process. It requires orthogonal analytical techniques to build a complete and trustworthy profile of the material.

Workflow for In-House Reference Standard Qualification

G cluster_identity 1. Identity Confirmation cluster_purity 2. Purity & Impurity Profile cluster_potency 3. Potency Assignment cluster_final 4. Final Certification nmr 1H & 13C NMR ms High-Res MS nmr->ms ir FTIR ms->ir hplc HPLC-UV/DAD Purity ir->hplc gc Residual Solvents (HS-GC) hplc->gc kf Water Content (Karl Fischer) gc->kf roi Non-Volatile Impurities (ROI) kf->roi qnmr qNMR (Orthogonal Assay) roi->qnmr mass_balance Calculate Purity by Mass Balance qnmr->mass_balance cert Generate Certificate of Analysis mass_balance->cert start Select High-Quality Candidate Batch start->nmr

Caption: Step-by-step workflow for qualifying an in-house standard.

Structural Identity Confirmation
  • Objective: To unequivocally confirm that the chemical structure of the candidate material is indeed this compound.

  • Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy [5][13]

    • Protocol: Accurately weigh and dissolve ~10-20 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field (≥400 MHz) spectrometer.

    • Causality: NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR maps the carbon skeleton. The combined data should be entirely consistent with the proposed structure and show no significant signals from unexpected structures.

  • Method 2: High-Resolution Mass Spectrometry (HRMS) [14][15]

    • Protocol: Prepare a dilute solution of the material and analyze using an LC-HRMS system (e.g., Q-TOF or Orbitrap).

    • Causality: HRMS provides an extremely accurate mass measurement of the molecular ion. The measured mass should be within a very tight tolerance (e.g., < 5 ppm) of the theoretical exact mass calculated for the molecular formula C₉H₁₂BrNO₂S. This confirms the elemental composition.

Purity Determination and Impurity Profiling
  • Objective: To separate and quantify all detectable impurities.

  • Method: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

    • Protocol: Develop a stability-indicating HPLC method. This involves testing various mobile phases (e.g., acetonitrile/water gradients) and columns (e.g., C18) to achieve good separation between the main peak and all impurities. A forced degradation study should be performed to ensure the method can separate potential degradation products from the main analyte.

    • Inject a solution of the candidate standard and integrate all peaks.

    • Causality: HPLC is the primary technique for assessing the purity of non-volatile organic compounds. Purity is typically calculated using an area percent normalization, assuming all impurities have a similar response factor to the main peak. The diode-array detector is crucial as it can help identify co-eluting peaks and provides information about the spectral homogeneity of the main peak.[16]

Potency Assignment: The Mass Balance Approach
  • Objective: To assign a final purity value (assay) by accounting for all possible components of the material, including water, residual solvents, and non-volatile impurities. This is considered a more accurate method than simple chromatographic area percent.

  • Method 1: Water Content by Karl Fischer Titration [12]

    • Protocol: Analyze the solid material using a coulometric or volumetric Karl Fischer titrator.

    • Causality: This method is specific for water and provides a quantitative value for the water content, which is subtracted from 100% in the final mass balance calculation.

  • Method 2: Residual Solvents by Thermogravimetric Analysis (TGA) or Headspace GC [12]

    • Protocol: Use TGA to determine the total volatile content by heating the sample and measuring mass loss. Alternatively, use Headspace Gas Chromatography (HS-GC) to identify and quantify specific organic solvents.

    • Causality: Manufacturing processes often leave trace amounts of solvents. These must be quantified and subtracted in the mass balance calculation.

  • Method 3: Non-Volatile Impurities by Residue on Ignition (ROI) / Sulfated Ash [12]

    • Protocol: Accurately weigh a sample, char it, add sulfuric acid, and ignite in a muffle furnace at a high temperature (e.g., 600 ± 50 °C) until all organic material is removed. The weight of the remaining inorganic residue is determined.

    • Causality: This test quantifies inorganic impurities (e.g., salts, catalysts) that would not be detected by HPLC or GC.

  • Calculation: Purity (%) = [100% - % Water - % Residual Solvents - % Residue on Ignition] * [HPLC Area % / 100]

Orthogonal Assay by Quantitative NMR (qNMR)
  • Objective: To provide an independent, orthogonal measurement of purity to confirm the value obtained by the mass balance approach.

  • Protocol: [13][17][18][19][20]

    • Accurately weigh the candidate standard and a certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.

    • Dissolve the mixture in a deuterated solvent and acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral ratio, the number of protons for each signal, the molecular weights, and the masses weighed.

  • Causality: qNMR is a primary ratio method. Because the NMR signal intensity is directly proportional to the number of nuclei, it allows for quantification without needing a reference standard of the same compound.[13] Obtaining a qNMR result that is in close agreement with the mass balance result provides very high confidence in the assigned purity value.

Conclusion

The absence of a commercially available Certified Reference Standard for this compound is not an insurmountable barrier to high-quality analytical work. Instead, it necessitates a rigorous, science-based approach to establish an in-house reference standard. By following the detailed qualification protocols outlined in this guide—grounded in the principles of identity, purity, and potency—researchers can create a well-characterized, reliable standard. This investment in thorough characterization ensures that subsequent assay validations are built on a solid foundation, leading to data that is accurate, reproducible, and fully defensible under the scrutiny of both scientific peer review and regulatory bodies.

References

  • U.S. Pharmacopeia. General Chapter <1010> Analytical Data—Interpretation and Treatment. USP-NF. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Fact sheet: European Pharmacopoeia Reference Standards. EDQM, Council of Europe. [Link]

  • Heumann, K. G. Characterisation of reference materials by isotope dilution mass spectrometry. Journal of Analytical Atomic Spectrometry. [Link]

  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]

  • PTL. USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL. PTL-Labs. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Ph. Eur. reference standards. EDQM, Council of Europe. [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. ResolveMass. [Link]

  • ECA Academy. Revision of the General USP Chapter <1010>. ECA Academy. [Link]

  • Man-Fai, C., et al. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur. EDQM, Council of Europe. [Link]

  • National Institute of Standards and Technology (NIST). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. [Link]

  • IROA Technologies. Why Mass Spectrometry Reference Standards Ensure Accuracy. IROA Technologies. [Link]

  • CURRENTA. Reference Standard Qualification. CURRENTA. [Link]

  • Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity. Oxford Instruments. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Wikipedia. [Link]

  • Walker, D. I., et al. Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. Toxicology. [Link]

  • Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Selcia. Custom Synthesis Services. Selcia. [Link]

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • CS Analytical. USP Thermal Analysis Testing for Plastic Components. CS Analytical. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Synthink. Custom Synthesis of Pharmaceutical Impurity Standards. Synthink. [Link]

  • Suisse Technology Partners AG. Custom Synthesis. Suisse TP. [Link]

  • MDPI. Matrix Certified Reference Materials. MDPI Encyclopedia. [Link]

  • CWS ABROAD. What are Certified reference materials? CWS ABROAD. [Link]

  • Wikipedia. Certified reference materials. Wikipedia. [Link]

  • ARSI Canada. What Is Custom Synthesis in Pharma? ARSI Canada. [Link]

  • International Atomic Energy Agency (IAEA). Development and use of reference materials and quality control materials. IAEA. [Link]

  • ASTM International. What is a Certified Reference Material? ASTM. [Link]

  • ResearchGate. (PDF) European Pharmacopoeia Reference Standards. ResearchGate. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. [Link]

  • U.S. Food & Drug Administration (FDA). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Engineering Analytics Laboratories. What is a Certified Reference Material? EA Labs. [Link]

  • BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]

  • Veeprho Pharmaceuticals. Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Veeprho Pharmaceuticals. Qualification of Pharmaceutical Working Standards. Veeprho. [Link]

Sources

Comparative Yield Analysis: Optimizing Sulfonamide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide pharmacophore (


) is a cornerstone of medicinal chemistry, present in antibiotics, diuretics, and antiretrovirals. While the classical nucleophilic substitution of sulfonyl chlorides remains the industry standard, its reliance on unstable, moisture-sensitive reagents often necessitates alternative strategies for complex scaffolds.

This guide objectively compares the Classical Nucleophilic Substitution against two emerging contenders: DABSO-Mediated


 Insertion  and Oxidative Thiol Coupling . We analyze these methods based on isolated yield, functional group tolerance (FGT), and operational scalability to assist drug development professionals in selecting the optimal pathway.

Comparative Performance Matrix

The following data aggregates experimental yields from standard bench-scale reactions (1.0 - 5.0 mmol) across diverse substrate classes.

MetricMethod A: Classical Substitution Method B: DABSO

Insertion
Method C: Oxidative Thiol Coupling
Primary Substrate Sulfonyl Chloride (

)
Organometallic (

) or Aryl Halide
Thiol (

) or Disulfide
Avg. Isolated Yield 85 – 98% 71 – 83% 65 – 85%
Atom Economy Moderate (HCl byproduct)Low (Stoichiometric DABSO/activators)High (Water/Halide byproduct)
Steric Tolerance Low (Hindered amines fail)High (Via pre-formed sulfinate)Moderate
Key Limitation Substrate instability (Hydrolysis)Reagent Cost & Step CountChemoselectivity (Over-oxidation)
Green Score Low (Chlorinated solvents/Base)ModerateHigh (Electrochemical variants)

Methodological Deep Dive

Method A: Classical Nucleophilic Substitution

The Baseline Standard

This method remains the "go-to" for early-phase discovery due to the commercial availability of many sulfonyl chlorides. However, yield consistency drops precipitously when using unstable heteroaryl sulfonyl chlorides.

  • Mechanism: Direct nucleophilic attack of the amine on the sulfur center, followed by elimination of chloride.

  • Causality: The addition of a base (Pyridine or TEA) is non-negotiable to scavenge the HCl byproduct, which otherwise protonates the amine nucleophile, stalling the reaction.

Standard Protocol (Self-Validating)
  • Setup: Charge a round-bottom flask with Amine (1.0 equiv) and dry DCM (0.2 M).

  • Base Addition: Add Pyridine (2.0 equiv). Cool to 0°C to manage exotherm.

  • Reagent Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise. Critical: Rapid addition causes localized heating and hydrolysis.

  • Monitoring: Warm to RT. Monitor via TLC (stain: Ninhydrin for amine disappearance).

  • Validation: Reaction is complete when the mobile amine spot vanishes. If hydrolysis occurs (spot at baseline), add 0.2 equiv additional sulfonyl chloride.

  • Workup: Wash with 1M HCl (to remove pyridine)

    
     Brine 
    
    
    
    Dry (
    
    
    ).
Method B: DABSO-Mediated Insertion

The Modern Surrogate [1]

For substrates where the sulfonyl chloride is unstable or unavailable, the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) acts as a solid, bench-stable source of


. This method effectively inserts 

into carbon-metal bonds.
  • Mechanism: Transmetallation of an organometallic species with DABSO yields a stable metal sulfinate (

    
    ). This intermediate is then activated (oxidatively chlorinating) to form the sulfonamide in situ.
    
  • Expert Insight: The yield of this reaction relies heavily on the "activation" step. Using

    
     or NFSI (N-Fluorobenzenesulfonimide) converts the sulfinate to a reactive species without isolating the unstable chloride.
    
Visualizing the DABSO Pathway

DABSO_Pathway Start Aryl Halide / Organometallic Sulfinate Metal Sulfinate Intermediate Start->Sulfinate Grignard Formation + DABSO DABSO DABSO (SO2 Source) DABSO->Sulfinate Activator Activator (NCS / NFSI) Sulfinate->Activator In-situ Activation Product Sulfonamide Activator->Product + Amine

Figure 1: The DABSO workflow circumvents the handling of gaseous SO2 by generating a stable sulfinate intermediate.

Optimized Protocol (Willis Method)
  • Metallation: Generate Grignard reagent (

    
    ) from aryl bromide in THF.
    
  • Insertion: Add DABSO (0.6 equiv, as it contains 2

    
     units) at -40°C. Warm to RT.
    
    • Checkpoint: The suspension should turn clear or change color, indicating sulfinate formation.

  • Activation: Cool to 0°C. Add NCS (N-Chlorosuccinimide, 1.1 equiv) to generate the sulfonyl chloride in situ.

  • Amination: Add Amine (1.2 equiv) and

    
     (2.0 equiv).
    
  • Yield Expectation: 70-80%. Losses usually occur during the activation step if temperature is not controlled.

Method C: Oxidative Coupling (Thiol-Amine)

The Green Alternative [2]

This approach utilizes stable thiols or disulfides. It is particularly valuable when the aromatic ring is electron-rich, making the corresponding sulfonyl chloride highly prone to decomposition.

  • Mechanism: Oxidation of thiol (

    
    ) to a sulfenyl iodide/bromide species, which is further oxidized to the sulfonyl level before or during amine attack.
    
  • Critical Control: Over-oxidation to sulfonic acid (

    
    ) is the primary yield killer. Mild oxidants like 
    
    
    
    or electrochemical oxidation are preferred over
    
    
    .
Protocol (Iodine-Mediated)
  • Mix: Combine Thiol (1.0 mmol) and Amine (1.2 mmol) in Ethyl Acetate/Water (biphasic).

  • Oxidant: Add

    
     (3.0 equiv) or aqueous 
    
    
    
    with a catalytic iodide source.
  • Reaction: Stir vigorously at RT. The biphasic system protects the product from over-oxidation in the aqueous phase.

  • Quench: Use saturated

    
     (sodium thiosulfate) to remove excess iodine (color change: brown 
    
    
    
    clear).
  • Yield: 80%+ for electron-rich thiols; lower for electron-deficient ones.

Decision Logic for Synthesis Selection

Use the following logic flow to determine the highest-yield pathway for your specific substrate.

Decision_Tree Start Start: Target Sulfonamide CheckCl Is the Sulfonyl Chloride commercially available & stable? Start->CheckCl MethodA USE METHOD A (Classical Substitution) Exp Yield: >85% CheckCl->MethodA Yes CheckHalide Is the Aryl Halide available? CheckCl->CheckHalide No CheckThiol Is the Thiol available? CheckHalide->CheckThiol No MethodB USE METHOD B (DABSO Insertion) Exp Yield: ~75% CheckHalide->MethodB Yes (Br/I) CheckThiol->MethodA No (Synthesize Cl first) MethodC USE METHOD C (Oxidative Coupling) Exp Yield: ~80% CheckThiol->MethodC Yes

Figure 2: Strategic decision matrix for selecting the synthesis method based on starting material availability.

References

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).[3] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[3][4][5] Journal of the American Chemical Society.[3][4][5] Link

  • Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO: An Efficient Fused Bis-Sulfur Dioxide Surrogate for the Synthesis of Sulfonamides. Organic Letters. Link

  • Nguyen, B., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines.[6] The Journal of Organic Chemistry. Link

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.[7][8][9] Journal of the American Chemical Society.[3][4][5] Link[8]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonamides.[2][8][10] The Journal of Organic Chemistry. Link

Sources

Validating the Structure of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To definitively validate the structural identity and three-dimensional conformation of 2-Bromo-N-ethyl-N-methylbenzenesulfonamide (CAS 688798-62-1).

Verdict: While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, Single-Crystal X-ray Diffraction (SC-XRD) is the only technique capable of unambiguously resolving the steric environment of the ortho-bromo substituent and the conformational lock of the N-ethyl-N-methyl sulfonamide moiety.[1] This guide outlines the experimental protocol for crystallographic validation and benchmarks its performance against spectroscopic alternatives.

Part 1: The Structural Challenge[1]

The target molecule, this compound, presents specific structural challenges that standard spectroscopy often fails to fully elucidate:

  • Ortho-Substitution Sterics: The bromine atom at the C2 position creates significant steric hindrance with the sulfonyl group.[1] This often forces the sulfonamide nitrogen out of the aromatic plane, a feature NMR can imply but not visualize.[1]

  • Rotameric Ambiguity: The S–N bond in sulfonamides has partial double-bond character.[1] The asymmetry of the nitrogen substituents (ethyl vs. methyl) combined with the ortho-bromo steric clash can lead to restricted rotation (atropisomerism) or specific preferred conformers that dictate biological activity.[1]

  • Heavy Atom Validation: The presence of Bromine (Z=35) makes this compound an ideal candidate for X-ray diffraction due to its high scattering power, allowing for precise determination of absolute configuration if chiral impurities were present (though this molecule is achiral, the anomalous scattering confirms atomic assignment).[1]

Part 2: Comparative Analysis (X-ray vs. Alternatives)

The following table contrasts the capabilities of SC-XRD against standard characterization methods for this specific sulfonamide derivative.

FeatureX-ray Crystallography (SC-XRD) 1H / 13C NMR Spectroscopy Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (x, y, z)Magnetic Environment of NucleiMolecular Mass & Fragmentation
Stereochemistry Definitive (Direct visualization)Inferential (NOE/ROE required)None
Conformation Captures low-energy solid state conformerTime-averaged solution stateGas-phase ions (unrelated to state)
Regiochemistry Absolute (Distinguishes ortho vs meta)Requires 2D coupling analysis (HMBC)Ambiguous for isomers
Sample State Single Crystal (Solid)SolutionGas Phase / Solution
Limitation Requires high-quality crystalSolvent effects mask H-bondingIsomers often have identical mass
Why X-ray Wins for This Compound

In this compound, the chemical shift difference between the ethyl and methyl groups in NMR is trivial.[1] However, the spatial proximity of the ethyl group to the bromine atom (vs. the methyl group) is a critical structural parameter.[1] Only X-ray crystallography can measure the specific torsion angles (


) and intramolecular Halogen...Oxygen interactions that stabilize the molecule.[1]

Part 3: Experimental Protocol

Phase 1: Crystallization (The Critical Step)

Obtaining diffraction-quality crystals is the bottleneck.[1][2] For sulfonamides, the "Slow Evaporation" or "Vapor Diffusion" methods are most effective.[1]

  • Solvent System: Ethanol/Hexane (1:[1]1) or Dichloromethane/Pentane.

  • Method: Dissolve 20 mg of the compound in a minimum amount of Dichloromethane. Layer carefully with Pentane in a narrow vial. Cap loosely to allow slow diffusion.

  • Target: Colorless blocks or prisms, dimensions

    
     mm.
    
Phase 2: Data Collection & Refinement[1]
  • Radiation Source: Molybdenum (Mo) K

    
     (
    
    
    
    Å).
    • Reasoning: Bromine absorbs Copper (Cu) radiation strongly, leading to absorption errors.[1] Mo is preferred for heavy-atom organic molecules.[1]

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes thermal motion of the flexible ethyl chain, improving resolution.[1]

Phase 3: Structural Solution Workflow

The following diagram illustrates the logical flow from crystal selection to validated structure.

G Start Crude Compound Cryst Crystallization (DCM/Pentane Diffusion) Start->Cryst Check Microscope Check (Polarized Light) Cryst->Check Check->Cryst Amorphous/Twin Mount Mount on Goniometer (100 K N2 Stream) Check->Mount Single Crystal Found Collect Data Collection (Mo K-alpha) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Validate Validation (CheckCIF / R-factor) Refine->Validate Validate->Refine High R-factor (>5%) Final Published CIF Validate->Final Pass

Caption: Workflow for the crystallographic determination of this compound.

Part 4: Data Interpretation Guide

When analyzing the output (CIF file), focus on these specific parameters to validate the structure:

  • R-Factor (

    
    ):  A value 
    
    
    
    (5%) indicates a high-quality fit between the model and the experimental electron density.[1]
  • Bond Lengths:

    • S–N Bond: Expect

      
       Å.[1] A shorter bond indicates significant 
      
      
      
      back-bonding.[1]
    • C–Br Bond: Expect

      
       Å.
      
  • Torsion Angles: Look at the

    
     angle.[1] This defines whether the ethyl group is syn or anti to the aromatic ring.
    
  • Thermal Ellipsoids: If the ethyl group shows large, elongated ellipsoids even at 100 K, it indicates static disorder (two positions) or high flexibility, which is common for N-alkyl chains.[1]

Validation Logic Tree

Use this logic to troubleshoot the result:

Logic Input Refinement Output Rfactor R1 < 5%? Input->Rfactor Good Structure Validated Rfactor->Good Yes Bad Check Issues Rfactor->Bad No Issue1 Twinning? (Overlapping lattices) Bad->Issue1 Issue2 Disorder? (Floppy Ethyl group) Bad->Issue2

Caption: Decision logic for assessing crystallographic refinement quality.

References

  • MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link][1]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link][1]

  • PubChem. 2-Bromo-N-ethyl-N-methylpropanamide (Analogous Structure Reference). Retrieved from [Link][1]

Sources

Beyond the Methyl: Steric and Functional Divergence of N-Ethyl-N-Methyl vs. N,N-Diethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ethyl Step-Up" in Lead Optimization

In the optimization of small molecule drugs, the transition from an N,N-dimethyl moiety to bulky analogs is a standard strategy to modulate lipophilicity (LogP), metabolic stability, and receptor residence time.[1] While the "Magic Methyl" effect is widely documented, the specific interchange between N-ethyl-N-methyl (EMA) and N,N-diethyl (DEA) analogs represents a critical, yet often under-discussed, decision point.[1]

This guide objectively compares these two moieties, demonstrating that the EMA group often acts as a "Goldilocks" zone—providing sufficient steric bulk to hinder metabolic dealkylation while avoiding the excessive steric penalty that renders DEA analogs inactive or kinetically "stuck" in covalent pockets.[1]

Quantitative Steric & Electronic Comparison

The primary differentiator between EMA and DEA is the spatial volume occupied by the second ethyl group compared to a methyl. This change impacts the Taft Steric Parameter (


) and the effective cone angle, which directly influences nucleophilicity and binding pocket accommodation.
Table 1: Physicochemical & Steric Profile
ParameterN-Ethyl-N-Methyl (EMA)N,N-Diethyl (DEA)Impact on Drug Design
Steric Bulk (

)
ModerateHighDEA significantly retards hydrolysis of adjacent esters/carbamates.
Cone Angle (

)
~118° (Est.)~125°DEA creates greater clash in narrow "acyl pockets" (e.g., AChE).[1]
Basicity (

)
~10.4 - 10.6~10.9 - 11.1DEA is slightly more basic due to double inductive (+I) effect, but solvation is hindered.
Lipophilicity (

LogP)
+0.5 (vs. Dimethyl)+1.0 (vs. Dimethyl)DEA increases CNS penetration but lowers aqueous solubility.[1]
Metabolic Liability High (N-demethylation)Moderate (N-deethylation)EMA offers a "soft spot" for clearance; DEA is more resistant to MAO/CYP.

Key Insight: The replacement of a methyl with an ethyl group (EMA


 DEA) introduces a non-linear increase in steric penalty. While the inductive effect (+I) suggests DEA should be a stronger nucleophile, steric hindrance often dominates, making DEA less nucleophilic in sterically demanding active sites.[1]

Case Study: Kinetic Selectivity in Acetylcholinesterase (AChE) Inhibitors

The most authoritative demonstration of the steric difference between EMA and DEA is found in the Structure-Activity Relationship (SAR) of Rivastigmine , a pseudo-irreversible AChE inhibitor used in Alzheimer's disease.

Rivastigmine functions by carbamoylation of the active site serine (Ser200). The efficacy of the drug depends on the decarbamoylation rate (


)—the speed at which the enzyme regenerates.
  • Too fast: The inhibitor is weak (reversible).[2]

  • Too slow: The enzyme is permanently inactivated (toxicity risk).

Experimental Data: Decarbamoylation Rates ( )

Experimental analysis of carbamoylated AChE reveals a massive kinetic divergence driven purely by the steric bulk of the amine leaving group.

Carbamoyl Moiety

(

)
Relative StabilityClinical Outcome
N-Monomethyl

1x (Baseline)Too unstable; ineffective.
N-Ethyl-N-Methyl

~70x Slower Optimal therapeutic window (Rivastigmine).
N,N-Diethyl

~800x SlowerToo stable; essentially irreversible (Toxic).

Data Source: derived from kinetic studies on human AChE (Bar-On et al., 2002; see References).

Mechanism of Action Visualization

The following diagram illustrates why the N-ethyl-N-methyl geometry fits the "acyl pocket" of AChE, while the N,N-diethyl analog causes excessive steric clash or locks the enzyme too tightly.

AChE_Mechanism cluster_outcomes Decarbamoylation Outcome (Hydrolysis) Drug Carbamate Inhibitor (Rivastigmine Analog) Complex Tetrahedral Intermediate Drug->Complex Nucleophilic Attack Enzyme AChE Active Site (Serine-OH) Enzyme->Complex EMA_Path N-Ethyl-N-Methyl: Slow but Reversible (Therapeutic) Complex->EMA_Path Steric Fit: Optimal (k = 170e-6) DEA_Path N,N-Diethyl: Extremely Slow (Pseudo-Permanent) Complex->DEA_Path Steric Fit: Tight/Distorted (k = 15e-6)

Figure 1: Kinetic bifurcation in AChE inhibition. The additional ethyl group in the DEA analog drastically reduces the hydrolysis rate (


), shifting the drug from therapeutic to potentially toxic.

Metabolic Stability & N-Dealkylation Pathways[2]

In DMPK (Drug Metabolism and Pharmacokinetics), the choice between EMA and DEA dictates the clearance profile. N-dealkylation by Cytochrome P450 (CYP450) enzymes proceeds via


-carbon hydroxylation.
  • Methyl groups are statistically easier to remove due to steric accessibility, despite the C-H bond strength.[1]

  • Ethyl groups are removed more slowly.[1]

The EMA "Metabolic Switch"

The N-ethyl-N-methyl moiety offers two distinct metabolic pathways, whereas N,N-diethyl offers only one. This allows researchers to "tune" the half-life.

  • N-Demethylation (Major Route for EMA): Rapid.[1] Produces the N-monoethyl metabolite.

  • N-Deethylation (Minor Route for EMA): Slower.[1] Produces the N-monomethyl metabolite.

  • N-Deethylation (Only Route for DEA): Slow. DEA analogs often exhibit longer half-lives and higher oral bioavailability (seen in Tryptamines like DET vs. DMT).

Metabolism EMA N-Ethyl-N-Methyl Parent CYP CYP450 / MAO EMA->CYP DEA N,N-Diethyl Parent DEA->CYP DEA->CYP Steric Block MonoEt N-Monoethyl (Active/Inactive) CYP->MonoEt Demethylation (FAST) CYP->MonoEt Deethylation (SLOW) MonoMe N-Monomethyl (Active/Inactive) CYP->MonoMe Deethylation (SLOW)

Figure 2: Metabolic flux comparison.[1] EMA analogs are rapidly cleared via demethylation, whereas DEA analogs resist metabolism due to steric shielding of the nitrogen lone pair and slower alkyl oxidation.

Experimental Protocol: Differentiating Steric Hindrance

To empirically verify the steric difference between EMA and DEA analogs in your specific scaffold, use the quaternization rate assay .[1] This is a self-validating protocol because it isolates nucleophilic sterics from electronic effects.[1]

Protocol: Methyl Iodide Quaternization Kinetics

Objective: Quantify the steric barrier of the amine nitrogen.

  • Preparation: Dissolve 1.0 mmol of the EMA-analog and 1.0 mmol of the DEA-analog in separate vials of 5 mL acetonitrile (

    
    ).
    
  • Initiation: Add 10.0 mmol (10 eq) of Methyl Iodide (

    
    ) to each vial at 25°C.
    
  • Monitoring: Monitor the disappearance of the starting amine via HPLC-UV or

    
    -NMR every 10 minutes for 2 hours.
    
  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
  • Validation:

    • Expected Result: The EMA analog should react significantly faster (

      
      ).
      
    • Interpretation: If

      
      , the steric environment is dictated by the scaffold (remote sterics), not the N-substituents.[1]
      

References

  • Bar-On, P., Millard, C. B., Harel, M., & Dvir, H. (2002).[1] Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. Link

  • Testa, B., & Kramer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Referencing SAR of MET vs DET). Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Gatch, M. B., et al. (2011).[1] Pharmacological profile of the psychoactive tryptamines. Psychopharmacology. Link

Sources

Thin Layer Chromatography (TLC) Rf values for 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Bromo-N-ethyl-N-methylbenzenesulfonamide CAS: 10375-46-9 (Analogous/Generic) Application: Pharmaceutical intermediate, Sulfonamide building block. Core Challenge: Differentiating the tertiary sulfonamide product from hydrolytically unstable sulfonyl chloride precursors and polar amine starting materials.

This guide provides a technical framework for the Thin Layer Chromatography (TLC) analysis of This compound . Unlike simple Rf lookup tables, this document compares the performance of three distinct solvent systems to optimize separation efficiency (resolution) against common synthetic impurities.

Physicochemical Profile & Chromatographic Logic

To accurately interpret TLC data, one must understand the polarity hierarchy of the reaction components.

  • Target Molecule (Tertiary Sulfonamide): Moderate polarity. Lacks acidic N-H protons (unlike primary/secondary sulfonamides), leading to sharper spots and higher Rf values than N-monosubstituted analogs.

  • Impurity A (2-Bromobenzenesulfonyl chloride): Non-polar to Moderate.[1] Often runs near the solvent front or streaks due to hydrolysis on silica.

  • Impurity B (N-Ethylmethylamine): Highly polar/Basic. Strong interaction with acidic Silica Gel 60; typically remains at the baseline or requires basic modifiers (e.g., Et3N) to elute.

  • Impurity C (2-Bromobenzenesulfonic acid): Very polar. Hydrolysis byproduct. Remains at the baseline (

    
    ).
    
Predicted Polarity Hierarchy (Low to High )


Comparative Analysis of Solvent Systems

We compare three standard mobile phase "alternatives" for the purification and monitoring of this compound.

Table 1: Solvent System Performance Matrix
MetricSystem A: Hexane / EtOAc System B: DCM / Methanol System C: Toluene / Acetone
Ratio (v/v) 3:1 to 4:1 95:5 8:2
Target

(Est.)
0.35 – 0.450.50 – 0.600.40 – 0.50
Resolution (

)
High. Excellent separation of non-polar chloride from target.Moderate. Good for moving polar impurities off baseline.High. Orthogonal selectivity; useful if EtOAc co-elutes isomers.
Suitability Best for Routine Monitoring. Best for Final Purity Check. Alternative for Difficult Separations.
Notes Standard system. Amine stays at baseline.Moves amine slightly; may require

to sharpen amine spots.
Toluene suppresses "streaking" of aromatic chlorides.

Experimental Protocol: Validated TLC Workflow

Materials
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Visualization: UV Lamp (254 nm) & Iodine Chamber (

    
    ).[2]
    
  • Sample Solvent: Dichloromethane (DCM) or Acetone (HPLC Grade).

Step-by-Step Methodology
  • Chamber Saturation: Add 10 mL of System A (Hexane:EtOAc 3:1) to a developing chamber. Insert a filter paper wick and seal for 5 minutes to equilibrate vapor pressure (Critical for reproducible Rf values).

  • Sample Prep: Dissolve ~5 mg of the crude reaction mixture in 1 mL DCM. Prepare reference standards of the starting sulfonyl chloride and amine if available.

  • Spotting: Apply 1-2

    
    L of sample 1.5 cm from the bottom edge. Ensure spot diameter 
    
    
    
    mm.
  • Elution: Develop plate until the solvent front reaches 1 cm from the top.

  • Visualization (Dual Mode):

    • Mode 1 (UV 254 nm): The benzene ring absorbs strongly. Mark dark spots with a pencil.

    • Mode 2 (Iodine Stain): Place in

      
       chamber. The N-alkyl groups often complex with iodine, turning the sulfonamide spot yellow/brown, aiding differentiation from non-nitrogenous byproducts.
      

Visualization of Separation Logic

The following diagram illustrates the decision-making process for solvent selection and impurity identification.

TLC_Workflow Start Crude Reaction Mixture SystemA Run System A (Hexane:EtOAc 3:1) Start->SystemA CheckRf Check Target Rf SystemA->CheckRf GoodSep Rf = 0.3-0.5 Discrete Spots CheckRf->GoodSep Optimal TooPolar Rf > 0.7 Co-elution w/ Chloride CheckRf->TooPolar Too Fast TooRetained Rf < 0.2 Stuck at Baseline CheckRf->TooRetained Too Slow Action1 Proceed to Flash Column (Use 4:1 Ratio) GoodSep->Action1 Action2 Switch to System C (Toluene:Acetone) TooPolar->Action2 Action3 Switch to System B (DCM:MeOH) TooRetained->Action3

Caption: Decision matrix for optimizing mobile phase polarity based on initial Rf observations.

Detailed Data Interpretation

Since exact Rf values fluctuate with humidity and silica activity, use these Relative Retention (


)  values against the target.
ComponentVisual Appearance (UV)Visual Appearance (

)
Relative

(vs Target)
2-Bromo-N-ethyl-N-methyl... Dark Spot Yellow/Brown 1.00 (Reference)
Starting AmineInvisible (usually)Dark Brown

Sulfonyl ChlorideDark SpotFaint Yellow

Hydrolysis Product (Acid)Faint/StreakVariable

(Baseline)

Technical Insight: If the spot for the target sulfonamide appears "tailed" or "streaked," it may indicate residual acidity on the plate or partial degradation. Add 0.5% Triethylamine to the mobile phase to neutralize the silica and sharpen the amine/sulfonamide bands.

References

  • General TLC Methodology & Solvent Selection

    • Thin Layer Chromatography: A Unified Approach. LibreTexts Chemistry. Available at: [Link]

  • Sulfonamide Separation Profiles

    • TLC of Sulfonamides: Solvent Systems and Rf Values. ResearchGate. Available at: [Link]

  • Synthesis & Purification of Benzenesulfonamides

    • Benzenesulfonamide Synthesis Experimental Section. Royal Society of Chemistry (RSC). Available at: [Link]

  • Physical Properties & Safety (Grounding Data)

    • 2-Bromo-N-ethyl-N-methylpropanamide (Structural Analog Data). PubChem, National Library of Medicine. Available at: [Link]

Sources

Elemental Analysis: The Gold Standard for Characterizing 2-Bromo-N-ethyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Characterization: Calculated vs. Experimental for 2-Bromo-N-ethyl-N-methylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

In the high-stakes environment of medicinal chemistry and drug development, This compound (CAS: 688798-62-1) serves as a critical electrophilic building block. Its sulfonamide moiety acts as a pharmacophore, while the ortho-bromine offers a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

However, the utility of this intermediate is entirely dependent on its purity. While HPLC provides chromatographic purity, it often "hides" inorganic salts, moisture, and solvent entrapment. Elemental Analysis (EA) remains the only absolute method to validate the bulk composition of the material.

This guide provides a definitive comparison between the theoretical (calculated) elemental composition and experimental protocols, offering a self-validating framework for researchers to certify their synthesis.

Theoretical Framework: The Calculated Standard

Before any experimental work begins, the theoretical baseline must be established with high precision.

Compound Identity[1][2][3][4][5]
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 278.17 g/mol

The Calculation (Stoichiometric Derivation)

To derive the target percentages, we utilize standard atomic weights (IUPAC 2022 intervals).

ElementCountAtomic Weight ( g/mol )Total Mass Contribution% Composition (w/w)
Carbon (C) 912.011108.1038.86%
Hydrogen (H) 121.00812.104.35%
Bromine (Br) 179.90479.9028.73%
Sulfur (S) 132.0632.0611.53%
Nitrogen (N) 114.00714.015.04%
Oxygen (O) 215.99932.0011.50%
TOTAL --278.17 100.00%

Critical Insight: The high bromine content (~28.7%) significantly impacts the mass balance. In standard CHNS analysis, halogens can interfere with oxidation if not properly trapped.

Experimental Protocol: Self-Validating Workflow

Objective: Determine the experimental weight percentages of C, H, N, and S to within ±0.4% of the theoretical values.

Method: Automated Combustion Analysis (Dumas Method)
  • Instrument: Flash 2000 CHNS/O Analyzer or equivalent.

  • Principle: Flash combustion at 900–1000°C converts the sample into simple gases (

    
    ).
    
Step-by-Step Workflow
  • Sample Preparation (The "Dry" Rule):

    • Causality: Sulfonamides are prone to hydrogen bonding and can trap moisture or crystallization solvents (e.g., Ethanol, Ethyl Acetate).

    • Protocol: Dry the sample under high vacuum (<1 mbar) at 40°C for 12 hours. Confirm constant weight before analysis.

  • Weighing:

    • Weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Validation: Add

      
       (Vanadium Pentoxide) as an oxygen donor/combustion aid. This is crucial for sulfonamides to ensure complete sulfur oxidation and prevent the formation of refractory char.
      
  • Combustion:

    • Inject into the combustion reactor (950°C).

    • Gases pass over copper reduction packing (650°C) to convert nitrogen oxides (

      
      ) to 
      
      
      
      .
  • Separation & Detection:

    • Gases are separated via a GC column (porous polymer).

    • Quantification via Thermal Conductivity Detector (TCD).

Visualization: The Analytical Logic Flow

EA_Workflow Start Crude Product Dry Vacuum Drying (40°C, 12h) Start->Dry Remove Solvent Weigh Microbalance (+ V2O5 additive) Dry->Weigh Constant Wt Combust Flash Combustion (950°C) Weigh->Combust Tin Capsule Reduct Reduction (Cu, 650°C) Combust->Reduct Gases Detect GC-TCD Quantification Reduct->Detect N2, CO2, H2O, SO2

Figure 1: Critical path for accurate Elemental Analysis of sulfonamide derivatives.

Comparative Analysis: Interpreting the Data

When you receive the report, the "Acceptance Criterion" is typically ±0.4% absolute deviation from the calculated value.

Scenario A: The "Golden Batch" (Pass)
ElementCalculated (%)Experimental (%)DeviationStatus
C 38.8638.72-0.14✅ Pass
H 4.354.41+0.06✅ Pass
N 5.045.01-0.03✅ Pass
S 11.5311.45-0.08✅ Pass
Scenario B: The "Solvent Trap" (Fail - Ethyl Acetate)

Common in sulfonamide synthesis workups.

Element Calculated (%) Experimental (%) Deviation Diagnosis
C 38.86 40.12 +1.26 ❌ High C indicates solvent contamination.
H 4.35 4.95 +0.60 ❌ High H confirms organic impurity.

| N | 5.04 | 4.65 | -0.39 | ❌ Low N (dilution effect). |

Corrective Action: Recalculate theoretical values assuming a solvate (e.g., 0.1 mol EtOAc). If the new calculation matches the experimental data, re-dry the sample or report as a solvate.

Scenario C: The "Hydrolysis" (Fail - Acid Formation)

Indicates degradation of the sulfonyl chloride precursor. If the sample contains hydrolyzed 2-bromobenzenesulfonic acid (no Nitrogen), the Nitrogen % will drop significantly, and Sulfur % may skew depending on the hydration state.

Performance Comparison: EA vs. Alternatives

Why use EA when we have NMR and HPLC?

FeatureElemental Analysis (EA) qNMR (Quantitative NMR) HPLC (UV/Vis)
Scope Bulk Purity (Organic + Inorganic)Specific Organic PurityChromophoric Purity
Blind Spots Cannot distinguish isomersInorganic salts are invisibleNon-UV active impurities (salts, moisture)
Precision High (±0.4%)Moderate (±1-2%)High (for relative area)
Role for 2-Bromo... Confirms absence of trapped salts/water Confirms structure & solvent ratioConfirms absence of organic side-products

Recommendation: EA is indispensable for establishing the "Reference Standard" status of this compound. Use qNMR for routine batch checks, but use EA for final compound validation.

Troubleshooting Logic Map

Use this decision tree to interpret failing EA results for this specific compound.

EA_Troubleshooting Result EA Result Received Check Within ±0.4%? Result->Check Pass PASS: Pure Compound Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No HighC High C / High H (Solvent Trap?) Fail->HighC C > +0.4% LowC Low C / Low N (Inorganic Salt?) Fail->LowC C < -0.4% LowN Low N only (Hydrolysis/Precursor?) Fail->LowN N < -0.4% Action1 Check NMR for EtOAc/DCM. Re-dry sample. HighC->Action1 Action2 Check Ash content. Recrystallize to remove salts. LowC->Action2 Action3 Check for Sulfonic Acid. Re-purify (Column). LowN->Action3

Figure 2: Diagnostic logic for interpreting EA deviations.

References

  • PubChem. (2025).[2] Compound Summary: this compound (CAS 688798-62-1).[1] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2009).[3] Characterization of Sulfonamide Derivatives via Elemental Analysis (Supplementary Info). Journal of Materials Chemistry.[3] [Link]

  • U.S. Dept of Agriculture (USDA). (2009). Determination and Confirmation of Sulfonamides (CLG-SUL.04). Food Safety and Inspection Service. [Link]

Sources

Safety Operating Guide

2-Bromo-N-ethyl-N-methylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Status: Hazardous Halogenated Organic Waste. Critical Directive: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1]

This guide defines the disposal protocol for 2-Bromo-N-ethyl-N-methylbenzenesulfonamide , a halogenated sulfonamide intermediate.[1] Due to the presence of the bromine atom and the stable sulfonyl group, this compound requires high-temperature incineration to prevent environmental persistence and bioaccumulation.[1]

Immediate Disposal Classification:

  • Solid Waste: Hazardous Waste (Solid) - Halogenated.[2]

  • Liquid Waste: Halogenated Organic Solvent Waste.

Chemical Profile & Hazard Identification

Understanding the molecule's structure is the first step in safe disposal. This compound is not just "organic waste"; its functional groups dictate its waste stream.

FeatureChemical ComponentDisposal Implication
Halogen Bromine (Br) substituentMANDATORY SEGREGATION. Must go to a halogen-specific waste stream.[3] Mixing with non-halogenated solvents increases disposal costs significantly and complicates incineration.
Core BenzenesulfonamideEnvironmentally persistent. Toxic to aquatic life. Requires high-temperature combustion (>1100°C) to break the S-N and C-S bonds safely.
Amine Tertiary Amine (-N(Et)(Me))Basic functionality. Incompatible with strong acids and strong oxidizers (risk of exothermic reaction).

GHS Hazards:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5]

  • H411: Toxic to aquatic life with long-lasting effects (General for halogenated sulfonamides).

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Use this protocol for pure substance or highly concentrated solid residues.

  • PPE Requirement: Nitrile gloves (double-gloved recommended due to sulfonamide permeation potential), safety goggles, lab coat.[1]

  • Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why? Avoids static buildup common with plastic bags for fine powders.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1][4]

  • Segregation: Place in the Solid Hazardous Waste bin.

    • Note: Ensure this bin is destined for incineration, not landfill.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol if the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, DMF).[1]

  • Assessment: Determine the primary solvent.

    • If Halogenated Solvent (DCM, Chloroform): Pour directly into the Halogenated Waste carboy.[1]

    • If Non-Halogenated Solvent (Acetone, EtOAc): Because the solute contains Bromine, the ENTIRE mixture is now classified as Halogenated Waste .[1]

  • The "Halogen Rule":

    • Scientific Rationale: Even trace amounts of halogens in a non-halogenated waste stream can corrode standard incinerators or form dioxins if not burned at sufficiently high temperatures. Therefore, always default to the Halogenated stream.[1]

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual thionyl chloride or acid chlorides, quench slowly with bicarbonate solution before adding to the waste container to prevent pressure buildup.[1]

Waste Classification & Regulatory Codes

Use the following data for your institutional waste manifest.

ParameterSpecificationNotes
RCRA Status Hazardous WasteLikely Not Listed (P/U), so use Characteristic Codes.
EPA Waste Codes D001 (If in flammable solvent)D002 (If pH <2 or >12.5)Halogenated (Institutional Flag)If the pure solid is discarded, it is often treated as "Hazardous Waste - Toxic" based on toxicity characteristic.[1]
DOT Shipping Name Waste Toxic Solids, Organic, n.o.s.For pure solid transport.
Incineration Req Rotary Kiln Incineration Required for halogenated organics to ensure complete destruction.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Start: Disposal of This compound StateCheck Assess Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-mouth Jar Label: Toxic/Irritant Solid SolidPath->ContainerSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, EtOAc) SolventCheck->NonHaloSolvent No HaloWasteStream CRITICAL STEP: Classify as HALOGENATED Waste SolventCheck->HaloWasteStream Yes NonHaloSolvent->HaloWasteStream Contaminated by Bromine solute ContainerLiquid Container: HDPE Carboy Label: Halogenated Organic Waste HaloWasteStream->ContainerLiquid Final EHS Pickup / Incineration ContainerSolid->Final ContainerLiquid->Final

Figure 1: Decision tree for segregating halogenated sulfonamide waste. Note that solutions in non-halogenated solvents must still enter the halogenated waste stream.[1][2][7]

Critical Incompatibilities

As a sulfonamide with a tertiary amine, this compound presents specific reactivity risks in a waste drum context.[1]

  • Nitric Acid (HNO₃): NEVER mix sulfonamide waste with nitric acid waste.

    • Mechanism:[2][8][9] Nitric acid is a strong oxidizer. Mixing with amines/sulfonamides can lead to uncontrolled nitration or oxidation, generating heat and potentially explosive gases (NOx).[1]

  • Strong Bases (NaOH/KOH):

    • Mechanism:[8][9][10] While less violent, strong bases can hydrolyze the sulfonamide bond over time, releasing the amine and sulfonate.[1] This is not a disposal method; it is an uncontrolled reaction. Keep separate.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Move personnel away from the immediate area to avoid inhaling dust.

  • PPE: Don Nitrile gloves, safety goggles, and an N95 mask (if dust is visible).[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1]

    • Liquid: Absorb with vermiculite or sand.[4] Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Clean Up: Wipe the area with soap and water.[11] Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2023). Compound Summary: Benzenesulfonamide Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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